molecular formula C30H50O B161790 (2Z,6Z,10E,14E,18E)-Farnesylfarnesol CAS No. 90695-03-7

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Cat. No.: B161790
CAS No.: 90695-03-7
M. Wt: 426.7 g/mol
InChI Key: RXILURRBPAWICG-UQUNVEFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a high-purity sesquiterpene alcohol of significant interest in biochemical research. This compound is a key intermediate in the mevalonate pathway, serving as a precursor for the biosynthesis of more complex terpenoids and steroids . Researchers value this specific stereoisomer for studying structure-activity relationships in various biological processes. Farnesol and its derivatives are known to play a role in intracellular signal transduction; for instance, farnesol has been identified as a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels, suggesting a fundamental role in calcium homeostasis across eukaryotes . Furthermore, related farnesol compounds demonstrate important bioactivity in fungal models, such as acting as a quorum-sensing molecule that inhibits filamentation in Candida albicans and can modulate antifungal resistance pathways involving cAMP signaling . The this compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21-,30-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXILURRBPAWICG-UQUNVEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a C25 linear sesterterpenoid. Sesterterpenoids are a relatively rare class of terpenes built from five isoprene units. While many sesterterpenoids are cyclic compounds with complex structures, linear forms also exist, though they are less studied. This document provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, drawing upon the established principles of terpenoid biosynthesis and the characterization of enzymes responsible for the formation of other Z-isomeric prenyl diphosphates.

The biosynthesis of all terpenoids originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.

The formation of the C25 backbone of sesterterpenoids is catalyzed by geranylfarnesyl diphosphate synthase (GFPPS), which sequentially condenses one molecule of farnesyl diphosphate (FPP) with one molecule of IPP, or builds the chain up from smaller precursors. The stereochemistry of the resulting geranylfarnesyl diphosphate (GFPP) is critical and is determined by the specific GFPPS enzyme. While most characterized prenyltransferases produce E (trans) double bonds, a class of cis-prenyltransferases is responsible for the formation of Z (cis) double bonds.

This guide will detail the proposed enzymatic steps leading to this compound, provide available quantitative data for analogous enzymes, outline relevant experimental protocols, and present visual diagrams of the key pathways and workflows.

The Hypothesized Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key steps, starting from the universal C5 precursors IPP and DMAPP.

Formation of (2Z,6Z)-Farnesyl Diphosphate

The initial steps involve the formation of (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP). This reaction is catalyzed by a specific (2Z,6Z)-farnesyl diphosphate synthase (zFPS). This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP, proceeding through a neryl diphosphate (NPP) intermediate. An enzyme with this activity has been characterized from wild tomato, where it is involved in the biosynthesis of sesquiterpenes.[1][2]

Elongation to (2Z,6Z,10E,14E)-Geranylfarnesyl Diphosphate

The C15 Z,Z-FPP would then serve as a substrate for a cis-prenyltransferase that adds two more isoprene units from IPP to form the C25 (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate. While a specific enzyme for this reaction has not been characterized, cis-prenyltransferases are known to be involved in the synthesis of long-chain isoprenoids with Z-bonds.[3][4][5] The stereochemistry of the newly formed double bonds at positions 10 and 14 is proposed to be E, based on the common products of many characterized prenyltransferases.

Dephosphorylation to this compound

The final step is the dephosphorylation of (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate to yield this compound. This reaction is catalyzed by a phosphatase. While a specific farnesylfarnesyl diphosphate phosphatase has not been identified, various phosphatases are known to act on prenyl diphosphates.

Quantitative Data

Specific quantitative data for the enzymes involved in the biosynthesis of this compound is not available in the current literature. However, data from analogous enzymes, such as FPP synthases with different stereospecificities and other terpene synthases, can provide valuable insights into the expected kinetic parameters.

Enzyme (Analogous)Substrate(s)K_m (µM)k_cat (s⁻¹)Source OrganismReference
(2Z,6E)-Farnesyl Diphosphate SynthaseGeranyl diphosphate, IPP--Mycobacterium tuberculosis[6]
(2E,6E)-Farnesyl Diphosphate SynthaseDMAPP, IPP, GPP--Avian[7][8]
S-linalool synthaseGeranyl pyrophosphate0.9-Clarkia breweri[9]

Note: The table above presents data for enzymes that are functionally related to those proposed in the biosynthetic pathway of this compound. The kinetic parameters for the specific enzymes in the target pathway may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods for the characterization of terpene synthases and related enzymes.

Protein Expression and Purification of a Candidate (Z,Z)-Farnesylfarnesyl Diphosphate Synthase
  • Gene Cloning: The coding sequence for the candidate synthase is cloned into an expression vector (e.g., pET-28a) with a His-tag.

  • Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (0.5 mM) at 16°C for 16-20 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication.

  • Purification: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for a Candidate (Z,Z)-Farnesylfarnesyl Diphosphate Synthase
  • Reaction Mixture: The assay is performed in a final volume of 100 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM (2Z,6Z)-Farnesyl diphosphate, 10 µM IPP, and 1-5 µg of purified enzyme.

  • Incubation: The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped by the addition of 100 µL of 0.5 M EDTA. The products are extracted with 200 µL of hexane.

  • Analysis: The hexane extract is analyzed by GC-MS to identify the farnesylfarnesol isomers produced.

Phosphatase Assay
  • Reaction Mixture: The assay is performed in a final volume of 100 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM of the synthesized (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate, and the phosphatase-containing protein fraction.

  • Incubation: The reaction is incubated at 37°C for 30-60 minutes.

  • Phosphate Detection: The amount of released inorganic phosphate is determined using a colorimetric assay, such as the Malachite Green Phosphate Assay Kit.

  • Product Analysis: The reaction mixture is also extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to confirm the formation of farnesylfarnesol.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Biosynthetic_Pathway cluster_precursors Universal Precursors cluster_C15 C15 Intermediate Formation cluster_C25 C25 Backbone Synthesis cluster_final_product Final Product Formation DMAPP DMAPP zFPS (2Z,6Z)-Farnesyl Diphosphate Synthase DMAPP->zFPS IPP IPP IPP->zFPS cis_PT cis-Prenyltransferase IPP->cis_PT ZZFPP (2Z,6Z)-Farnesyl Diphosphate zFPS->ZZFPP ZZFPP->cis_PT ZZ_GFPP (2Z,6Z,10E,14E)-Geranylfarnesyl Diphosphate cis_PT->ZZ_GFPP Phosphatase Phosphatase ZZ_GFPP->Phosphatase ZZ_FFOH This compound Phosphatase->ZZ_FFOH

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflows

Experimental_Workflow cluster_protein Protein Production cluster_assay Enzyme Activity Assay cluster_quantification Quantitative Analysis Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Chromatography Expression->Purification Reaction In Vitro Reaction Setup Purification->Reaction Extraction Product Extraction Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics Data Data Analysis Kinetics->Data

Caption: General experimental workflow for the characterization of a candidate biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis of the specific sesterterpenoid isomer this compound remains an underexplored area of research. This guide has outlined a plausible biosynthetic pathway based on the established principles of terpene biosynthesis and the existence of enzymes capable of forming Z-isomeric prenyl diphosphates. The key to fully elucidating this pathway lies in the identification and characterization of a novel cis-prenyltransferase capable of extending a (2Z,6Z)-farnesyl diphosphate precursor to a C25 geranylfarnesyl diphosphate with the specified stereochemistry, as well as the identification of the specific phosphatase responsible for the final dephosphorylation step.

Future research should focus on:

  • Genome Mining: Searching for putative cis-prenyltransferase genes in organisms known to produce linear sesterterpenoids.

  • Enzyme Characterization: Heterologous expression and in vitro characterization of candidate enzymes to determine their product specificity and kinetic properties.

  • Metabolic Engineering: Engineering microbial hosts to produce this compound, which would not only confirm the biosynthetic pathway but also provide a sustainable source of this compound for further research and potential applications in drug development.

The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on the discovery and characterization of this unique biosynthetic pathway.

References

Unraveling the Elusive Natural Sources of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol, a specific stereoisomer of a C30 isoprenoid alcohol, presents a significant challenge in natural product chemistry due to the current lack of documented evidence of its isolation from natural sources. While farnesylfarnesol, in a general sense, is understood to be an intermediate in the biosynthesis of various terpenes and steroids, the specific stereochemistry of the naturally occurring forms is often not fully elucidated or reported. This guide provides a comprehensive overview of the biosynthetic pathways that could lead to the formation of farnesylfarnesol, outlines the general experimental protocols for the isolation and identification of such isoprenoids, and presents the current understanding of their biological significance. Due to the absence of specific data for this compound, this document will focus on the broader context and the methodologies that would be applied in the search for its natural origins.

Introduction to Farnesylfarnesol and Isoprenoid Biosynthesis

Farnesylfarnesol (C30H50O) is a diterpenoid alcohol that serves as a precursor in the biosynthesis of more complex isoprenoids, such as triterpenoids (e.g., squalene and its derivatives like cholesterol) and tetraterpenoids (e.g., carotenoids). Isoprenoids are a vast and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. The biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through two primary pathways: the mevalonate (MVA) pathway, predominant in eukaryotes and archaea, and the methylerythritol phosphate (MEP) pathway, found in most bacteria, green algae, and plant chloroplasts.

The condensation of these C5 units leads to the formation of larger prenyl pyrophosphates, including geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). Farnesylfarnesyl pyrophosphate (FFPP), the direct precursor to farnesylfarnesol, is synthesized by the condensation of two FPP molecules or by the sequential addition of isoprene units. The stereochemistry of the resulting farnesylfarnesol molecule is determined by the specific enzymes (prenyltransferases) involved in its biosynthesis.

Isoprenoid Biosynthesis Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Methylerythritol Phosphate (MEP) Pathway cluster_2 Downstream Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase IPP IPP IPP_MVA->IPP DMAPP DMAPP DMAPP_MVA->DMAPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isomerase IPP_MEP->IPP DMAPP_MEP->DMAPP GPP Geranyl PP (C10) DMAPP->GPP + IPP FPP Farnesyl PP (C15) GPP->FPP + IPP GGPP Geranylgeranyl PP (C20) FPP->GGPP + IPP FFPP Farnesylfarnesyl PP (C30) FPP->FFPP + FPP (Head-to-head) GGPP->FFPP + IPP (x2) Farnesylfarnesol (2Z,6Z,10E,14E,18E)- Farnesylfarnesol FFPP->Farnesylfarnesol Phosphatase

Figure 1: Generalized biosynthetic pathway of isoprenoids leading to farnesylfarnesol.

Potential Natural Sources and Challenges in Identification

While the specific isomer this compound has not been reported as a natural product, the broader class of farnesol and its derivatives are found in various natural sources, particularly in the essential oils of many plants. Farnesol itself is a known component of oils from citronella, lemongrass, and rose. It is plausible that farnesylfarnesol isomers exist in trace amounts in organisms that produce large quantities of other isoprenoids, such as:

  • Plants: Particularly those rich in essential oils and resins.

  • Fungi: Known producers of a wide array of secondary metabolites, including terpenes.

  • Marine Organisms: Sponges, corals, and algae are prolific sources of novel isoprenoids.

  • Bacteria: Some bacteria utilize the MEP pathway to produce isoprenoids.

The primary challenge in identifying the specific (2Z,6Z,10E,14E,18E) isomer lies in the difficulty of separating and characterizing stereoisomers of large, flexible molecules. Standard chromatographic and spectroscopic techniques may not readily distinguish between different geometric isomers.

Experimental Protocols for Isolation and Identification of Isoprenoids

The following outlines a general workflow for the extraction, isolation, and identification of isoprenoids like farnesylfarnesol from a natural source.

Experimental Workflow cluster_0 Extraction & Fractionation cluster_1 Purification & Isolation cluster_2 Structure Elucidation Sample Biomass Sample (e.g., Plant material, Marine sponge) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Sample->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Column Chromatography (e.g., Silica Gel) CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions HPLC High-Performance Liquid Chromatography (HPLC) (Normal or Reverse Phase) Fractions->HPLC PureCompound Isolated Compound HPLC->PureCompound MS Mass Spectrometry (MS) (e.g., ESI-MS, GC-MS) PureCompound->MS NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC, NOESY) PureCompound->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) PureCompound->FTIR Structure Proposed Structure MS->Structure NMR->Structure FTIR->Structure

Figure 2: General experimental workflow for the isolation and identification of natural products.

Extraction
  • Objective: To extract organic compounds, including isoprenoids, from the source material.

  • Protocol:

    • The dried and powdered source material (e.g., 1 kg of plant leaves) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol.

    • The extractions are typically performed at room temperature with agitation for 24-48 hours for each solvent.

    • The solvent from each extraction is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Separation
  • Objective: To separate the complex mixture of compounds in the crude extract to isolate individual components.

  • Protocol:

    • The non-polar extract (e.g., n-hexane extract) is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to pool fractions with similar profiles.

    • Further purification of the fractions containing compounds of interest is achieved by high-performance liquid chromatography (HPLC), often using a C18 reverse-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Structure Elucidation
  • Objective: To determine the chemical structure, including the stereochemistry, of the isolated compound.

  • Protocol:

    • Mass Spectrometry (MS): The molecular weight and elemental composition are determined by high-resolution mass spectrometry (HR-MS). Gas chromatography-mass spectrometry (GC-MS) can also be used for volatile isoprenoids.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the connectivity and stereochemistry of the molecule.

      • ¹H and ¹³C NMR: Provide information about the proton and carbon environments.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range proton-carbon correlations.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining stereochemistry (E/Z geometry of double bonds).

Data Presentation

As no quantitative data for the natural occurrence of this compound is available, the following table is a hypothetical representation of how such data would be presented if a natural source were to be discovered.

Natural Source (Hypothetical)Part UsedExtraction SolventYield of Crude Extract (g/kg)Concentration of this compound (mg/kg of source)Purity after HPLC (%)
Exemplum naturae (Marine Sponge)Whole organismDichloromethane15.20.5>98
Planta ficticia (Leaves)Leavesn-Hexane25.80.2>99

Biological Significance and Future Directions

The biological activities of specific farnesylfarnesol isomers are largely unexplored. However, farnesol and other isoprenoids are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The specific stereochemistry of a molecule can significantly impact its biological activity.

The lack of information on the natural sources of this compound highlights a gap in natural product research. Future research should focus on:

  • Targeted screening: Analyzing extracts from a wide variety of organisms, particularly those known to produce complex isoprenoids, using advanced analytical techniques capable of separating and identifying specific stereoisomers.

  • Enzyme characterization: Identifying and characterizing the prenyltransferases responsible for the biosynthesis of different farnesylfarnesol isomers.

  • Total synthesis: The chemical synthesis of this compound to provide a standard for analytical comparisons and for biological activity screening.

The Enigmatic Polyprenol: A Technical Guide to (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a specific stereoisomer of farnesylfarnesol, a C30 isoprenoid alcohol. As a member of the polyprenol family, it is a key intermediate in the biosynthesis of a vast array of natural products, including sterols and other terpenoids. The precise arrangement of its double bonds dictates its three-dimensional structure, which in turn influences its biological activity and physical properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its discovery, isolation, and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and extrapolated from general knowledge of polyprenols.

PropertyValue
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
CAS Number 90695-03-7
Appearance Colorless to pale yellow oil
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, hexanes)
Boiling Point Not determined
Density Not determined

Biosynthesis and Biological Significance

This compound is synthesized in organisms through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These pathways generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Head-to-tail condensation of these units, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP), and subsequently longer-chain polyprenyl pyrophosphates. The stereochemistry of the resulting polyprenol, including this compound, is determined by the specific cis- or trans-prenyltransferases involved in the biosynthetic cascade.

The biological role of this specific isomer is not extensively documented. However, as a polyprenol, it is presumed to be a precursor for the synthesis of various downstream metabolites. In some organisms, polyprenols are essential for the synthesis of dolichols, which are crucial for N-linked glycosylation of proteins.

Below is a simplified representation of the general biosynthetic pathway leading to farnesylfarnesol.

Farnesylfarnesol Biosynthesis cluster_1 Chain Elongation cluster_2 Final Product IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP FFPP Farnesylfarnesyl Pyrophosphate (FFPP) GGPP->FFPP + FPP FFOH This compound FFPP->FFOH Phosphatase

Caption: Generalized biosynthetic pathway of Farnesylfarnesol.

Isolation and Purification

Detailed protocols for the isolation of this compound from natural sources are not well-documented in the scientific literature. However, a general workflow for the isolation of polyprenols from plant or microbial biomass can be adapted.

General Experimental Workflow for Polyprenol Isolation

The following diagram illustrates a typical workflow for the isolation and purification of polyprenols.

Polyprenol Isolation Workflow Biomass Biomass (e.g., plant leaves, microbial cells) Extraction Solvent Extraction (e.g., hexane/isopropanol) Biomass->Extraction Saponification Saponification (to remove lipids) Extraction->Saponification Crude_Extract Crude Polyprenol Extract Saponification->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC) Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (e.g., Reverse-phase) Fraction_Collection->HPLC Pure_Isomer This compound HPLC->Pure_Isomer

Caption: General workflow for the isolation of polyprenols.

Detailed Methodologies

1. Extraction:

  • Objective: To extract lipids, including polyprenols, from the source material.

  • Protocol:

    • Homogenize the biomass in a suitable solvent system, such as a mixture of hexane and isopropanol (1:1, v/v).

    • Stir the mixture for several hours at room temperature.

    • Filter the mixture to remove solid debris.

    • Concentrate the filtrate under reduced pressure to obtain a crude lipid extract.

2. Saponification:

  • Objective: To hydrolyze esterified lipids (e.g., triglycerides, phospholipids) to facilitate the separation of the non-saponifiable polyprenols.

  • Protocol:

    • Dissolve the crude lipid extract in a solution of potassium hydroxide in ethanol.

    • Reflux the mixture for 1-2 hours.

    • After cooling, add water and extract the non-saponifiable fraction with a non-polar solvent like hexane or diethyl ether.

    • Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude polyprenol fraction.

3. Chromatographic Purification:

  • Objective: To separate the target polyprenol isomer from other components in the crude extract.

  • Protocol:

    • Silica Gel Column Chromatography:

      • Apply the crude polyprenol fraction to a silica gel column.

      • Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate).

      • Collect fractions and monitor by thin-layer chromatography (TLC).

      • Pool fractions containing the desired polyprenol.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • For high-purity isolation, subject the enriched fractions to preparative reverse-phase HPLC.

      • Use a C18 column with a mobile phase gradient of methanol/water or acetonitrile/water.

      • Monitor the elution profile with a suitable detector (e.g., UV or refractive index).

      • Collect the peak corresponding to this compound.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Data and Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance) - Signals in the olefinic region (δ 5.0-5.5 ppm) corresponding to the protons on the double bonds. The coupling constants and chemical shifts of these protons are critical for determining the Z and E stereochemistry. - A doublet for the hydroxymethylene protons (-CH₂OH) around δ 4.1 ppm. - Multiple signals in the allylic region (δ 1.9-2.2 ppm). - Several singlets in the upfield region (δ 1.6-1.8 ppm) corresponding to the methyl groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Signals for the carbon atoms of the double bonds in the range of δ 120-140 ppm. The chemical shifts of the methyl carbons attached to the double bonds can also provide stereochemical information. - A signal for the hydroxymethylene carbon around δ 59 ppm.
MS (Mass Spectrometry) - The molecular ion peak (M⁺) corresponding to the molecular weight of 426.72. - Characteristic fragmentation patterns involving the loss of water (M⁺ - 18) and successive cleavages of the isoprenoid chain.
IR (Infrared Spectroscopy) - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. - C-H stretching vibrations around 2850-3000 cm⁻¹. - C=C stretching vibrations around 1665 cm⁻¹.

Conclusion

This compound is a structurally defined polyprenol with significant, albeit not fully explored, biological relevance. While its specific discovery and isolation are not prominently featured in dedicated scientific literature, the principles of natural product chemistry provide a robust framework for its extraction, purification, and characterization. This technical guide serves as a foundational resource for researchers interested in this and other related isoprenoid compounds, highlighting the methodologies required for their study and the current gaps in our knowledge that warrant further investigation. The stereoselective synthesis of this particular isomer remains a challenging yet crucial area for future research to enable more detailed biological and pharmacological studies.

biological role of farnesylfarnesol isomers in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of Farnesylfarnesol Isomers in Plants

Abstract

Isoprenoids are a vast and diverse class of metabolites in plants, playing crucial roles in growth, development, and environmental interactions. This technical guide delves into the biological significance of farnesol, a C15 sesquiterpenoid alcohol, and explores the current, albeit limited, understanding of C25 farnesylfarnesol isomers in plants. Farnesol is a key intermediate in the biosynthesis of numerous essential compounds, including sterols, brassinosteroids, and various sesquiterpenes. It is also increasingly recognized as a signaling molecule, particularly in the context of abscisic acid (ABA) signaling and stress responses. This document provides a comprehensive overview of the biosynthesis of farnesol, its multifaceted biological functions, and detailed experimental protocols for its extraction and quantification. In contrast, the biological roles of farnesylfarnesol isomers remain largely uncharted territory in plant biology. This guide presents the sparse available evidence on the biosynthesis of their precursors, highlighting a significant knowledge gap and a promising avenue for future research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key pathways.

Introduction to Farnesol and Farnesylfarnesol Isomers in Plants

Farnesol: A Key Sesquiterpenoid Alcohol

Farnesol (C15H26O) is an acyclic sesquiterpene alcohol that serves as a central metabolic intermediate in the isoprenoid pathway in plants.[1] Its pyrophosphorylated form, farnesyl diphosphate (FPP), is the precursor to a wide array of bioactive molecules, including sesquiterpenes, triterpenes (leading to sterols and brassinosteroids), and polyprenols.[2] Beyond its role as a biosynthetic precursor, farnesol itself is involved in various physiological processes. It is known to be toxic to plant cells at high concentrations and is implicated in the regulation of growth, development, and responses to both biotic and abiotic stresses.[3] Farnesol is also a common component of essential oils in many aromatic plants, contributing to their fragrance and potential medicinal properties.[4]

Farnesylfarnesol Isomers: A Niche Area of Diterpenoid Research

Farnesylfarnesol (C25H42O) and its isomers, such as geranylfarnesol, are C25 diterpenoid alcohols. Unlike the well-studied farnesol, the presence and biological functions of farnesylfarnesol isomers in plants are not well-documented. The biosynthesis of their C25 precursor, geranylfarnesyl diphosphate (GFDP), has been identified in the glandular trichomes of a few plant species, suggesting a role in specialized metabolism, potentially in defense.[5] However, the broader physiological significance of these compounds in the plant kingdom remains a significant knowledge gap, representing an exciting frontier for future research in plant biochemistry and molecular biology.

Biosynthesis of Farnesol and Farnesylfarnesol Isomers

Farnesol Biosynthesis via the Mevalonate (MVA) and MEP Pathways

The biosynthesis of farnesol is intrinsically linked to the formation of its precursor, farnesyl diphosphate (FPP). FPP is synthesized from the universal C5 isoprenoid units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6] Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[7]

Farnesyl diphosphate synthase (FPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 FPP.[8] Farnesol is then produced from FPP through the action of phosphatases that remove the diphosphate group.

Biosynthesis of Geranylfarnesyl Diphosphate and Farnesylfarnesyl Diphosphate

The biosynthesis of the C25 precursors to farnesylfarnesol isomers, namely geranylfarnesyl diphosphate (GFDP) and farnesylfarnesyl diphosphate (FFDP), is less understood. A geranylfarnesyl diphosphate synthase (GFDPS) has been characterized from the glandular trichomes of Leucosceptrum canum.[5] This enzyme catalyzes the formation of GFDP from FPP and IPP. The same study also reported the minor production of FFDP, likely through a similar condensation reaction.

Biological Roles of Farnesol in Plants

Role in Plant Development

Farnesol metabolism is intertwined with plant development, particularly flower development. The phosphorylation of farnesol to farnesyl phosphate is catalyzed by farnesol kinase (FOLK).[3] Studies in Arabidopsis thaliana have shown that mutations in the FOLK gene lead to developmental abnormalities, such as the formation of supernumerary carpels under water-stress conditions.[3] This suggests that proper farnesol metabolism is crucial for maintaining normal floral organ development, especially under environmental stress.

Involvement in Abiotic and Biotic Stress Responses

Farnesol plays a significant role in the plant's response to both abiotic and biotic stresses. It has been shown to modulate signaling pathways of the phytohormone abscisic acid (ABA), a key regulator of abiotic stress responses.[3] Loss of farnesol kinase activity in Arabidopsis results in hypersensitivity to ABA, indicating that farnesol metabolism is a negative regulator of ABA signaling.[3][9]

In response to pathogens, plants can redirect isoprenoid biosynthesis from primary metabolism (e.g., sterol synthesis) towards the production of antimicrobial sesquiterpenoid phytoalexins derived from FPP.[10] Exogenous application of farnesol has been shown to induce the expression of plant defense-related genes, such as PR1b1 and PR-P2, which are associated with the salicylic acid signaling pathway.[11]

Farnesol as a Precursor to Other Bioactive Molecules

The primary and most well-established role of farnesol (in its pyrophosphorylated form, FPP) is as a precursor to a vast array of essential and specialized metabolites. These include:

  • Sesquiterpenes: A large class of C15 compounds with diverse functions in plant defense and as signaling molecules.

  • Triterpenes: C30 compounds that are precursors to sterols (essential for membrane structure and function) and brassinosteroids (a class of plant hormones).[12]

  • Polyprenols and Dolichols: Long-chain isoprenoid alcohols involved in protein glycosylation.

  • Prenylated Proteins: The farnesyl group can be attached to proteins, a post-translational modification that often targets them to membranes.

Biological Roles of Farnesylfarnesol Isomers in Plants: A Knowledge Gap

Limited Evidence of Geranylfarnesol and Farnesylfarnesol in Plants

The biological functions of farnesylfarnesol isomers in plants remain largely unknown due to the limited number of studies identifying these compounds and their biosynthetic enzymes. The characterization of a geranylfarnesyl diphosphate synthase in Leucosceptrum canum suggests that C25 isoprenoids, the precursors to farnesylfarnesol isomers, are synthesized in the glandular trichomes of some plant species.[5] Glandular trichomes are often associated with the production of specialized metabolites involved in plant defense against herbivores and pathogens. This localization hints at a potential role for farnesylfarnesol isomers in plant defense, but further research is needed to isolate these compounds and elucidate their specific biological activities.

Quantitative Data on Farnesol in Plants

The concentration of farnesol and the kinetic properties of enzymes involved in its metabolism can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Concentration of Farnesol in Various Plant Tissues

Plant SpeciesTissue/ConditionFarnesol ConcentrationReference
Trichoderma harzianum (in interaction with plants)Culture Broth (Overexpressing dpp1)868% increase compared to control[11]
Trichoderma harzianum (in interaction with plants)Mycelia (Overexpressing dpp1)216% increase compared to control[11]
Mentha pulegiumEssential Oil0.26 - 0.31%[4]

Table 2: Kinetic Properties of Farnesol-Related Enzymes

EnzymePlant SpeciesSubstrateKm (µM)kcat (s-1)Reference
Geranyllinalool Synthase (SlGLS)Solanum lycopersicumGeranylgeranyl diphosphate18.76.85[13]
Farnesol Kinase (FOLK)Arabidopsis thalianaFarnesolNot ReportedNot Reported[3]

Experimental Protocols

Extraction of Farnesol from Plant Tissues

This protocol is adapted from a method used for quantifying farnesol from fungal mycelia, which can be modified for plant tissues.[11]

  • Sample Preparation: Freeze plant tissue samples at -80°C, then lyophilize (freeze-dry). Grind the dried tissue to a fine powder using a mortar and pestle.

  • Extraction:

    • Resuspend a known weight (e.g., 50 mg) of the powdered tissue in a suitable buffer (e.g., 1 mL of 50 mM Tris-HCl, pH 6.8).

    • Add 200 µL of ethyl acetate to the suspension.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper ethyl acetate phase.

    • Repeat the extraction of the aqueous phase with ethyl acetate two more times.

    • Pool the ethyl acetate extracts.

  • Concentration: Evaporate the pooled ethyl acetate extract to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Resuspend the dried extract in a known volume (e.g., 50 µL) of acetonitrile for analysis.

Quantification of Farnesol using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a published method for farnesol quantification.[14]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 4 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 90% water / 10% acetonitrile.

    • Ramp to 100% acetonitrile over 40 minutes.

    • Return to initial conditions at 50 minutes.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL of the reconstituted extract.

  • Detection: Monitor the absorbance at a wavelength appropriate for farnesol (e.g., 210 nm).

  • Quantification: Create a standard curve using known concentrations of a pure farnesol standard. Compare the peak area of the farnesol peak in the sample to the standard curve to determine its concentration. Under these conditions, farnesol has been reported to elute at approximately 34.7 minutes.[14]

Quantification of Farnesol using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides an alternative, highly sensitive method for farnesol quantification.[15]

  • Chromatographic System: A GC-MS system.

  • Column: A polar capillary column (e.g., HP-Innowax, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium.

  • Injection: 2 µL, splitless mode.

  • Temperature Program:

    • Initial temperature: 90°C.

    • Ramp: 30°C/min to 245°C.

    • Hold at 245°C for 7 minutes.

  • Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions for farnesol.

  • Quantification: Use an internal standard (e.g., 1-tetradecanol) and create a standard curve with a pure farnesol standard for accurate quantification.

Signaling Pathways and Experimental Workflows (Graphviz Diagrams)

Farnesol_Biosynthesis_Pathway cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_MVA IPP_MVA Mevalonate->IPP_MVA Multiple Steps DMAPP_MVA DMAPP_MVA IPP_MVA->DMAPP_MVA Isomerase FPP FPP IPP_MVA->FPP FPS DMAPP_MVA->FPP IPP Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP Multiple Steps MEP MEP DXP->MEP Multiple Steps IPP_MEP IPP_MEP MEP->IPP_MEP Multiple Steps DMAPP_MEP DMAPP_MEP IPP_MEP->DMAPP_MEP Isomerase Farnesol Farnesol FPP->Farnesol Phosphatase Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene Synthase Squalene Squalene FPP->Squalene Squalene Synthase Sterols / Brassinosteroids Sterols / Brassinosteroids Squalene->Sterols / Brassinosteroids

Caption: Farnesol Biosynthesis Pathway in Plants.

Farnesol_ABA_Signaling Farnesol Farnesol Farnesyl Phosphate Farnesyl Phosphate Farnesol->Farnesyl Phosphate FOLK ABA Response ABA Response Farnesol->ABA Response Negative Regulation (via FOLK activity) FPP FPP Farnesyl Phosphate->FPP ABA Signal ABA Signal ABA Signal->ABA Response FOLK FOLK ABA Signal->FOLK Repression FOLK (Farnesol Kinase) FOLK (Farnesol Kinase)

Caption: Farnesol-Mediated ABA Signaling in Plants.

Farnesol_Analysis_Workflow Plant Tissue Plant Tissue Freeze Drying & Grinding Freeze Drying & Grinding Plant Tissue->Freeze Drying & Grinding Solvent Extraction\n(Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Freeze Drying & Grinding->Solvent Extraction\n(Ethyl Acetate) Concentration Concentration Solvent Extraction\n(Ethyl Acetate)->Concentration Reconstitution\n(Acetonitrile) Reconstitution (Acetonitrile) Concentration->Reconstitution\n(Acetonitrile) HPLC or GC-MS Analysis HPLC or GC-MS Analysis Reconstitution\n(Acetonitrile)->HPLC or GC-MS Analysis Quantification Quantification HPLC or GC-MS Analysis->Quantification

Caption: Experimental Workflow for Farnesol Analysis.

GFDP_FFDP_Biosynthesis FPP FPP GFDPS Geranylfarnesyl Diphosphate Synthase FPP->GFDPS IPP IPP IPP->GFDPS GFDP Geranylfarnesyl Diphosphate (C25) GFDPS->GFDP Major Product FFDP Farnesylfarnesyl Diphosphate (C25) GFDPS->FFDP Minor Product Geranylfarnesol Geranylfarnesol GFDP->Geranylfarnesol Phosphatase Farnesylfarnesol Farnesylfarnesol FFDP->Farnesylfarnesol Phosphatase

Caption: Biosynthesis of Geranylfarnesyl and Farnesylfarnesyl Diphosphate.

Conclusion and Future Perspectives

Farnesol is a pivotal molecule in plant metabolism, acting as both a critical precursor to a vast array of essential compounds and as a signaling molecule in its own right, particularly in developmental and stress-related pathways. While our understanding of farnesol's roles is expanding, the world of C25 farnesylfarnesol isomers in plants remains largely unexplored. The discovery of a geranylfarnesyl diphosphate synthase in a single plant species opens the door to a new area of diterpenoid research. Future studies should focus on identifying and characterizing farnesylfarnesol isomers and their biosynthetic enzymes in a wider range of plant species. Elucidating the biological functions of these compounds could reveal novel mechanisms of plant defense and specialized metabolism, with potential applications in agriculture, biotechnology, and drug development. Furthermore, a deeper understanding of the regulation of farnesol metabolism, particularly its interplay with hormone signaling pathways, will provide valuable insights into how plants integrate metabolic status with developmental and environmental cues.

References

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol as a Precursor Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific isoprenoid isomer, (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, is not extensively characterized in publicly available scientific literature. This guide will therefore focus on the broader class of C25 isoprenoids, known as sesterterpenoids, and their universal precursor, geranylfarnesyl diphosphate (GFDP). The principles of biosynthesis, biological function, and experimental analysis detailed herein are directly applicable to the study of specific isomers such as the one named.

Executive Summary

Sesterterpenoids are a diverse and growing class of C25 isoprenoid natural products with significant biological activities, making them attractive targets for drug discovery and development. These molecules originate from the precursor geranylfarnesyl diphosphate (GFDP), which is synthesized by the enzyme geranylfarnesyl diphosphate synthase (GFDPS). The subsequent cyclization and modification of the linear C25 backbone by sesterterpene synthases (sesterTPS) and other enzymes lead to a vast array of complex chemical structures. This technical guide provides a comprehensive overview of the biosynthesis of sesterterpenoid precursors, their role in biological systems, detailed experimental protocols for their study, and a framework for understanding the potential of specific isomers like this compound.

Biosynthesis of the C25 Isoprenoid Precursor

The biosynthesis of all isoprenoids, including the C25 sesterterpenoids, begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] These precursors are generated through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.[2]

The assembly of the C25 precursor, geranylfarnesyl diphosphate (GFDP), is catalyzed by geranylfarnesyl diphosphate synthase (GFDPS). This enzyme facilitates the sequential head-to-tail condensation of IPP molecules with an allylic diphosphate primer. The process begins with the condensation of DMAPP (C5) with three molecules of IPP (3 x C5) to form GFDP (C25). In some organisms, particularly fungi, GFDPS activity is part of a bifunctional enzyme that also contains a sesterterpene synthase domain, allowing for the direct conversion of IPP and DMAPP to cyclized sesterterpenoids.[1][3]

The stereochemistry of the resulting farnesylfarnesol, including the Z or E configuration of the double bonds, is determined by the specific class of prenyltransferase involved. While trans (E)-prenyltransferases are common for the synthesis of precursors for many well-known terpenes, cis (Z)-prenyltransferases are responsible for generating the Z-isomers. The existence of cis-geranylfarnesyl diphosphate synthases has been reported, which are capable of producing C25 isoprenoids with Z-configured double bonds.[4]

Isoprenoid Biosynthesis Pathway cluster_0 Core C5 Precursors cluster_1 Prenyl Diphosphate Synthesis cluster_2 Downstream Products MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP multiple steps MEP Pathway MEP Pathway MEP Pathway->IPP multiple steps DMAPP DMAPP IPP->DMAPP Isomerase GFDPS Geranylfarnesyl Diphosphate Synthase (GFDPS) IPP->GFDPS 3x DMAPP->GFDPS GFDP Geranylfarnesyl Diphosphate (GFDP) (C25) GFDPS->GFDP Farnesylfarnesol (2Z,6Z,10E,14E,18E)- Farnesylfarnesol GFDP->Farnesylfarnesol Phosphatase Sesterterpenoids Sesterterpenoids GFDP->Sesterterpenoids SesterTPS Protein Prenylation Protein Prenylation GFDP->Protein Prenylation Geranylfarnesyl- transferase

Figure 1. Biosynthetic pathway leading to this compound.

Role as a Precursor Molecule

Geranylfarnesyl diphosphate is a critical branching point in the isoprenoid pathway, serving as the direct precursor to all sesterterpenoids.[5] These C25 terpenes exhibit a remarkable diversity of structures and biological activities, including anticancer, anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7]

Precursor to Sesterterpenoids

The conversion of the linear GFDP into complex cyclic structures is catalyzed by sesterterpene synthases (sesterTPS). These enzymes are responsible for generating the vast structural diversity observed in this class of molecules. The resulting sesterterpenoids can undergo further modifications by other enzymes, such as cytochrome P450s, leading to an even greater variety of final products.[1]

Protein Prenylation

Isoprenoid diphosphates, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), are known to be essential for the post-translational modification of proteins, a process termed prenylation.[8] This process involves the covalent attachment of the isoprenoid lipid moiety to cysteine residues near the C-terminus of target proteins, which is crucial for their proper membrane localization and function in cellular signaling.[8] It is plausible that GFDP could also serve as a substrate for a yet-to-be-identified prenyltransferase, leading to the "geranylfarnesylation" of proteins, thereby expanding the repertoire of post-translationally modified proteins involved in cellular signaling.

Protein_Prenylation_Signaling cluster_pathway Isoprenoid Pathway cluster_prenylation Protein Prenylation cluster_signaling Cellular Signaling GFDP Geranylfarnesyl Diphosphate (GFDP) GFTase Geranylfarnesyl- transferase (putative) GFDP->GFTase Substrate PrenylatedProtein Prenylated Protein GFTase->PrenylatedProtein Catalyzes Protein Target Protein (e.g., Small GTPase) Protein->GFTase Membrane Cell Membrane PrenylatedProtein->Membrane Anchors to Signaling Downstream Signaling Cascade Membrane->Signaling Initiates

Figure 2. Role of GFDP in putative protein prenylation and signaling.

Data Presentation

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
Farnesyl Diphosphate SynthaseDMAPP~1-5~0.1-1.0Bacillus stearothermophilus[9]
Farnesyl Diphosphate SynthaseGPP~1-5~0.1-1.0Bacillus stearothermophilus[9]
Geranylgeranyl Diphosphate SynthaseFPP~0.5-2.0~0.1-0.5Arabidopsis thaliana[10]

Table 1: Representative Kinetic Parameters for Related Prenyltransferases.

Analytical Data for Sesterterpenoid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile sesterterpenoids. The retention time (RT) and mass spectrum are characteristic for each compound.

Compound ClassTypical Retention Time Range (min)Key Mass Fragments (m/z)GC Column ExampleReference
Sesterterpene Hydrocarbons20-3069, 81, 95, 109, 121, 135, M+TR-5 MS (30m x 0.25mm x 0.25µm)[11]
Sesterterpenoid Alcohols25-3569, 81, 95, 109, M-18 (loss of H2O)TR-5 MS (30m x 0.25mm x 0.25µm)[11]

Table 2: Typical GC-MS Parameters for Sesterterpenoid Analysis.

Experimental Protocols

Cloning and Expression of Geranylfarnesyl Diphosphate Synthase (GFDPS)

This protocol describes a general workflow for the cloning and expression of a putative GFDPS gene in E. coli.

  • Gene Identification and Primer Design: Identify a candidate GFDPS gene from a target organism's genome or transcriptome. Design PCR primers to amplify the full-length open reading frame, adding appropriate restriction sites for cloning into an expression vector (e.g., pET series).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the GFDPS gene from cDNA or genomic DNA.

  • Vector and Insert Preparation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Purify the digested DNA fragments using gel electrophoresis and a gel extraction kit.[12]

  • Ligation: Ligate the purified GFDPS insert into the prepared expression vector using T4 DNA ligase.[12]

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Plate on selective media and incubate overnight.

  • Screening and Sequencing: Screen colonies by colony PCR or restriction digestion of miniprepped plasmid DNA to identify clones with the correct insert. Confirm the sequence of the insert by Sanger sequencing.

  • Protein Expression: Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow a culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Grow the culture for a further 4-16 hours at a reduced temperature (e.g., 18-25 °C) to enhance soluble protein production.[13]

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation and purify the recombinant GFDPS from the soluble fraction using affinity chromatography (e.g., Ni-NTA if a His-tag was used).

In Vitro GFDPS Enzyme Assay

This protocol provides a method to determine the activity of a purified GFDPS enzyme.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

  • Substrate Preparation: Prepare stock solutions of the substrates: isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP) (as the allylic primer).

  • Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, substrates (e.g., 50 µM IPP and 50 µM FPP), and the purified GFDPS enzyme. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Hydrolysis: Stop the reaction by adding EDTA to chelate the Mg2+ ions. To facilitate analysis by GC-MS, the diphosphate moiety of the GFDP product is removed by enzymatic hydrolysis using a phosphatase (e.g., calf intestinal alkaline phosphatase).

  • Product Extraction: Extract the resulting farnesylfarnesol from the aqueous reaction mixture using an organic solvent such as hexane or ethyl acetate.

  • Analysis: Analyze the extracted product by GC-MS to confirm the production of farnesylfarnesol and to quantify the amount produced.[14]

Experimental_Workflow cluster_cloning Cloning & Expression cluster_assay Enzyme Assay cluster_analysis Analysis A 1. GFDPS Gene Amplification (PCR) B 2. Ligation into Expression Vector A->B C 3. Transformation into E. coli B->C D 4. Protein Expression & Purification C->D E 5. In Vitro Reaction (IPP + FPP + Enzyme) D->E Purified GFDPS F 6. Product Hydrolysis (Phosphatase) E->F G 7. Organic Solvent Extraction F->G H 8. GC-MS Analysis G->H Farnesylfarnesol

Figure 3. General experimental workflow for GFDPS characterization.

Extraction of Sesterterpenoids from Fungal Culture

This protocol outlines a general procedure for extracting sesterterpenoids from a liquid fungal culture.

  • Fungal Cultivation: Grow the fungus of interest in a suitable liquid medium until sufficient biomass has been produced.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction of Mycelium: Dry the mycelium (e.g., by lyophilization) and grind it to a fine powder. Extract the powdered mycelium with an organic solvent such as ethyl acetate or methanol by maceration or sonication.[15][16]

  • Extraction of Culture Broth: If the sesterterpenoids are secreted into the medium, extract the culture filtrate with an immiscible organic solvent like ethyl acetate.

  • Concentration and Fractionation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. The crude extract can be further fractionated using techniques like column chromatography on silica gel to isolate compounds of interest.[17]

  • Analysis and Identification: Analyze the fractions by Thin Layer Chromatography (TLC) and the purified compounds by analytical techniques such as GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy for structure elucidation.

Conclusion

While the specific isomer this compound remains an underexplored molecule, the broader class of sesterterpenoids represents a rich and promising area for research and development. Understanding the biosynthesis of their C25 precursor, geranylfarnesyl diphosphate, and the enzymes involved is fundamental to unlocking their potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the investigation of sesterterpenoid biosynthesis, their biological roles, and their potential applications in medicine and biotechnology. Further research into the specific functions of different stereoisomers will undoubtedly reveal novel biological activities and signaling pathways.

References

Spectroscopic Characterization of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Due to the absence of experimentally derived public data for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, the following tables summarize the expected spectroscopic features. These predictions are based on the analysis of farnesol isomers, other sesquiterpenoids, and polyisoprenoid alcohols.

Predicted ¹H NMR Spectroscopic Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
H-1~4.1dProtons on the carbon bearing the hydroxyl group.
H-2, H-6, H-10, H-14, H-18~5.1 - 5.4t or mVinylic protons. The chemical shifts for H-2 and H-6 are expected to be slightly different from those of H-10, H-14, and H-18 due to the Z-configuration.
-OHVariable (typically 1.5 - 2.5)s (broad)Chemical shift is dependent on concentration and solvent.
Allylic CH₂~2.0 - 2.2mMethylene groups adjacent to double bonds.
Other CH₂~1.9 - 2.1mOther methylene groups in the chain.
Vinylic CH₃~1.6 - 1.8sMethyl groups attached to double bonds. The chemical shifts for methyls on the Z-double bonds may differ from those on the E-double bonds.
Terminal CH₃~1.6sIsopropylidene methyl groups.
Predicted ¹³C NMR Spectroscopic Data

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)Notes
C-1~59Carbon bearing the hydroxyl group.
C-3, C-7, C-11, C-15, C-19~135-142Quaternary vinylic carbons.
C-2, C-6, C-10, C-14, C-18~120-125Vinylic CH carbons.
Allylic CH₂~30-40Methylene groups adjacent to double bonds. The carbons in the Z-configured isoprene units will have slightly different shifts.
Other CH₂~25-30Other methylene groups in the chain.
Vinylic CH₃~16-25Methyl groups attached to double bonds. The shifts for methyls on the Z- and E-double bonds will differ.
Terminal CH₃~17-25Isopropylidene methyl groups.
Predicted Mass Spectrometry (MS) Data
  • Molecular Ion (M⁺): The nominal molecular weight is 426.7 g/mol . The high-resolution mass spectrum should show an [M+H]⁺ ion at m/z 427.3934 for C₃₀H₅₁O.

  • Fragmentation Pattern: The mass spectrum is expected to show characteristic fragmentation patterns for isoprenoid alcohols, including:

    • Loss of a water molecule ([M-H₂O]⁺) from the molecular ion.

    • Cleavage at the allylic positions, leading to a series of fragment ions separated by 68 Da (the mass of an isoprene unit).

    • Fragments corresponding to the farnesyl and geranyl moieties.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Expected Key IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch3200 - 3600Strong, broad
C-H stretch (sp³)2850 - 3000Strong
C-H stretch (sp²)3010 - 3050Medium
C=C stretch1650 - 1670Medium to weak
C-O stretch1000 - 1150Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is generally suitable for alcohols. Atmospheric pressure chemical ionization (APCI) can also be used.

  • Mass Analysis:

    • Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to observe the molecular ion and major fragments.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation pattern, which is crucial for structural elucidation.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic structural motifs.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a farnesylfarnesol isomer.

Synthesis_and_Characterization_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Purity_Check->Purification If Impure Structure_Elucidation Spectroscopic Characterization Purity_Check->Structure_Elucidation If Pure H_NMR ¹H NMR Structure_Elucidation->H_NMR C_NMR ¹³C NMR Structure_Elucidation->C_NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Data_Analysis Data Analysis and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis End Confirmed Structure Data_Analysis->End

Caption: Workflow for the synthesis and spectroscopic characterization of a farnesylfarnesol isomer.

Enzymatic Synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of the sesterterpenoid (2Z,6Z,10E,14E,18E)-Farnesylfarnesol. Sesterterpenoids, C25 isoprenoids, are a class of natural products with diverse and significant biological activities.[1][2] The specific stereochemistry of this compound suggests a biosynthetic origin involving a specialized cis-prenyltransferase. This document outlines a plausible enzymatic pathway, details protocols for the heterologous expression and purification of the required enzymes, and describes analytical methods for the characterization of the final product. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product synthesis, biocatalysis, and pharmaceutical sciences.

Introduction

Sesterterpenoids are a relatively rare class of terpenoids built from five isoprene units.[3] Their complex structures and potent biological activities, including antimicrobial and cytotoxic properties, make them attractive targets for chemical and biological synthesis.[1][4] The specific isomer, this compound, is a polyisoprenoid compound that serves as an intermediate in the biosynthesis of various natural products, including sterols and hopanoids.[5] Its unique mixed Z and E stereochemistry points to a sophisticated enzymatic control mechanism during its biosynthesis.

This guide proposes a chemoenzymatic strategy for the synthesis of this compound, leveraging the stereoselectivity of microbial enzymes. The proposed pathway involves two key enzymatic steps:

  • Synthesis of (2Z,6Z,10E,14E,18E)-Geranylfarnesyl Diphosphate (GFPP) : This crucial step is catalyzed by a sesterterpene synthase (STS) with a geranylfarnesyl diphosphate synthase (GFPPS) domain possessing cis-prenyltransferase activity.

  • Dephosphorylation of GFPP : The resulting pyrophosphate is hydrolyzed by a phosphatase to yield the final farnesylfarnesol product.

Proposed Biosynthetic Pathway

The enzymatic synthesis of this compound commences with the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A dedicated sesterterpene synthase, likely a bifunctional enzyme found in fungi, is proposed to catalyze the sequential condensation of IPP molecules to form the C25 backbone with the desired stereochemistry. Fungal sesterterpene synthases are often chimeric enzymes containing both a prenyltransferase (PT) and a terpene synthase (TS) domain.[3][6] For the synthesis of the acyclic farnesylfarnesol, only the PT domain activity is required. The final step is the removal of the pyrophosphate group, which can be achieved by a promiscuous phosphatase.

G cluster_0 Isoprenoid Precursors cluster_1 Enzymatic Synthesis cluster_2 Intermediate and Final Product IPP Isopentenyl Diphosphate (IPP) STS Sesterterpene Synthase (cis-GFPPS activity) IPP->STS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->STS GFPP (2Z,6Z,10E,14E,18E)-Geranylfarnesyl Diphosphate STS->GFPP IPP condensation Phosphatase Phosphatase FFOH This compound Phosphatase->FFOH Dephosphorylation GFPP->Phosphatase

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

This section details the methodologies for the production and purification of the necessary enzymes and the subsequent enzymatic synthesis and product characterization.

Heterologous Expression and Purification of Sesterterpene Synthase

The identification of a native sesterterpene synthase with the precise stereochemical control for (2Z,6Z,10E,14E,18E)-GFPP synthesis is a primary challenge. However, a general protocol for the heterologous expression of fungal sesterterpene synthases in E. coli or Aspergillus oryzae is provided below, based on established methods.[7][8][9]

3.1.1. Gene Synthesis and Cloning

  • A putative sesterterpene synthase gene, identified through genome mining, is codon-optimized for expression in E. coli and synthesized commercially.

  • The gene is cloned into an expression vector, such as pET-28a(+), which provides an N-terminal His-tag for affinity purification.

3.1.2. Protein Expression

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 16°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

3.1.3. Protein Purification

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

G start Gene Synthesis & Cloning expression Protein Expression in E. coli start->expression Transformation harvest Cell Harvesting expression->harvest Centrifugation lysis Cell Lysis harvest->lysis Sonication clarification Clarification lysis->clarification Centrifugation affinity Ni-NTA Affinity Chromatography clarification->affinity Loading analysis SDS-PAGE & Concentration Determination affinity->analysis Elution

Figure 2: Workflow for heterologous expression and purification of sesterterpene synthase.
Enzymatic Synthesis of this compound

3.2.1. Synthesis of (2Z,6Z,10E,14E,18E)-GFPP

  • Set up a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 50 µM IPP

    • 50 µM DMAPP

    • 10 µg of purified sesterterpene synthase

  • Incubate the reaction at 30°C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

3.2.2. Dephosphorylation to Farnesylfarnesol

  • To the GFPP reaction mixture, add a commercial alkaline phosphatase (e.g., from calf intestine).

  • Incubate at 37°C for 2-4 hours.

  • Extract the product with an equal volume of n-hexane or ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Product Characterization

The stereochemistry and purity of the synthesized this compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.3.1. GC-MS Analysis

  • Column: A non-polar column (e.g., DB-5ms) is suitable for separating terpene isomers.

  • Injection: Splitless injection at 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The fragmentation pattern of farnesylfarnesol isomers will show characteristic losses of isoprene units and water.[10][11]

3.3.2. NMR Analysis

  • ¹H and ¹³C NMR spectra are recorded in CDCl₃.

  • The chemical shifts and coupling constants of the vinyl and methyl protons and carbons are diagnostic for the E and Z configurations of the double bonds. The E/Z designation is determined based on the Cahn-Ingold-Prelog priority rules.[12]

Quantitative Data

While specific quantitative data for the enzymatic synthesis of this compound is not yet available in the literature, data from related enzymatic syntheses of other isoprenoids can provide an estimate of expected yields and enzyme performance.

ParameterTypical Value RangeReference
Enzyme Yield (from E. coli) 1 - 10 mg/L of culture[7][8]
Specific Activity of STS 0.1 - 5 µmol/mg/h[13]
Product Titer (in vivo) 10 - 500 mg/L[14]
In Vitro Conversion 30 - 80%[9]

Table 1: Representative quantitative data from related isoprenoid enzymatic syntheses.

Signaling Pathways and Biological Role

The specific biological role and any associated signaling pathways for this compound are not well-documented. However, sesterterpenoids as a class are known to be involved in a variety of biological processes.[1] They can act as signaling molecules, defense compounds in plants and fungi, and have shown potential as therapeutic agents.[1][2][15] The unique stereochemistry of this compound may confer specific interactions with cellular targets, a subject for future investigation.

G FFOH This compound Membrane Membrane Integration FFOH->Membrane Potential Role Receptor Receptor Binding FFOH->Receptor Potential Interaction Defense Chemical Defense (Hypothetical) FFOH->Defense Signaling Downstream Signaling (Hypothetical) Receptor->Signaling

Figure 3: Hypothetical biological roles of this compound.

Conclusion

The enzymatic synthesis of this compound presents a promising alternative to complex chemical synthesis routes. By harnessing the power of stereoselective enzymes, it is possible to produce this specific isomer with high fidelity. While a dedicated sesterterpene synthase for this molecule has yet to be characterized, the methodologies outlined in this guide provide a solid foundation for the discovery, expression, and utilization of such an enzyme. Further research into the biological function of this and other sesterterpenoids will undoubtedly open new avenues for drug discovery and biotechnology.

References

The Stereochemistry of Farnesylfarnesol Isomers: A Technical Guide to Biosynthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of isoprenoids is a critical determinant of their biological activity. This technical guide delves into the stereochemistry of farnesylfarnesol, a C30 isoprenoid, by focusing on the paradigm of squalene biosynthesis. Squalene, a metabolic precursor to all steroids, is synthesized through the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. This process, catalyzed by the enzyme squalene synthase, is highly stereospecific, proceeding through the chiral intermediate presqualene pyrophosphate. This document provides a comprehensive overview of the stereochemical intricacies of this pathway, quantitative data on enzyme kinetics, detailed experimental protocols for the study of squalene synthase, and a discussion on the biological implications of isoprenoid stereochemistry.

Introduction: The Significance of Isoprenoid Stereochemistry

Isoprenoids constitute a vast and diverse class of natural products, with over 30,000 identified compounds, all biosynthesized from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The biological function of these molecules, which range from hormones and signaling molecules to components of cell membranes, is intimately linked to their three-dimensional structure. Stereoisomers of a single isoprenoid can elicit vastly different physiological responses, a crucial consideration in the fields of pharmacology and drug development.

This guide focuses on the stereochemical outcomes of the formation of a "farnesyl-farnesyl" structure, a C30 backbone. The primary biological example of this is the biosynthesis of squalene, the precursor to all steroidal compounds in animals, plants, and fungi.[2][3] The formation of squalene from two C15 farnesyl pyrophosphate (FPP) molecules is a key branching point in the mevalonate pathway, committing FPP to sterol synthesis.[1] The enzyme responsible for this transformation, squalene synthase (SQS), exhibits remarkable control over the stereochemistry of the reaction, ensuring the formation of the correct squalene isomer.

The Biosynthetic Pathway of Squalene: A Stereochemical Perspective

The synthesis of squalene from two molecules of FPP is a two-step process catalyzed by squalene synthase within the endoplasmic reticulum.[4] The natural substrate for this reaction is the (2E,6E)-isomer of farnesyl pyrophosphate.[5]

Step 1: Condensation of two (2E,6E)-FPP molecules to form (+)-Presqualene Pyrophosphate (PSPP)

The first half-reaction involves the head-to-head condensation of two FPP molecules to form the cyclopropylcarbinyl intermediate, presqualene pyrophosphate (PSPP).[4][5] This reaction is initiated by the ionization of one FPP molecule to an allylic carbocation, facilitated by a tyrosine residue in the active site of SQS.[4] The second FPP molecule then attacks this carbocation, leading to the formation of a tertiary carbocation, which subsequently undergoes a proton abstraction to form the cyclopropane ring of PSPP.[4] This process is highly stereospecific, yielding the (+)-PSPP enantiomer.

Step 2: Rearrangement of PSPP and Reduction to Squalene

In the second half-reaction, PSPP undergoes a complex rearrangement involving the ionization of the pyrophosphate group to form a cyclopropylcarbinyl cation.[4] This is followed by a series of carbocationic rearrangements, including the formation of a cyclobutyl cation intermediate, which ultimately leads to the formation of the squalene backbone.[4] The final step is the reduction of the carbocation by NADPH, yielding the all-trans-squalene molecule.[5] The enzyme tightly controls the stereochemistry of each rearrangement and the final reduction step.

Below is a diagram illustrating the biosynthetic pathway from FPP to squalene.

squalene_biosynthesis FPP1 (2E,6E)-Farnesyl Pyrophosphate SQS Squalene Synthase FPP1->SQS FPP2 (2E,6E)-Farnesyl Pyrophosphate FPP2->SQS PSPP (+)-Presqualene Pyrophosphate SQS->PSPP Condensation Squalene Squalene PSPP->Squalene Rearrangement & Reduction NADPH NADPH NADPH->Squalene NADP NADP+ Squalene->NADP

Caption: Biosynthesis of squalene from two molecules of farnesyl pyrophosphate.

Quantitative Data: Substrate Specificity of Squalene Synthase

Enzyme SourceSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference(s)
Recombinant Human(E,E)-FPP2.3--[6]
Rat Liver Microsomes(E,E)-FPP1.01.2-[6]
Recombinant Rat(E,E)-FPP1.8--[6]
Recombinant Yeast(E,E)-FPP40-3.3[7]

Note: A dash (-) indicates that the data was not reported in the cited source.

Studies with FPP analogs have shown that modifications to the molecule, such as replacing the 3-methyl group with an ethyl group or introducing a methyl group at C-4, result in a complete loss of activity. This further underscores the stringent stereochemical and structural requirements of the squalene synthase active site.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of farnesylfarnesol stereochemistry, focusing on the squalene synthase model.

Expression and Purification of Recombinant Squalene Synthase

The following protocol is a general guideline for the expression and purification of a soluble, truncated form of squalene synthase, which is often used to overcome the challenges of working with the membrane-bound native enzyme.[7]

Logical Workflow for SQS Purification

purification_workflow start Transformation of E. coli with SQS expression vector culture Large-scale culture and induction of protein expression start->culture harvest Cell harvesting by centrifugation culture->harvest lysis Cell lysis (e.g., sonication or high-pressure homogenization) harvest->lysis clarification Clarification of lysate by ultracentrifugation lysis->clarification chromatography1 Affinity Chromatography (e.g., HisTrap column) clarification->chromatography1 chromatography2 Size-Exclusion Chromatography chromatography1->chromatography2 analysis Purity analysis (SDS-PAGE) and concentration determination chromatography2->analysis end Purified, soluble SQS analysis->end

Caption: General workflow for the purification of recombinant squalene synthase.

Methodology:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the gene for a truncated, His-tagged squalene synthase.

  • Expression: Grow the transformed cells in a large volume of appropriate medium (e.g., Terrific Broth) at 37°C to an OD_600_ of 0.6-0.8. Induce protein expression with a suitable inducer (e.g., 1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Clarify the lysate by ultracentrifugation to remove cell debris and insoluble proteins.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA or other suitable affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the bound protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Analysis and Storage: Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay). Store the purified enzyme in aliquots at -80°C.

Squalene Synthase Activity Assay

The activity of squalene synthase can be monitored by measuring the decrease in NADPH concentration, which has a characteristic absorbance at 340 nm.[8]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 2% Glycine

    • 3 mM NADPH

    • 10 µM (2E,6E)-Farnesyl Pyrophosphate (FPP)

  • Enzyme Addition: Add a known amount of purified squalene synthase to the reaction mixture to initiate the reaction. The final volume should be standardized (e.g., 500 µL).

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 32°C).

  • Calculation of Activity: Calculate the rate of NADPH consumption using the Beer-Lambert law (ε_NADPH_ at 340 nm = 6220 M⁻¹cm⁻¹). One unit of squalene synthase activity is typically defined as the amount of enzyme that catalyzes the consumption of 1 µmol of NADPH per minute under the specified conditions.

Stereoselective Synthesis of FPP Isomers

The synthesis of different FPP stereoisomers is essential for studying the substrate specificity of enzymes like squalene synthase. A unified stereospecific synthetic route to the geometric isomers of FPP has been developed, with a key step being the controlled stereochemistry of triflation of a β-ketoester.[9]

Biological Activity of Farnesylfarnesol Isomers and Related Compounds

While the primary biological significance of the head-to-head condensation of two farnesyl units lies in the biosynthesis of squalene and subsequently steroids, the biological activities of C30 isoprenoids themselves are also of interest.

Squalene has been shown to possess several beneficial properties, particularly for the skin, where it is a major component of sebum.[2][10] These activities include:

  • Emollient and Moisturizer: Squalene helps to maintain skin hydration and softness.[2]

  • Antioxidant: It can quench singlet oxygen and protect the skin from lipid peroxidation induced by UV radiation.[2]

  • Antitumor Activity: Some studies suggest that squalene may have chemopreventive effects against certain types of cancer.[2]

It is important to note that the biological activities of different stereoisomers of squalene have not been extensively studied. The high stereospecificity of squalene synthase suggests that the all-trans isomer is the predominantly available form in biological systems.

The precursor molecule, farnesol, and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects. However, a detailed exploration of the specific activities of C30 "farnesylfarnesol" stereoisomers remains an area for future research.

Conclusion and Future Directions

The stereochemistry of farnesylfarnesol isomers, exemplified by the biosynthesis of squalene, is a testament to the precision of enzymatic catalysis. The high stereospecificity of squalene synthase for (2E,6E)-farnesyl pyrophosphate and its meticulous control over the reaction cascade highlight the importance of three-dimensional structure in biological processes. For researchers in drug development, understanding these stereochemical requirements is paramount for the design of potent and specific enzyme inhibitors.

Future research should aim to elucidate the precise kinetic parameters of squalene synthase with all four stereoisomers of FPP to provide a more complete quantitative picture of its substrate specificity. Furthermore, the synthesis and biological evaluation of various farnesylfarnesol stereoisomers could uncover novel therapeutic agents with unique properties. The continued exploration of the stereochemical dimensions of isoprenoid metabolism will undoubtedly open new avenues for scientific discovery and therapeutic innovation.

References

Methodological & Application

Application Notes & Protocols for the Analytical Separation of Farnesylfarnesol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesylfarnesol (FOH), a C20 diterpenoid alcohol, is an intermediate in the biosynthesis of a wide array of terpenes. Like other isoprenoids, FOH can exist as multiple geometric isomers, primarily differing in the configuration of their double bonds (e.g., E,E,E-, Z,E,E-, E,Z,E-, etc.). These subtle structural differences can lead to significant variations in biological activity, making the separation and quantification of individual isomers critical for research, drug development, and quality control. For instance, the related C15 isoprenoid, farnesol, demonstrates isomer-specific interactions with crucial cellular signaling pathways, including those involved in apoptosis and cell proliferation.[1][2] The analytical separation of these closely related, non-polar isomers presents a significant challenge due to their similar physicochemical properties.

This document provides detailed application notes and protocols for the separation of farnesylfarnesol isomers using three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like terpene isomers. The high efficiency of modern capillary columns allows for the resolution of isomers with very similar boiling points.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Farnesylfarnesol Isomer Mixture Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional, e.g., Silylation) Extraction->Derivatization Injection Inject Sample Derivatization->Injection GC_Separation GC Column Separation Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Chromatogram Generate Chromatogram (TIC/EIC) Detection->Chromatogram Library_Search Mass Spectral Library Search Chromatogram->Library_Search Quantification Peak Integration & Quantification Library_Search->Quantification

Caption: Workflow for farnesylfarnesol isomer analysis using GC-MS.

Protocol: GC-MS Separation of Terpene Isomers

This protocol is a general guideline for the separation of terpene isomers, adaptable for farnesylfarnesol.

  • Sample Preparation:

    • Extract farnesylfarnesol from the sample matrix using a non-polar solvent like hexane or ethyl acetate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • For improved volatility and peak shape, derivatization (e.g., silylation with BSTFA) can be performed, although it is often not necessary for FOH.

    • Prepare a 1 mg/mL solution in hexane or ethyl acetate for injection.

  • Instrumentation:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min.

    • Column: A long, non-polar or medium-polarity capillary column is recommended for isomer separation (e.g., 5% phenyl polysiloxane).[3] High-efficiency columns (e.g., 60-100 m length) provide better resolution.[3][4]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

      • (This program should be optimized based on the specific column and isomer mixture.)

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-450) for identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitor characteristic ions of farnesylfarnesol.[5]

Quantitative Data Summary: GC Conditions for Isomer Separation
ParameterCondition 1: General TerpenesCondition 2: Branched Isomers[3]Notes
Column Type 5% Phenyl PolysiloxanePolysiloxaneNon-polar to mid-polarity columns are effective.
Dimensions 60 m x 0.25 mm ID, 0.25 µm film100 m x 0.25 mm ID, 0.25 µm filmLonger columns provide superior resolution for isomers.[3][4]
Carrier Gas HeliumHeliumConstant flow of 1.0-1.5 mL/min is typical.
Temperature Program 60°C to 240°C at 3°C/min70°C (2 min), then 2°C/min to 250°CSlow ramp rates are crucial for separating closely eluting isomers.
Detection MS (Full Scan or SIM)MS (Full Scan)MS provides both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile technique for separating compounds based on their hydrophobicity. While challenging for non-polar isomers, specialized stationary phases can provide the necessary selectivity.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection Mobile_Phase Prepare & Degas Mobile Phase (e.g., ACN/Water) Column RP-HPLC Column Separation Injection->Column Pump Solvent Delivery (Isocratic/Gradient) Pump->Column Detector UV or MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for farnesylfarnesol isomer analysis using HPLC.

Protocol: RP-HPLC Separation of Terpene Isomers
  • Sample Preparation:

    • Dissolve the farnesylfarnesol isomer mixture in the initial mobile phase solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • HPLC Conditions:

    • Column: A C18 or C30 reversed-phase column is a good starting point. For enhanced selectivity towards isomers, consider columns with phenyl-hexyl or embedded polar groups.[6]

    • Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol (MeOH) and water.[7][8]

    • Elution Mode: A gradient elution is typically required.

      • Example Gradient: Start with 70% ACN / 30% Water, ramp to 100% ACN over 30 minutes. Hold at 100% ACN for 10 minutes.

      • (This gradient must be optimized for the specific column and isomers.)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C to ensure reproducibility.

    • Detection: UV detection at ~210 nm or MS detection for higher specificity. For MS-compatible methods, use formic acid (0.1%) instead of phosphoric acid in the mobile phase.[7]

Quantitative Data Summary: HPLC Conditions for Isomer Separation
ParameterCondition 1: General RP[7]Condition 2: Phenyl Column[6]Notes
Column Type Newcrom R1 (Specialized C18)Phenyl or Pentafluorophenyl (PFP)Columns with π-π interaction capabilities (Phenyl/PFP) offer enhanced selectivity for isomers with different spatial arrangements.[6]
Dimensions 150 x 4.6 mm, 5 µm150 x 4.6 mm, 3 or 5 µmStandard analytical column dimensions.
Mobile Phase Acetonitrile / Water / Phosphoric AcidAcetonitrile / WaterThe organic modifier and gradient slope are key optimization parameters.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection UV or MSUV or MSMS detection is preferred for positive identification in complex matrices.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid (typically CO₂) as the mobile phase, offering a unique selectivity that combines aspects of both normal-phase LC and GC. It is particularly effective for separating non-polar, isomeric compounds like terpenes and is considered a "green" alternative due to reduced organic solvent consumption.[9][10]

Experimental Workflow: SFC Analysis

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample Dissolve Sample in Co-solvent Injection Inject Sample Sample->Injection Column SFC Column Separation Injection->Column Pump Supercritical CO₂ & Co-solvent Pump Pump->Column BPR Back Pressure Regulator (BPR) Column->BPR Detector UV or MS Detector BPR->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for farnesylfarnesol isomer analysis using SFC.

Protocol: SFC Separation of Terpene Isomers
  • Sample Preparation:

    • Dissolve the farnesylfarnesol isomer mixture in a suitable organic solvent that will serve as the co-solvent (e.g., methanol or ethanol) to a concentration of 1 mg/mL.

  • Instrumentation:

    • An analytical SFC system coupled with a UV or MS detector. A back-pressure regulator (BPR) is a critical component.

  • SFC Conditions:

    • Column: A variety of stationary phases can be used. For terpene isomers, ethyl pyridine (EP) or C18 columns have shown good performance.[9][11] Porous graphitic carbon is also an option.[12]

    • Mobile Phase:

      • A: Supercritical CO₂.

      • B (Co-solvent): Methanol or Ethanol.

    • Elution Mode: A gradient of the co-solvent is often used.

      • Example Gradient: Start with 5% Methanol, ramp to 25% Methanol over 10 minutes.

    • Flow Rate: 2-4 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar (2175 psi).

    • Detection: UV (e.g., 210 nm) or MS.

Quantitative Data Summary: SFC Conditions for Isomer Separation
ParameterCondition 1: Terpenes[12]Condition 2: General Isomers[9]Notes
Column Type Porous Graphitic Carbon (PGC)ACQUITY UPC² BEH 2-EPChiral and achiral columns can be screened for optimal selectivity.
Dimensions 100 x 3.0 mm, 3 µm100 x 3.0 mm, 1.7 µmSmaller particle sizes (sub-2 µm) are used in UHPSFC for higher efficiency.[12]
Mobile Phase CO₂ / MethanolCO₂ / Methanol (85:15, v/v)The choice and percentage of co-solvent are critical for tuning selectivity.
Flow Rate 1.5 mL/min1.0 mL/minHigher flow rates are possible due to the low viscosity of supercritical CO₂.
Back Pressure 150 barNot Specified (typically 100-200 bar)BPR maintains the CO₂ in its supercritical state.
Detection ESI/APCI-MS/MSESI-MS/MSMS coupling provides definitive identification.

Relevant Biological Signaling Pathways

Understanding the biological impact of individual isomers is a primary driver for their separation. While specific pathways for farnesylfarnesol are still under investigation, data from the related molecule farnesol shows its ability to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling cascades.[2] The diagram below illustrates a proposed mechanism for farnesol-induced apoptosis.

Signaling_Pathway FOH Farnesol MEK MEK1/2 FOH->MEK Activates ERK ERK1/2 MEK->ERK Activates ER_Stress Endoplasmic Reticulum (ER) Stress ERK->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosome Apoptosome Activation UPR->Apoptosome Leads to Apoptosis Apoptosis Apoptosome->Apoptosis Triggers

References

Application Notes and Protocols for the Quantification of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol (FFF) is a C25 isoprenoid alcohol. Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. While the biological roles of more common isoprenoids like farnesol (C15) and geranylgeraniol (C20) are extensively studied, the specific functions and quantification of less common isomers such as FFF are still emerging areas of research. This document provides a detailed guide for the quantification of FFF in biological samples, including sample preparation, analytical methods, and data interpretation. The protocols described herein are based on established methods for similar isoprenoid compounds and provide a strong foundation for the development of a validated FFF quantification assay.

Analytical Methodologies

The quantification of FFF in complex biological matrices requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its ability to separate FFF from other structurally similar molecules and provide sensitive detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

  • Principle: Samples are first subjected to an extraction procedure to isolate FFF. The extract is then injected into an LC system where FFF is separated from other components on a chromatographic column. The separated FFF then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. The quantification is based on the intensity of these specific product ions.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol describes a liquid-liquid extraction method suitable for animal or plant tissues.

Materials:

  • Biological tissue sample

  • Homogenizer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a homogenizer tube.

  • Add 1 mL of ice-cold PBS.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 2 mL of a hexane:ethyl acetate mixture (1:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic layer and transfer it to a new glass tube.

  • Repeat the extraction of the aqueous phase with another 2 mL of the hexane:ethyl acetate mixture.

  • Pool the organic extracts.

  • Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a specific LC-MS/MS method for FFF. Note: The specific mass transitions for this compound need to be determined by direct infusion of a pure standard into the mass spectrometer. The values provided below are hypothetical and should be replaced with experimentally determined values.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 80% B

    • 2-10 min: 80-100% B

    • 10-15 min: 100% B

    • 15.1-20 min: 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): m/z 359.3 ( [M+H]⁺ for C₂₅H₄₂O)

  • Product Ions (Q3):

    • Quantifier: m/z 69.1

    • Qualifier: m/z 137.1

  • Collision Energy: To be optimized for the specific instrument and compound.

  • Dwell Time: 100 ms

Data Presentation

Quantitative data for FFF from different biological samples should be summarized in a clear and structured table to facilitate comparison.

Table 1: Hypothetical Quantification of this compound in Various Biological Samples

Sample IDBiological MatrixFFF Concentration (ng/g or ng/mL)Standard Deviation
T-001Mouse Liver15.22.1
T-002Mouse Brain8.51.3
C-001Human Plasma3.10.8
C-002Cancer Cell Line A25.74.5
P-001Plant Leaf Extract42.36.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Pathways

Experimental Workflow for FFF Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization/Lysis Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Experimental workflow for the quantification of FFF.

Hypothetical Signaling Pathway Involving Farnesylfarnesol

Based on the known roles of other isoprenoids, FFF may be involved in the post-translational modification of proteins, a process known as "farnesylation" or more generally "prenylation," which can impact their localization and function in cellular signaling.

signaling_pathway cluster_synthesis FFF Biosynthesis cluster_signaling Downstream Signaling IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP FFF_PP Farnesylfarnesyl Pyrophosphate (FFF-PP) GGPP->FFF_PP FFF This compound FFF_PP->FFF Protein_Prenylation Protein Prenylation (hypothetical) FFF->Protein_Prenylation Precursor for Ras_Family Ras Family Proteins Protein_Prenylation->Ras_Family Rho_Family Rho Family Proteins Protein_Prenylation->Rho_Family Cell_Growth Cell Growth & Proliferation Ras_Family->Cell_Growth Apoptosis Apoptosis Regulation Ras_Family->Apoptosis Membrane_Targeting Membrane Targeting Rho_Family->Membrane_Targeting

Caption: Hypothetical signaling pathway involving FFF.

Conclusion

The quantification of this compound in biological samples presents a significant analytical challenge due to its low endogenous concentrations and the presence of interfering isomers. The protocols and methods outlined in this application note provide a robust starting point for researchers. However, it is crucial to emphasize that method validation, including the determination of specific mass transitions, linearity, accuracy, and precision, is essential for obtaining reliable quantitative data for this specific isomer. Further research into the biological roles of FFF will undoubtedly be facilitated by the development of such validated analytical methods.

Application Notes and Protocols for Metabolic Engineering of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesylfarnesol, a C25 sesterterpenoid, represents a class of isoprenoids with potential applications in various fields, including pharmaceuticals and biotechnology. The specific isomer (2Z,6Z,10E,14E,18E)-Farnesylfarnesol presents a unique stereochemical configuration that may confer specific biological activities. Metabolic engineering offers a promising avenue for the sustainable and scalable production of such rare isoprenoids, overcoming the limitations of chemical synthesis or extraction from natural sources.

This document provides a comprehensive overview of the strategies and methodologies for the metabolic engineering of microorganisms to produce farnesylfarnesol, with a focus on the generation of specific isomers like this compound.

Biosynthesis of Farnesylfarnesol

The biosynthesis of farnesylfarnesol relies on the universal isoprenoid pathway, which provides the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through either the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway. The key step in the formation of the C25 backbone is the condensation of farnesyl pyrophosphate (FPP, C15) with one molecule of IPP, followed by the addition of another IPP molecule, catalyzed by a geranylfarnesyl diphosphate synthase (GFDPS) to produce geranylfarnesyl diphosphate (GFDP, C25). Subsequent dephosphorylation by a phosphatase yields farnesylfarnesol. The stereochemistry of the final product is determined by the specific GFDPS enzyme. Recently, a cis-geranylfarnesyl diphosphate synthase (ScGFPPS) from Streptomyces clavuligerus has been identified, which can produce various C25 isoprenoids with mixed cis and trans configurations[1].

Farnesylfarnesol Biosynthesis Pathway cluster_upstream Upstream Isoprenoid Pathway cluster_downstream Farnesylfarnesol Biosynthesis Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Multiple steps IPP IPP MVA Pathway->IPP Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Multiple steps MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP IDI GPP GPP DMAPP->GPP + IPP (GPPS) FPP FPP GPP->FPP + IPP (FPPS) GFDP (C25) GFDP (C25) FPP->GFDP (C25) + 2 IPP (GFDPS) Farnesylfarnesol Farnesylfarnesol GFDP (C25)->Farnesylfarnesol Phosphatase Metabolic Engineering Workflow Start Start Host Selection Host Selection Start->Host Selection Pathway Design Pathway Design Host Selection->Pathway Design Gene Synthesis & Codon Optimization Gene Synthesis & Codon Optimization Pathway Design->Gene Synthesis & Codon Optimization Plasmid Construction Plasmid Construction Gene Synthesis & Codon Optimization->Plasmid Construction Strain Development Strain Development Plasmid Construction->Strain Development Fermentation & Production Fermentation & Production Strain Development->Fermentation & Production Extraction & Analysis Extraction & Analysis Fermentation & Production->Extraction & Analysis End End Extraction & Analysis->End Isoprenoid Roles in Cell Signaling FPP FPP Prenylated Protein Prenylated Protein FPP->Prenylated Protein Protein Farnesyltransferase Protein Protein Protein->Prenylated Protein Cell Membrane Cell Membrane Prenylated Protein->Cell Membrane Membrane Anchoring Signaling Cascade Signaling Cascade Cell Membrane->Signaling Cascade Signal Transduction

References

Application Notes & Protocols for the Chemical Synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic strategy for the stereoselective synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol. As no direct published synthesis for this specific isomer is readily available, the following protocols are based on established and reliable methodologies in terpene and polyprenol synthesis, including Z-selective olefination reactions and fragment coupling strategies.

Retrosynthetic Analysis and Strategy

A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The molecule is disconnected at the C10-C11 bond, yielding two key fragments: a C10 (2Z,6Z)-dienal (Fragment A) and a C15 (2E,6E,10E)-farnesyl sulfone (Fragment B) . These fragments will be coupled using a Julia-Kocienski olefination, which is known for its high E-selectivity in the formation of the new double bond, consistent with the desired stereochemistry at C10.

Retrosynthesis target This compound reaction Julia-Kocienski Olefination target->reaction Disconnection (C10-C11) fragments C10 (2Z,6Z)-Dienal (Fragment A) + C15 (2E,6E,10E)-Farnesyl Sulfone (Fragment B) reaction->fragments

Caption: Retrosynthetic analysis of this compound.

Synthesis of C10 (2Z,6Z)-Dienal (Fragment A)

The synthesis of Fragment A will be achieved starting from commercially available geraniol. The key step is a Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to ensure the formation of the Z-double bond.

Fragment_A_Synthesis Geraniol Geraniol Geranial (1) Geranial (1) Geraniol->Geranial (1) Oxidation (MnO2) Ester (2) Ester (2) Geranial (1)->Ester (2) Still-Gennari Olefination Allylic Alcohol (3) Allylic Alcohol (3) Ester (2)->Allylic Alcohol (3) Reduction (DIBAL-H) Fragment A Fragment A Allylic Alcohol (3)->Fragment A Oxidation (DMP)

Caption: Synthetic workflow for C10 (2Z,6Z)-Dienal (Fragment A).

Experimental Protocols for Fragment A:

  • Step 1: Oxidation of Geraniol to Geranial (1)

    • To a stirred solution of geraniol (1 equiv.) in dichloromethane (DCM, 0.2 M), add activated manganese dioxide (MnO₂, 10 equiv.).

    • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield geranial (1) as a pale yellow oil.

  • Step 2: Still-Gennari Olefination to Ester (2)

    • To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv., 1 M in THF) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of geranial (1) (1 equiv.) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ester (2).

  • Step 3: Reduction to Allylic Alcohol (3)

    • To a solution of ester (2) (1 equiv.) in anhydrous DCM (0.1 M) at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 2.2 equiv., 1 M in hexanes) dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield allylic alcohol (3).

  • Step 4: Oxidation to C10 (2Z,6Z)-Dienal (Fragment A)

    • To a solution of allylic alcohol (3) (1 equiv.) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (DMP, 1.5 equiv.).

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

    • Extract the mixture with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Fragment A.

Table 1: Summary of Yields for Fragment A Synthesis

StepProductStarting MaterialTypical Yield (%)Stereoselectivity (Z:E)
1Geranial (1)Geraniol>95N/A
2Ester (2)Geranial (1)75-85>95:5
3Allylic Alcohol (3)Ester (2)>90N/A
4Fragment AAllylic Alcohol (3)85-95N/A

Synthesis of C15 (2E,6E,10E)-Farnesyl Sulfone (Fragment B)

Fragment B is prepared from commercially available all-trans-farnesol. The alcohol is converted to a bromide and then displaced with a sulfinate to introduce the required sulfone moiety for the Julia-Kocienski olefination.

Fragment_B_Synthesis all-trans-Farnesol all-trans-Farnesol Farnesyl Bromide (4) Farnesyl Bromide (4) all-trans-Farnesol->Farnesyl Bromide (4) Bromination (PBr3) Fragment B Fragment B Farnesyl Bromide (4)->Fragment B Sulfone Formation

Caption: Synthetic workflow for C15 (2E,6E,10E)-Farnesyl Sulfone (Fragment B).

Experimental Protocols for Fragment B:

  • Step 1: Bromination of all-trans-Farnesol to Farnesyl Bromide (4)

    • To a solution of all-trans-farnesol (1 equiv.) in anhydrous diethyl ether (0.2 M) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 equiv.) dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Carefully pour the mixture onto ice and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield farnesyl bromide (4). Use this crude product immediately in the next step.

  • Step 2: Formation of C15 (2E,6E,10E)-Farnesyl Sulfone (Fragment B)

    • To a solution of sodium benzenesulfinate (1.5 equiv.) in N,N-dimethylformamide (DMF, 0.2 M), add the crude farnesyl bromide (4) (1 equiv.).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Fragment B as a white solid.

Table 2: Summary of Yields for Fragment B Synthesis

StepProductStarting MaterialTypical Yield (%)
1Farnesyl Bromide (4)all-trans-Farnesol>90 (crude)
2Fragment BFarnesyl Bromide (4)70-80

Assembly of the C25 Backbone via Julia-Kocienski Olefination

The final assembly of the this compound backbone involves the Julia-Kocienski olefination of Fragment A with the anion of Fragment B.

Final_Assembly Fragment A + Fragment B Fragment A + Fragment B This compound This compound Fragment A + Fragment B->this compound Julia-Kocienski Olefination

Caption: Final coupling of Fragment A and Fragment B.

Experimental Protocol for Final Assembly:

  • To a solution of C15 farnesyl sulfone (Fragment B, 1.1 equiv.) in anhydrous THF (0.1 M) at -78 °C, add KHMDS (1.1 equiv., 1 M in THF) dropwise.

  • Stir the resulting deep red solution for 30 minutes at -78 °C.

  • Add a solution of C10 dienal (Fragment A, 1 equiv.) in THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Table 3: Summary of Yield and Selectivity for the Final Coupling

ReactionProductStarting MaterialsTypical Yield (%)Stereoselectivity (E:Z at C10)
Julia-Kocienski OlefinationThis compoundFragment A + Fragment B60-75>90:10

Disclaimer: These protocols are proposed based on established chemical principles and analogous reactions found in the scientific literature. Actual yields and reaction conditions may require optimization. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all necessary safety precautions.

Application of Farnesol and its Derivatives in Insect Pest Control: A Framework for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific research on the application of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol in insect pest control is not available in the public domain. The following application notes and protocols are based on studies conducted on the broader class of farnesol and its derivatives, which are known to possess insecticidal and insect growth regulatory properties. These documents are intended to provide a foundational framework for researchers and scientists to design and conduct experiments with this compound.

Application Notes

1. Introduction

Farnesol and its derivatives are acyclic sesquiterpenoids that play crucial roles in insect physiology, primarily as precursors in the biosynthesis of juvenile hormone (JH). Juvenile hormones are critical for regulating metamorphosis, reproduction, and other developmental processes in insects. Disruption of JH biosynthesis or signaling can lead to developmental abnormalities, reduced fecundity, and mortality, making compounds that interfere with this pathway promising candidates for the development of biorational insecticides.

While research has highlighted the potential of various farnesol derivatives as insect control agents, the specific isomer this compound remains uninvestigated in this context. Its structural similarity to known insecticidal compounds suggests it may exhibit similar bioactivity. These notes provide a starting point for exploring its potential.

2. Mechanism of Action (Hypothesized)

Based on the known activity of related compounds, this compound could potentially act as an insect control agent through several mechanisms:

  • Juvenile Hormone Agonist/Antagonist: It may mimic the action of juvenile hormone (agonist) or block its receptor (antagonist), leading to disruptions in molting and metamorphosis.

  • Inhibition of Juvenile Hormone Biosynthesis: The compound could inhibit key enzymes in the JH biosynthesis pathway, such as farnesol dehydrogenase, which is involved in the conversion of farnesol to farnesal.[1]

  • Antifeedant Activity: The compound may deter insects from feeding, leading to starvation and reduced crop damage.

  • Toxicity: It may exhibit direct toxic effects on insect cells and tissues.

3. Potential Target Pests

Studies on farnesol and its derivatives have shown efficacy against a range of insect pests, including:

  • Lepidoptera: Such as the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis).[1][2]

  • Coleoptera: Including various stored product pests like the confused flour beetle (Tribolium confusum) and the khapra beetle (Trogoderma granarium).[3]

  • Diptera: Mosquitoes such as Aedes aegypti.[4]

Given this broad spectrum of activity for related compounds, this compound could potentially be effective against these and other insect orders.

4. Data on Related Compounds

To provide a benchmark for future studies on this compound, the following table summarizes the efficacy of other farnesol derivatives against various insect pests.

CompoundInsect SpeciesBioassay MethodEfficacy MetricValueReference
Farnesyl acetatePlutella xylostella (Diamondback Moth)Leaf-dip bioassayLC₅₀100 mg/L[1]
FarnesolSpodoptera littoralis (Egyptian Cotton Leafworm)Leaf treatmentAdult MortalityDose-dependent increase[2]
Farnesol Derivatives (γ-lactones)Tribolium confusum (Confused Flour Beetle)Antifeedant assayAntifeedant ActivityHigh[3]

5. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action and a general workflow for evaluating the insecticidal potential of this compound.

JH_Biosynthesis_Pathway cluster_JH Juvenile Hormone Biosynthesis Pathway cluster_Intervention Potential Intervention by this compound FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol Hydrolysis Farnesal Farnesal Farnesol->Farnesal Oxidation (Farnesol Dehydrogenase) FA Farnesoic Acid Farnesal->FA Oxidation (Aldehyde Dehydrogenase) JHIII Juvenile Hormone III FA->JHIII Epoxidation & Methyl Transfer Test_Compound (2Z,6Z,10E,14E,18E)- Farnesylfarnesol Inhibition_Point Inhibition? Test_Compound->Inhibition_Point Inhibition_Point->Farnesal Blocks conversion Experimental_Workflow cluster_workflow Insecticidal Activity Evaluation Workflow cluster_outcomes Key Outcomes A Compound Synthesis & Purification of This compound B Selection of Target Insect Species A->B C Dose-Response Bioassays (e.g., topical application, leaf dip) B->C D Determination of Lethal Concentration (LC₅₀ / LD₅₀) C->D E Sublethal Effects Assessment (Growth, Development, Reproduction) D->E O1 Efficacy Data D->O1 F Mechanism of Action Studies (Enzyme inhibition, Gene expression) E->F O2 Understanding of Sublethal Effects E->O2 G Data Analysis and Conclusion F->G O3 Elucidation of Mode of Action F->O3

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Farnesylfarnesol (C₃₀H₅₀O) is a C30 isoprenoid alcohol that plays a crucial role as a precursor in the biosynthesis of various valuable compounds, including carotenoids and other tetraterpenoids. Its accurate quantification is essential for research in metabolic engineering, natural product synthesis, and drug development. This document outlines two proposed High-Performance Liquid Chromatography (HPLC) methods for the analysis of farnesylfarnesol: a versatile HPLC with Ultraviolet (UV) detection method suitable for routine analysis and a high-sensitivity HPLC with Tandem Mass Spectrometry (MS/MS) method for trace-level quantification. These protocols are based on established methods for similar long-chain isoprenoid alcohols, such as farnesol and geranylgeraniol.[1][2][3]

Principle of Separation

The proposed methods utilize reversed-phase (RP) chromatography, which is the most widely used technique in HPLC.[4][5] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Farnesylfarnesol, being a large, hydrophobic molecule, will be strongly retained by the nonpolar stationary phase (typically C18 or C30). The separation is achieved by eluting the molecule with a mobile phase of increasing organic solvent concentration (e.g., acetonitrile or methanol), which reduces the hydrophobic interactions and allows the analyte to move through the column.[4]

Method 1: HPLC with UV Detection (HPLC-UV)

This method is ideal for the routine quantification of farnesylfarnesol in samples where concentrations are expected to be in the microgram per milliliter (µg/mL) range or higher.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C30 columns can offer enhanced selectivity for long-chain, hydrophobic isomers.[6]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Farnesylfarnesol analytical standard.

  • Sample Diluent: Acetonitrile or a mixture of acetonitrile/isopropanol (1:1, v/v).

2. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 85% B

    • 2-15 min: Linear gradient from 85% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 85% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (Note: Farnesylfarnesol lacks a strong chromophore; detection at low wavelengths is necessary but may be prone to interference).

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of farnesylfarnesol standard and dissolve in 10 mL of sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.

  • Sample Preparation: Dissolve or extract the sample containing farnesylfarnesol in a suitable organic solvent (e.g., hexane, ethyl acetate). Evaporate the solvent and reconstitute the residue in the sample diluent. Filter the final solution through a 0.22 µm syringe filter before injection.

Method 2: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides superior sensitivity and selectivity, making it suitable for quantifying farnesylfarnesol in complex matrices or at very low concentrations (nanogram per milliliter, ng/mL, range).[7][8][9]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI is often preferred for less polar molecules.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid. Farnesylfarnesol analytical standard.

  • Sample Diluent: Acetonitrile/Methanol (1:1, v/v).

2. Chromatographic Conditions

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 80% B

    • 1-8 min: Linear gradient from 80% to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Re-equilibrate at 80% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive APCI or ESI

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • Farnesylfarnesol has a molecular weight of 434.7 g/mol . The precursor ion would likely be the dehydrated ion [M+H-H₂O]⁺ at m/z 417.4.

    • Precursor Ion (Q1): m/z 417.4

    • Product Ions (Q3): Fragmentation would yield characteristic product ions. These would need to be determined experimentally by infusing a standard solution. (e.g., m/z 135.1, 149.1).

  • Source Parameters: Gas temperatures, gas flows, and ion spray voltage must be optimized for the specific instrument and analyte.

4. Sample and Standard Preparation

  • Follow the same procedure as for the HPLC-UV method, but prepare calibration standards at a lower concentration range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Data Presentation: Summary of Proposed HPLC Methods

ParameterMethod 1: HPLC-UVMethod 2: HPLC-MS/MS
Instrumentation HPLC with DAD/UV DetectorUHPLC with Triple Quadrupole MS
Column C18 or C30, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: Water, B: AcetonitrileA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV Absorbance at 210 nmMRM of precursor/product ions (e.g., 417.4 -> 135.1)
Expected LoQ ~0.5 - 1 µg/mL~0.5 - 1 ng/mL
Primary Use Case Routine QC, high-concentration samplesBioanalysis, trace-level detection, complex matrices

Visualizations

Below are diagrams illustrating the experimental workflow and a decision-making process for method selection.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Standard / Prepare Sample Extract p2 Dissolve in Diluent p1->p2 p3 Create Serial Dilutions (Standards) p2->p3 For Calibration p4 Filter through 0.22 µm Syringe Filter p2->p4 For Sample a1 Inject into HPLC System p3->a1 p4->a1 a2 Separation on C18/C30 Column a1->a2 a3 Detection (UV or MS/MS) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 Standards d3 Quantify Sample Concentration d1->d3 Samples d2->d3 G start Start: Need to Quantify Farnesylfarnesol decision1 Is the sample matrix complex (e.g., plasma, tissue extract)? start->decision1 decision2 Are expected concentrations very low (< 1 µg/mL)? decision1->decision2 No method_ms Use HPLC-MS/MS Method decision1->method_ms Yes method_uv Use HPLC-UV Method decision2->method_uv No decision2->method_ms Yes

References

Application Note: Quantitative Analysis of Farnesylfarnesol by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesylfarnesol (C25H42O) is a C25 isoprenoid alcohol, a class of molecules with significant biological activity and potential therapeutic applications. As a sesterterpenoid, it is a key intermediate in various biosynthetic pathways.[1] Accurate and reliable quantification of farnesylfarnesol in biological and pharmaceutical matrices is crucial for research and development in these fields. This application note provides a detailed protocol for the quantitative analysis of farnesylfarnesol using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

The methodologies presented herein are compiled from established practices for the analysis of related isoprenoids, such as farnesol and diterpene alcohols, and are adapted for the specific properties of farnesylfarnesol.

Experimental Protocols

Sample Preparation

The sample preparation protocol is critical for the accurate quantification of farnesylfarnesol, especially from complex biological matrices where it may be present in a phosphorylated form, farnesylfarnesyl pyrophosphate (FFPP). The following protocol describes the extraction and dephosphorylation of farnesylfarnesol from cell cultures.

Materials:

  • Cell pellet or biological tissue

  • Methanol

  • Chloroform

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Alkaline Phosphatase

  • Extraction Buffer (e.g., Tris-HCl with MgCl2)

  • Internal Standard (IS) solution (e.g., 1-tetradecanol or a deuterated analog of a related terpene)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Protocol:

  • Cell Lysis and Extraction:

    • To a cell pellet, add a mixture of chloroform and methanol (1:1 v/v).

    • Vortex vigorously for 15 minutes to ensure cell lysis and extraction of lipids and isoprenoids.

    • Add chloroform and brine to the mixture, vortex again, and centrifuge to separate the phases.

    • Collect the lower organic layer.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Enzymatic Dephosphorylation (if necessary):

    • If farnesylfarnesol is expected to be in its pyrophosphate form (FFPP), resuspend the dried extract in an appropriate buffer (e.g., Tris-HCl with MgCl2).

    • Add alkaline phosphatase to the suspension.

    • Incubate at 37°C for 1-2 hours to allow for the complete cleavage of the pyrophosphate group to the corresponding alcohol.

    • After incubation, perform a liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate to recover the dephosphorylated farnesylfarnesol.

  • Derivatization:

    • Dry the final extract containing farnesylfarnesol under nitrogen.

    • To the dried residue, add pyridine and BSTFA with 1% TMCS.

    • Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl group of farnesylfarnesol to its more volatile trimethylsilyl (TMS) ether derivative. This step enhances chromatographic performance and sensitivity.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumentation and Parameters

ParameterValue
Gas Chromatograph
InstrumentAgilent 7890B GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature270°C
Injection Volume1 µL
Injection ModeSplitless
Oven Program
Initial Temperature100°C, hold for 2 min
Ramp 115°C/min to 250°C, hold for 5 min
Ramp 210°C/min to 300°C, hold for 10 min
Mass Spectrometer
InstrumentAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and Full Scan

Data Presentation

Mass Spectrum and Fragmentation

Table 2: Predicted Mass Fragments for TMS-derivatized Farnesylfarnesol and Suggested SIM Ions

m/zProposed FragmentIon Type
430[M]+Molecular Ion
415[M-15]+Quantifier Ion
361[M-C5H9]+Qualifier Ion
293[M-C10H17]+Qualifier Ion
73[Si(CH3)3]+Qualifier Ion
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of farnesylfarnesol.

Table 3: Example Calibration Standards for Farnesylfarnesol Quantification

StandardConcentration (ng/mL)
110
225
350
4100
5250
6500
71000

The calibration curve should be constructed by plotting the ratio of the peak area of the quantifier ion of farnesylfarnesol to the peak area of the internal standard against the concentration of the standards. A linear regression analysis should be applied to determine the concentration of farnesylfarnesol in unknown samples.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Cell Pellet) Lysis Cell Lysis & Lipid Extraction Sample->Lysis Chloroform: Methanol Dephosphorylation Enzymatic Dephosphorylation (if necessary) Lysis->Dephosphorylation Dried Extract Derivatization TMS Derivatization Dephosphorylation->Derivatization Dried Extract GC_MS GC-MS Injection Derivatization->GC_MS Derivatized Sample Data_Acquisition Data Acquisition (Scan & SIM) GC_MS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Chromatograms & Mass Spectra Quantification Quantification Data_Processing->Quantification Peak Areas

Caption: Experimental workflow for the GC-MS analysis of farnesylfarnesol.

Isoprenoid Biosynthesis Pathway Context

Isoprenoid_Pathway IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP + Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP FFPP Farnesylfarnesyl Pyrophosphate (FFPP) GGPP->FFPP + IPP Farnesylfarnesol Farnesylfarnesol FFPP->Farnesylfarnesol + Phosphatase

Caption: Simplified isoprenoid biosynthesis pathway leading to farnesylfarnesol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of farnesylfarnesol by GC-MS. While some parameters are based on the analysis of structurally related compounds due to the limited availability of farnesylfarnesol-specific data, the provided methodology offers a robust starting point for researchers. The detailed sample preparation, GC-MS parameters, and data analysis guidelines will enable scientists and drug development professionals to accurately quantify this important C25 isoprenoid alcohol in various matrices, thereby facilitating further research into its biological functions and therapeutic potential. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is strongly recommended for each specific application and laboratory.

References

Application Note and Protocols for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a C30 isoprenoid alcohol. For it to be biologically active as a substrate in chain elongation reactions within the isoprenoid biosynthesis pathway, it must first be converted to its pyrophosphate form, (2Z,6Z,10E,14E,18E)-Farnesylfarnesyl diphosphate (FFPP). This document provides a detailed theoretical framework and generalized protocols for using (2Z,6Z,10E,14E,18E)-FFPP as a substrate for enzymes involved in the biosynthesis of long-chain polyprenols. These enzymes, broadly classified as long-chain polyprenyl diphosphate synthases or Z-prenyltransferases, are crucial for the synthesis of essential molecules like dolichols and the side chains of ubiquinones.

The protocols outlined here are based on established methods for similar isoprenoid substrates and provide a starting point for researchers investigating enzymes that may utilize this specific farnesylfarnesol isomer.

Potential Signaling Pathway Involvement

(2Z,6Z,10E,14E,18E)-FFPP is a potential intermediate in the biosynthesis of long-chain polyprenols, which are essential for various cellular processes. The presence of two Z-bonds suggests its involvement in the synthesis of Z-rich polyprenols, such as dolichols, which are crucial for N-linked glycosylation of proteins in eukaryotes. The general pathway involves the sequential condensation of isopentenyl diphosphate (IPP) with an allylic prenyl diphosphate starter molecule.

Polyprenol Biosynthesis Pathway cluster_0 Isoprenoid Precursors cluster_1 Potential Substrate Formation cluster_2 Chain Elongation cluster_3 Final Products FPP Farnesyl Diphosphate (FPP) GGPP Geranylgeranyl Diphosphate (GGPP) FFOH (2Z,6Z,10E,14E,18E)- Farnesylfarnesol Kinase Prenol Kinase FFOH->Kinase Phosphorylation FFPP (2Z,6Z,10E,14E,18E)- Farnesylfarnesyl Diphosphate (FFPP) Enzyme Long-Chain Z-Prenyltransferase FFPP->Enzyme Substrate Kinase->FFPP Polyprenyl_PP Long-Chain Polyprenyl Diphosphate Enzyme->Polyprenyl_PP Product IPP Isopentenyl Diphosphate (IPP) IPP->Enzyme Co-substrate Dolichol_P Dolichyl Phosphate Polyprenyl_PP->Dolichol_P Further Modifications

Caption: Proposed biosynthetic pathway involving this compound.

Experimental Protocols

1. Preparation of (2Z,6Z,10E,14E,18E)-Farnesylfarnesyl Diphosphate (FFPP)

For this compound to be used as a substrate for prenyltransferases, it must be in its diphosphate form. This can be achieved through chemical synthesis or enzymatic phosphorylation.

  • Chemical Synthesis: A common method involves the phosphorylation of the alcohol with a suitable phosphorylating agent, followed by conversion to the diphosphate. This is a multi-step process that requires expertise in organic chemistry.

  • Enzymatic Phosphorylation: Some prenol kinases may accept farnesylfarnesol as a substrate. This would involve incubating the farnesylfarnesol with a kinase enzyme in the presence of a phosphate donor like ATP.

2. General Enzyme Assay for Long-Chain Polyprenyl Diphosphate Synthase

This protocol describes a general method to measure the activity of a putative long-chain polyprenyl diphosphate synthase using (2Z,6Z,10E,14E,18E)-FFPP as a substrate and radiolabeled [1-14C]isopentenyl diphosphate ([14C]IPP) as the co-substrate.

Materials:

  • Purified recombinant or partially purified enzyme preparation.

  • (2Z,6Z,10E,14E,18E)-Farnesylfarnesyl diphosphate (FFPP) solution.

  • [1-14C]Isopentenyl diphosphate ([14C]IPP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

  • Quenching Solution: 1 M HCl.

  • Extraction Solvent: n-butanol or chloroform:methanol (2:1).

  • Scintillation fluid.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specified concentration of (2Z,6Z,10E,14E,18E)-FFPP, and [14C]IPP.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution. This also hydrolyzes the diphosphate esters to the corresponding alcohols.

  • Extract the radioactive product by adding the extraction solvent, vortexing, and centrifuging to separate the phases. The longer, more lipophilic product will partition into the organic phase.

  • Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Enzyme Assay Workflow Start Start Prepare_Mixture Prepare reaction mixture: - Assay Buffer - (2Z,6Z,10E,14E,18E)-FFPP - [14C]IPP Start->Prepare_Mixture Pre_Incubate Pre-incubate at optimal temperature (e.g., 37°C) Prepare_Mixture->Pre_Incubate Add_Enzyme Initiate reaction by adding enzyme Pre_Incubate->Add_Enzyme Incubate Incubate for a defined time (e.g., 30 min) Add_Enzyme->Incubate Stop_Reaction Stop reaction with quenching solution (e.g., 1M HCl) Incubate->Stop_Reaction Extract_Product Extract product with organic solvent Stop_Reaction->Extract_Product Measure_Radioactivity Measure radioactivity of the organic phase Extract_Product->Measure_Radioactivity End End Measure_Radioactivity->End

Caption: General workflow for a radioactive enzyme assay.

Data Presentation

The following tables present hypothetical data that could be generated from enzyme kinetic studies using (2Z,6Z,10E,14E,18E)-FFPP.

Table 1: Michaelis-Menten Kinetic Parameters

This table summarizes the hypothetical kinetic constants for a putative long-chain Z-prenyltransferase with (2Z,6Z,10E,14E,18E)-FFPP and other potential substrates.

SubstrateKm (µM)Vmax (pmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
(2Z,6Z,10E,14E,18E)-FFPP 5.2 ± 0.6 150 ± 10 0.12 2.3 x 104
Geranylgeranyl Diphosphate (GGPP)12.5 ± 1.185 ± 50.075.6 x 103
(all-E)-Farnesylfarnesyl Diphosphate25.8 ± 2.340 ± 30.031.2 x 103

Table 2: Inhibitor IC50 Values

This table shows hypothetical IC50 values for known inhibitors of prenyltransferases against the enzyme activity with (2Z,6Z,10E,14E,18E)-FFPP as the substrate.

InhibitorTarget Enzyme ClassIC50 (µM)
Inhibitor A Z-prenyltransferases 2.5 ± 0.3
Inhibitor BE-prenyltransferases58.7 ± 4.9
Nitrogen-containing BisphosphonatesFarnesyl Diphosphate Synthase> 100

Disclaimer: The data presented in these tables is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

Application Notes and Protocols for Determining the Bioactivity of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive suite of in vitro assays to elucidate the potential bioactivities of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, a C25 isoprenoid. While specific data on this molecule is emerging, the protocols outlined below are based on the known biological activities of related isoprenoids, such as farnesol, and are designed to assess its potential as a therapeutic agent. The suggested areas of investigation include anticancer, anti-inflammatory, anti-angiogenic, and neuroprotective properties.

Assessment of Anticancer Activity

Isoprenoids have demonstrated promising anticancer activities, including the induction of apoptosis and cell cycle arrest.[1] The following assays are designed to determine the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methods: MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol: XTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)Incubation Time (h)Cell Viability (%) - MTTCell Viability (%) - XTT
Vehicle Control24100100
0.124
124
1024
5024
10024
...48
...72
Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

Methods: Apoptosis can be assessed by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade, and by detecting the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspase-3.[5][6][7][8][9]

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration (determined from viability assays) for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Caspase Reaction: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

  • Data Analysis: Normalize the caspase activity to the protein concentration of the lysate and express it as a fold change relative to the vehicle control.

Protocol: PARP Cleavage Western Blot

  • Protein Extraction: Extract total protein from treated and untreated cancer cells.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for full-length and cleaved PARP.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.

Data Presentation:

TreatmentCaspase-3/7 Activity (Fold Change)PARP Cleavage (Presence of 89 kDa band)
Vehicle Control1.0-
This compound (IC₅₀)
Positive Control (e.g., Staurosporine)+
Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Method: Flow cytometry analysis of propidium iodide (PI)-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11][12][13]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control
This compound

Experimental Workflow for Anticancer Activity Assessment

cluster_0 Initial Screening cluster_1 Mechanism of Action A Cancer Cell Lines B Treat with (2Z,6Z,10E,14E,18E)- Farnesylfarnesol A->B C Cell Viability Assays (MTT, XTT) B->C D Determine IC50 C->D E Apoptosis Assays (Caspase, PARP) D->E F Cell Cycle Analysis (Flow Cytometry) D->F cluster_n Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets Akt->Downstream Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription A Coat 96-well plate with Matrigel B Seed HUVECs with This compound A->B C Incubate for 6-18h B->C D Image Tube Formation C->D E Quantify Angiogenesis D->E H2O2 H₂O₂ OxidativeStress Oxidative Stress H2O2->OxidativeStress CellDeath Neuronal Cell Death OxidativeStress->CellDeath Compound (2Z,6Z,10E,14E,18E)- Farnesylfarnesol Protection Neuroprotection Compound->Protection Protection->OxidativeStress

References

Application Notes and Protocols for the Delivery of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol (FFF) is a hydrophobic isoprenoid alcohol. Its delivery in aqueous cell culture media presents a significant challenge due to its low solubility. Improper dissolution can lead to the formation of precipitates, which can cause non-specific toxicity and lead to inaccurate and irreproducible experimental results. This document provides detailed protocols for the effective delivery of FFF into cell culture and an overview of its known cellular effects.

Core Concepts in Delivering Hydrophobic Compounds

The successful delivery of hydrophobic compounds like FFF to cells in culture relies on overcoming their poor aqueous solubility. The general strategy involves:

  • Primary Dissolution: Dissolving the compound in a small volume of a water-miscible organic solvent.

  • Stock Solution Preparation: Creating a concentrated stock solution that can be stored and diluted for future experiments.

  • Working Solution Preparation: Diluting the stock solution into the cell culture medium in a manner that avoids precipitation.

Commonly used solvents for hydrophobic compounds include dimethyl sulfoxide (DMSO) and ethanol. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Standard Dissolution and Delivery using an Organic Solvent

This protocol is suitable for most initial studies and involves the use of a water-miscible organic solvent.

Materials:

  • This compound (FFF)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 100 mM):

    • In a sterile, amber microcentrifuge tube, weigh out the desired amount of FFF.

    • Add the appropriate volume of DMSO to achieve a 100 mM stock solution.

    • Vortex thoroughly for 1-2 minutes until the FFF is completely dissolved. A brief warming to 37°C in a water bath can aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the FFF stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare the final working concentration, perform a serial dilution of the stock solution directly into the pre-warmed medium. Crucially, add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid dispersal and prevent precipitation.

    • For example, to prepare a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 1 mL of medium.

    • Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared FFF-containing medium to the cells.

    • Incubate for the desired experimental duration.

Solvent Control: It is essential to include a vehicle control group in all experiments. This group should be treated with the same final concentration of the organic solvent (e.g., 0.1% DMSO) in the cell culture medium without the FFF.

Protocol 2: Enhanced Solubility using a Co-solvent/Detergent Approach

For cell lines that are particularly sensitive to organic solvents or for higher concentrations of FFF where precipitation is a concern, a co-solvent or non-ionic detergent can be used.

Materials:

  • FFF stock solution in DMSO (as prepared in Protocol 1)

  • Tween® 20 or Tween® 80 (Polysorbate 20 or 80), sterile

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Intermediate Solution Preparation:

    • Prepare a sterile 1% (v/v) solution of Tween® 20 or Tween® 80 in complete cell culture medium.

    • Dilute the FFF stock solution (from Protocol 1) into this 1% Tween® solution to create an intermediate, more stable solution.

  • Working Solution Preparation:

    • Further dilute the intermediate solution into pre-warmed complete cell culture medium to achieve the final desired FFF concentration. This two-step dilution helps to maintain the solubility of the hydrophobic compound.

  • Cell Treatment:

    • Proceed with cell treatment as described in Protocol 1.

Control Groups: In addition to a vehicle control (DMSO), a control for the co-solvent/detergent (e.g., the final concentration of Tween® 20/80 in medium) should be included.

Quantitative Data Summary

The biological effects of farnesol are highly dependent on its concentration and the cell type being studied. The following table summarizes some reported concentrations and their observed effects. While these data are for farnesol, they provide a useful starting point for designing experiments with FFF.

CompoundCell LineConcentrationObserved Effect
FarnesolHuman Lung Carcinoma (H460)250 µMInduction of immune response and inflammatory genes.
FarnesolHuman T Lymphoblastic Leukemia (Molt4)Not specifiedActivation of the intrinsic pathway of apoptosis and ER stress.[2]
FarnesolTobacco cv Bright Yellow-225 µM100% cell death.[3]
FarnesolOral Squamous Carcinoma CellsNot specifiedInhibition of proliferation and promotion of apoptosis.[4]
FarnesolAspergillus nidulans100 µMInduction of apoptosis.[5]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis prep1 Dissolve FFF in DMSO to create 100 mM Stock Solution prep2 Store stock solution at -20°C to -80°C prep1->prep2 prep3 Thaw stock and dilute in pre-warmed medium to final concentration prep2->prep3 treat1 Aspirate old medium from cultured cells prep3->treat1 Use Immediately treat2 Add FFF-containing medium to cells treat1->treat2 treat3 Incubate for experimental duration treat2->treat3 analysis1 Cell Viability Assays (e.g., MTT, Trypan Blue) treat3->analysis1 analysis2 Apoptosis Assays (e.g., Annexin V, Caspase activity) treat3->analysis2 analysis3 Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) treat3->analysis3

Caption: Experimental workflow for FFF delivery to cultured cells.

Signaling Pathways Modulated by Farnesol

Farnesol has been shown to induce apoptosis and other cellular responses through the activation of several signaling pathways.

1. Farnesol-Induced ER Stress and Apoptosis

G FFF Farnesylfarnesol (FFF) ER_Stress Endoplasmic Reticulum (ER) Stress FFF->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK activation UPR->PERK IRE1 IRE1 activation UPR->IRE1 ATF6 ATF6 activation UPR->ATF6 Mitochondria Mitochondrial Dysfunction (Cytochrome c release) UPR->Mitochondria Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis Mitochondria->Apoptosis G FFF Farnesylfarnesol (FFF) MEK_ERK MEK1/2-ERK1/2 Pathway FFF->MEK_ERK activates MSK1 MSK1 Activation MEK_ERK->MSK1 p65 p65/RelA Phosphorylation (Ser276) MSK1->p65 NFkB NF-κB Activation p65->NFkB Gene_Expression Inflammatory Gene Expression (e.g., COX-2, IL-1α) NFkB->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Poor separation of geometric isomers (Z/E) in column chromatography.

  • Potential Cause: The various geometric isomers of Farnesylfarnesol possess very similar polarities, leading to co-elution when using standard silica gel chromatography.

  • Troubleshooting Steps:

    • Utilize Argentation Chromatography: Impregnating the stationary phase (silica gel) with silver nitrate can significantly enhance the separation of cis (Z) and trans (E) isomers.[1][2][3] Silver ions form reversible complexes with the double bonds of the isoprenoid chain, and the stability of these complexes differs between Z and E isomers, leading to differential retention.

    • Optimize Solvent System: Experiment with a non-polar mobile phase, such as a hexane/ethyl acetate or hexane/acetone gradient. The choice of the polar modifier can influence selectivity.[4]

    • Employ High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of methanol and water can provide better resolution for diterpenoids.[5][6]

Issue 2: Degradation of Farnesylfarnesol during purification.

  • Potential Cause: Farnesylfarnesol, like many terpenes, can be sensitive to heat, light, and acidic conditions, leading to isomerization or degradation.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Conduct all purification steps at low temperatures whenever possible. If using a vacuum oven to remove solvents, do so at a low temperature over an extended period.

    • Protect from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photo-degradation.

    • Avoid Acidic Conditions: If using silica gel, which can be slightly acidic, consider deactivating it with a small amount of triethylamine in the solvent system.[7]

Issue 3: Difficulty in detecting Farnesylfarnesol fractions.

  • Potential Cause: Farnesylfarnesol lacks a strong chromophore, making it difficult to detect using UV-Vis spectroscopy at higher wavelengths.

  • Troubleshooting Steps:

    • Use Low Wavelength UV Detection: Detection in the 198-220 nm range can be effective for terpenes.[4] However, be mindful of solvent UV cutoff. Solvents like methyl t-butyl ether (MTBE) and acetone are more transparent at these wavelengths than ethyl acetate.[4]

    • Employ Alternative Detection Methods: If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) coupled to the HPLC system can be used for detection.

    • Thin-Layer Chromatography (TLC) with Staining: Use TLC to monitor fractions and visualize spots with a suitable staining agent, such as potassium permanganate or vanillin-sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a synthetic mixture of Farnesylfarnesol?

A1: Common impurities can include other geometric isomers of Farnesylfarnesol, starting materials from the synthesis (e.g., farnesyl bromide and farnesol), and byproducts from the coupling reaction. The specific impurities will depend on the synthetic route employed. For instance, a Horner-Wadsworth-Emmons reaction may result in different side products compared to a Wittig reaction.[8]

Q2: What is a suitable starting point for a flash chromatography protocol to purify Farnesylfarnesol?

A2: A good starting point for normal-phase flash chromatography is a silica gel column with a gradient elution of hexane and ethyl acetate or hexane and MTBE.[4][9] Begin with a low percentage of the polar solvent and gradually increase the concentration. Monitor the separation using TLC to optimize the gradient. For reversed-phase flash chromatography, a C18 column with a water/methanol or water/ethanol gradient can be effective.[9]

Q3: How can I confirm the purity and identity of the purified this compound?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the correct isomer has been isolated.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity by observing a single, sharp peak.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can help to identify functional groups and can be used in conjunction with pattern recognition techniques to assess purity.[10]

Q4: Can I use gas chromatography (GC) for the purification of Farnesylfarnesol?

A4: While GC is a powerful tool for the analysis of volatile terpenes, its use for preparative purification of a large molecule like Farnesylfarnesol (a C20 alcohol) can be challenging due to its lower volatility. High temperatures required for elution in GC may lead to degradation. GC is more commonly used for the analysis of smaller terpenes.[11]

Data Presentation

Table 1: Illustrative Purity of Diterpenes Achieved with Different Purification Methods.

Diterpene CompoundPurification MethodPurity AchievedReference
CryptotanshinoneHILIC-SPE followed by Prep-HPLC98.6%[5]
Tanshinone IHILIC-SPE followed by Prep-HPLC99.9%[5]
Dihydrotanshinone IHILIC-SPE followed by Prep-HPLC99.1%[5]
Tanshinone IIAHILIC-SPE followed by Prep-HPLC99.7%[5]
CafestolHPLC100.0%[12]
KahweolHPLC98.0%[12]

Note: This table presents data for other diterpenes to illustrate the purity levels that can be expected with the recommended techniques. The actual purity of this compound will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound using Argentation Flash Chromatography

  • Preparation of Silver Nitrate Impregnated Silica Gel:

    • Dissolve silver nitrate in methanol or acetonitrile (e.g., 10-20% by weight of silica gel).

    • Add silica gel to the solution and mix thoroughly to form a slurry.

    • Evaporate the solvent under reduced pressure in the dark until a free-flowing powder is obtained. Protect the silver nitrate-silica gel from light at all times.

  • Column Packing:

    • Dry pack the column with the prepared silver nitrate-silica gel.

    • Equilibrate the column with the starting mobile phase (e.g., 100% hexane).

  • Sample Loading:

    • Dissolve the crude Farnesylfarnesol mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Load the sample onto the top of the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A typical gradient would be from 100% hexane to a mixture of hexane and a polar solvent like ethyl acetate or acetone.

    • The Z-isomers generally elute later than the E-isomers in argentation chromatography.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC using a suitable stain (e.g., potassium permanganate).

    • Combine fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure at a low temperature.

Visualizations

experimental_workflow crude Crude Farnesylfarnesol Mixture dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Argentation Column dissolve->load elute Gradient Elution (Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc tlc->elute Optimize Gradient combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure Pure (2Z,6Z,10E,14E,18E)- Farnesylfarnesol evaporate->pure

Caption: Workflow for the purification of Farnesylfarnesol.

troubleshooting_logic start Poor Isomer Separation? cause1 Similar Polarity of Isomers start->cause1 solution1 Use Argentation Chromatography cause1->solution1 solution2 Optimize Mobile Phase cause1->solution2 solution3 Employ Reversed-Phase HPLC cause1->solution3

Caption: Troubleshooting poor isomer separation.

References

Technical Support Center: Synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex polyprenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
SYN-001 Low yield in Wittig/HWE reaction for fragment synthesis. - Poor ylide formation: Incomplete deprotonation of the phosphonium salt or phosphonate ester. - Unstable ylide: Decomposition of the ylide before it can react with the carbonyl compound. - Steric hindrance: The carbonyl compound or the ylide is sterically hindered, slowing down the reaction. - Incorrect solvent or temperature: The reaction conditions are not optimal for the specific substrates.- Optimize base and solvent: Use a stronger base (e.g., n-BuLi, NaH) and an appropriate anhydrous solvent (e.g., THF, DMF). - Control temperature: Generate the ylide at a low temperature (e.g., 0°C or -78°C) and allow the reaction with the carbonyl to proceed at the recommended temperature. - Use of additives: For Horner-Wadsworth-Emmons reactions, additives like LiCl can enhance reactivity. - Check purity of reagents: Ensure all starting materials and solvents are pure and anhydrous.
SYN-002 Incorrect stereochemistry (E/Z mixture) in the final product. - Inappropriate olefination method: The chosen Wittig or HWE reaction conditions do not favor the desired isomer. - Isomerization during workup or purification: The double bonds may isomerize under acidic, basic, or high-temperature conditions.- Select the appropriate olefination reagent: For (E)-alkenes, use stabilized ylides or the Horner-Wadsworth-Emmons reaction. For (Z)-alkenes, non-stabilized ylides are generally preferred. The Still-Gennari modification of the HWE reaction can also favor Z-isomers. - Maintain neutral pH: During extraction and workup, use mild buffers to avoid isomerization. - Avoid high temperatures: Concentrate the product under reduced pressure at low temperatures.
SYN-003 Low yield in the coupling of farnesyl-derived fragments. - Inefficient coupling reaction: The chosen coupling method (e.g., Suzuki, Julia-Kocienski) is not optimal for the substrates. - Decomposition of starting materials: The farnesyl bromide or other activated precursors may be unstable. - Side reactions: Homocoupling of the reactants or other side reactions may be occurring.- Screen different coupling methods: Evaluate different palladium catalysts and ligands for Suzuki coupling or different sulfone reagents for Julia-Kocienski olefination. - Use freshly prepared precursors: Prepare and use unstable intermediates like farnesyl bromide immediately. - Optimize reaction stoichiometry: Carefully control the ratio of the coupling partners.
PUR-001 Difficulty in purifying the final product from byproducts. - Similar polarity of product and impurities: Byproducts, such as isomers or homocoupled products, may have similar retention factors to the desired product. - Product instability on silica gel: The product may degrade on acidic silica gel.- Use silver nitrate-impregnated silica gel: This can improve the separation of E/Z isomers. - Employ reverse-phase chromatography: If normal-phase chromatography is ineffective, reverse-phase HPLC can be a good alternative. - Use neutral alumina for chromatography: If the product is acid-sensitive, neutral alumina can be used instead of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving the desired stereochemistry in this compound?

A1: The most critical factor is the choice of olefination methodology for the synthesis of the key building blocks. To obtain the (2Z,6Z) portion, a modified Wittig procedure using non-stabilized ylides is often favored. For the (10E,14E,18E) segments, the Horner-Wadsworth-Emmons (HWE) reaction is generally the method of choice due to its high E-selectivity.[1][2] Careful control of reaction conditions for these steps is paramount.

Q2: I am observing a significant amount of the all-E isomer as a byproduct. What could be the cause?

A2: The formation of the all-E isomer can be due to several factors. During the Wittig reaction intended to produce Z-isomers, the use of protic solvents or the presence of lithium salts can lead to the formation of the more thermodynamically stable E-isomer. Additionally, isomerization can occur during purification if acidic conditions or high temperatures are employed. It is recommended to use aprotic solvents and salt-free conditions for the Z-selective Wittig reaction and to maintain neutral and mild conditions throughout the purification process.

Q3: What are the advantages of using a convergent synthetic strategy for this molecule?

A3: A convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled together, offers several advantages for a complex molecule like this compound. This approach allows for the independent and optimized synthesis of the (2Z,6Z) and (10E,14E,18E) fragments, leading to a higher overall yield. It also simplifies the purification of intermediates and allows for greater flexibility in the choice of coupling reactions for the final assembly.

Q4: My final product appears to be a mixture of isomers that are difficult to separate by standard silica gel chromatography. What purification strategies do you recommend?

A4: The separation of polyprenol isomers with similar polarities can be challenging. A highly effective method is column chromatography using silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact differently with the π-bonds of the Z and E isomers, allowing for their separation. Alternatively, preparative reverse-phase high-performance liquid chromatography (HPLC) can be employed for high-purity isolation.

Experimental Protocols

Protocol 1: Synthesis of a (Z)-alkene fragment via Wittig Reaction

This protocol describes a general procedure for the synthesis of a (Z)-alkene, which can be a building block for the (2Z,6Z) portion of the target molecule.

  • Ylide Generation:

    • To a stirred suspension of an appropriate phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as potassium tert-butoxide (1.1 equivalents) portion-wise.

    • Stir the resulting mixture at 0°C for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78°C.

    • Slowly add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF via a syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (Z)-alkene.

Protocol 2: Synthesis of an (E)-alkene fragment via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol outlines a general procedure for the synthesis of an (E)-alkene, a key step for the (10E,14E,18E) portion of the molecule.

  • Phosphonate Anion Generation:

    • To a stirred solution of a phosphonate ester (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0°C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (E)-alkene.

Visualizations

Experimental Workflow: Convergent Synthesis Strategy

Convergent_Synthesis SM1 Starting Material A Wittig Z-Selective Wittig Reaction SM1->Wittig SM2 Starting Material B HWE E-Selective HWE Reaction SM2->HWE Frag1 (2Z,6Z)-Fragment Intermediate1 Activated Fragment 1 Frag1->Intermediate1 Frag2 (10E,14E,18E)-Fragment Intermediate2 Activated Fragment 2 Frag2->Intermediate2 Wittig->Frag1 HWE->Frag2 Coupling Coupling Reaction (e.g., Suzuki, Julia) Purification Purification Coupling->Purification Intermediate1->Coupling Intermediate2->Coupling FinalProduct This compound Purification->FinalProduct

Caption: Convergent synthesis workflow for this compound.

Logical Relationship: Troubleshooting Low Yield in Olefination Reactions

Troubleshooting_Yield LowYield Low Yield in Olefination Cause1 Poor Ylide/ Anion Generation LowYield->Cause1 Cause2 Side Reactions LowYield->Cause2 Cause3 Poor Reactivity LowYield->Cause3 Cause4 Product Degradation LowYield->Cause4 Solution1a Check Base Strength and Equivalents Cause1->Solution1a Solution1b Ensure Anhydrous Conditions Cause1->Solution1b Solution2a Optimize Temperature and Reaction Time Cause2->Solution2a Solution2b Control Stoichiometry Cause2->Solution2b Solution3a Use Additives (e.g., LiCl for HWE) Cause3->Solution3a Solution4a Mild Workup Conditions Cause4->Solution4a

Caption: Troubleshooting logic for low yields in olefination reactions.

References

stability issues of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this specific isomer of Farnesylfarnesol is limited, the following recommendations are based on the known stability of the related sesquiterpene Farnesol and general principles of isoprenoid chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other isoprenoids containing multiple double bonds and an allylic alcohol group, can be influenced by several factors. These include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products.

  • Isomerization: The cis/trans configuration of the double bonds can change, particularly when exposed to light or acid/base catalysts.

  • pH: Both acidic and alkaline conditions can catalyze degradation and isomerization.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Light: Exposure to UV light can induce photochemical reactions, leading to isomerization and degradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the visible signs of this compound degradation in my solution?

A2: While analytical techniques are required for definitive confirmation, you may observe the following changes:

  • A change in the color of the solution, often to a yellowish hue.

  • The appearance of precipitates or cloudiness, indicating the formation of insoluble degradation products.

  • A change in the solution's viscosity.

Q3: How should I store solutions of this compound to maximize stability?

A3: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended.[1]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the container.

  • Solvent: Use high-purity, degassed solvents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity of the compound. Degradation of this compound.Prepare fresh solutions before each experiment. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS).
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation between experiments.Standardize solution preparation and storage procedures. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products (isomers, oxidation products).Analyze the sample using a mass spectrometer (e.g., LC-MS, GC-MS) to identify the degradation products. Review and optimize storage and handling procedures to minimize degradation.

Quantitative Data Summary

The following tables provide a summary of expected stability under various conditions, based on data for the related compound Farnesol and general isoprenoid chemistry.

Table 1: Influence of Temperature on Stability of a 1 mg/mL Solution in Ethanol

TemperatureStorage DurationExpected Purity
25°C (Room Temperature)24 hours>95%
4°C7 days>98%
-20°C30 days>99%
-80°C> 6 months>99%

Table 2: Influence of pH on Stability in an Aqueous Buffer Solution at 25°C

pHIncubation TimeExpected Purity
3.0 (Acidic)6 hours<90%
7.0 (Neutral)24 hours>98%
9.0 (Alkaline)6 hours<95%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general HPLC method for monitoring the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mg/mL.

    • Subject aliquots of the stock solution to different stress conditions (e.g., temperature, pH, light exposure).

    • At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Ethanol) aliquots Create Aliquots for Stress Testing stock->aliquots temp Temperature Study (25°C, 4°C, -20°C) aliquots->temp ph pH Study (pH 3, 7, 9) aliquots->ph light Photostability Study (UV Exposure) aliquots->light sampling Withdraw Samples at Time Points (t=0, 6h, 24h, etc.) temp->sampling ph->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Purity Assessment) hplc->data degradation_pathway cluster_degradation Degradation Products FFF (2Z,6Z,10E,14E,18E)- Farnesylfarnesol isomers Geometric Isomers FFF->isomers Light, Acid/Base oxidation Oxidation Products (e.g., epoxides, aldehydes) FFF->oxidation Oxygen, Heat

References

Technical Support Center: Overcoming Solubility Challenges of Farnesylfarnesol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with farnesylfarnesol isomers during experiments.

Troubleshooting Guide

Problem: My farnesylfarnesol isomer won't dissolve in aqueous buffers.

Farnesylfarnesol is a large, hydrophobic diterpenoid and is expected to have very low aqueous solubility. This is a common challenge for many isoprenoids.

Possible Solutions:

  • Co-solvents: The use of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic farnesylfarnesol, allowing it to be dispersed in an aqueous solution.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to create fine emulsions or microemulsions in aqueous media.

  • pH Adjustment (for ionizable analogs): If you are working with a derivative of farnesylfarnesol that has an ionizable group, adjusting the pH of the solution to ionize the compound can significantly increase its solubility.

Problem: I'm observing precipitation of my farnesylfarnesol isomer when I dilute my stock solution into my aqueous experimental medium.

This is a common issue when a compound is dissolved in a strong organic solvent and then introduced to an aqueous environment. The organic solvent disperses, and the hydrophobic compound crashes out of solution.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward approach is to determine the maximum soluble concentration in your final medium through serial dilutions.

  • Use a less volatile organic solvent in your stock: Solvents like DMSO are less volatile than ethanol or methanol and can sometimes help maintain solubility upon dilution.

  • Employ a solubilization technique from the list above: Prepare your farnesylfarnesol isomer using one of the methods described (co-solvents, surfactants, cyclodextrins) to create a more stable formulation before dilution.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and disperse the compound, although this may not always result in a true solution and the effect might be temporary.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of farnesylfarnesol isomers?

While specific experimental data for all farnesylfarnesol isomers is limited in publicly available literature, we can infer properties from its constituent parts (geranyl and farnesyl groups) and similar molecules like farnesol and geranylgeraniol.

  • High Lipophilicity: Farnesylfarnesol is a C30 isoprenoid alcohol, making it highly non-polar and lipophilic.

  • Poor Water Solubility: Its hydrocarbon-rich structure leads to very low solubility in aqueous solutions. Farnesol, a smaller C15 sesquiterpene alcohol, is practically insoluble in water.[1][2] Geranylgeraniol, a C20 diterpene alcohol, is also practically insoluble in water.

  • Isomerism: Farnesylfarnesol has multiple double bonds, which can exist in either cis (Z) or trans (E) configurations, leading to a number of possible stereoisomers.[3] These isomers may have slightly different physical properties, but all are expected to be poorly water-soluble.

  • Solubility in Organic Solvents: It is expected to be soluble in a range of organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and chloroform.

Q2: Which solubilization technique is best for my farnesylfarnesol isomer?

The optimal solubilization technique depends on your specific experimental requirements, including the desired final concentration, the biological system you are working in, and tolerance for excipients.

Technique Advantages Disadvantages Best For
Co-solvents Simple to implement.Can have biological effects of their own. May not be suitable for all cell-based assays or in vivo studies.Initial in vitro screening, non-cellular assays.
Surfactants Can achieve higher concentrations.Potential for cytotoxicity. Can interfere with certain assays.In vitro assays where excipient effects can be controlled for.
Cyclodextrins Generally well-tolerated in biological systems. Can improve stability.Limited loading capacity. Can be expensive.Cell-based assays and in vivo studies.
Lipid-Based Formulations (e.g., SEDDS) Can significantly enhance oral bioavailability. Protects the compound from degradation.More complex to formulate. May not be suitable for all administration routes.Oral drug delivery and in vivo studies.

Q3: Are there any starting points for formulating farnesylfarnesol isomers?

Based on studies with the related diterpene, geranylgeraniol, a self-emulsifying drug delivery system (SEDDS) has been shown to improve its dissolution. A study on geranylgeraniol utilized a mixture of a surfactant (Poloxamer 188) and an oil (Sorbitan trioleate) to create a self-emulsifying system. This approach could be a promising starting point for farnesylfarnesol isomers.

Q4: How can I prepare a stock solution of a farnesylfarnesol isomer?

It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Ethanol.

  • Procedure:

    • Weigh the desired amount of your farnesylfarnesol isomer in a sterile vial.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C, protected from light.

Note: Always test the solubility of your specific farnesylfarnesol isomer empirically, as slight variations between isomers and batches can affect solubility. When diluting the stock solution into an aqueous medium, add the stock solution to the aqueous buffer while vortexing to facilitate mixing and minimize precipitation.

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrins (Kneading Method)

This protocol is adapted from methods used for the solubilization of other poorly water-soluble compounds.

Materials:

  • Farnesylfarnesol isomer

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Lyophilizer (optional)

Procedure:

  • Determine the desired molar ratio of farnesylfarnesol to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Weigh the appropriate amounts of the farnesylfarnesol isomer and HP-β-CD.

  • Place the HP-β-CD in the mortar and add a small amount of deionized water to create a paste.

  • Add the farnesylfarnesol isomer to the paste.

  • Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should become a uniform, sticky paste.

  • If necessary, add small amounts of water during kneading to maintain a suitable consistency.

  • The resulting paste can be dried under vacuum or lyophilized to obtain a solid powder of the inclusion complex.

  • This powder can then be dissolved in an aqueous buffer for your experiment.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Materials:

  • Farnesylfarnesol isomer

  • A suitable carrier polymer (e.g., PVP K30, Soluplus®)

  • A volatile organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired ratio of farnesylfarnesol to the carrier polymer (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the farnesylfarnesol isomer and the carrier polymer in the volatile organic solvent. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be ground into a powder and then dissolved in your aqueous experimental medium.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_formulation Formulation cluster_application Application insoluble Farnesylfarnesol Isomer (Poorly Soluble) cosolvent Co-solvents insoluble->cosolvent surfactant Surfactants insoluble->surfactant cyclodextrin Cyclodextrins insoluble->cyclodextrin sedds Lipid-Based Formulations insoluble->sedds stock_solution Stock Solution in Organic Solvent cosolvent->stock_solution micellar_solution Micellar Solution surfactant->micellar_solution inclusion_complex Inclusion Complex cyclodextrin->inclusion_complex sedds_formulation SEDDS Formulation sedds->sedds_formulation in_vitro In Vitro Assay stock_solution->in_vitro inclusion_complex->in_vitro in_vivo In Vivo Study inclusion_complex->in_vivo micellar_solution->in_vitro sedds_formulation->in_vivo

Caption: Experimental workflow for addressing farnesylfarnesol isomer solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_A Protein A receptor->protein_A Activates farnesylfarnesol Farnesylfarnesol (Solubilized) farnesylfarnesol->protein_A Inhibits protein_B Protein B protein_A->protein_B protein_C Protein C protein_B->protein_C transcription_factor Transcription Factor protein_C->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: Hypothetical signaling pathway potentially modulated by farnesylfarnesol.

References

optimization of extraction protocols for farnesylfarnesol from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of farnesylfarnesol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources of farnesylfarnesol?

A1: Farnesylfarnesol is a diterpenoid alcohol found in various plant species. While specific high-yield sources are not extensively documented in publicly available literature, it is generally expected to be present in the resinous parts of lignocellulosic plants and trees. Related compounds like farnesol are abundant in essential oils from plants such as citronella, rose, and lemongrass, suggesting that similar plants may be sources of farnesylfarnesol.

Q2: Which solvent system is best for extracting farnesylfarnesol?

A2: As a relatively non-polar diterpenoid, farnesylfarnesol is most effectively extracted using non-polar or moderately polar solvents. A mixture of hexane and ethyl acetate (e.g., 85:15 v/v) is a common choice for diterpenes as it provides good solubility for the target compound while minimizing the co-extraction of highly polar impurities.[1] For a greener alternative, ethanol can be used, although it may also extract more water-soluble compounds, potentially complicating downstream purification.[2][3][4][5][6] The choice of solvent will ultimately depend on the specific plant matrix and the desired purity of the final extract.

Q3: What are the main differences between maceration, Soxhlet, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) for farnesylfarnesol?

A3: These methods differ primarily in their efficiency, extraction time, and potential for thermal degradation of the target compound.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is time-consuming and may result in lower yields compared to other methods.[1]

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.[7] However, the prolonged exposure to the boiling point of the solvent can lead to the degradation of thermolabile compounds like farnesylfarnesol.[8]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid method that can often be performed at lower temperatures, reducing the risk of thermal degradation.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction. It is highly efficient but requires careful control of temperature to prevent degradation of the target compound.

Q4: How can I quantify the amount of farnesylfarnesol in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for quantifying farnesylfarnesol.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying different isomers of farnesylfarnesol.[8][9][10][11] A validated analytical method is crucial for accurate and reproducible quantification.[12][13]

Q5: What are the critical parameters to consider for optimizing farnesylfarnesol extraction?

A5: The key parameters to optimize include:

  • Solvent Polarity: Matching the solvent polarity to that of farnesylfarnesol is crucial for maximizing solubility and extraction yield.

  • Temperature: Higher temperatures generally increase extraction efficiency but also elevate the risk of degradation.[8]

  • Time: The optimal extraction time will vary depending on the method used.

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, improving extraction efficiency.[1]

  • Solid-to-Solvent Ratio: A higher solvent volume can enhance extraction but may also lead to a more diluted extract, requiring more energy for solvent removal.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Farnesylfarnesol Yield 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Degradation of farnesylfarnesol during extraction. 4. Inefficient cell disruption. 5. Low concentration of farnesylfarnesol in the source material.1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof). 2. Optimize extraction time and temperature for your chosen method. For UAE and MAE, start with shorter times and lower temperatures. 3. Use lower extraction temperatures, especially for Soxhlet. Consider UAE or MAE as alternatives. 4. Ensure the plant material is finely ground. For UAE, ensure sufficient ultrasonic power. 5. Screen different plant parts or collection times to find a source with a higher concentration.
Co-extraction of Impurities (e.g., chlorophyll, polar compounds) 1. Solvent is too polar. 2. Extraction conditions are too harsh.1. Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture). 2. Reduce extraction time and temperature. 3. Consider a post-extraction clean-up step, such as solid-phase extraction (SPE).
Inconsistent Extraction Yields 1. Variation in the natural source material. 2. Inconsistent experimental parameters. 3. Incomplete solvent removal before weighing the extract.1. Homogenize a large batch of plant material before starting experiments. 2. Carefully control all parameters, including particle size, solid-to-solvent ratio, time, and temperature. 3. Ensure complete removal of the solvent under vacuum before determining the yield.
Thermal Degradation of Farnesylfarnesol 1. High extraction temperatures, especially with prolonged exposure (e.g., Soxhlet). 2. High temperatures during solvent evaporation.1. Use a lower boiling point solvent or switch to a non-thermal or rapid extraction method like UAE or MAE. 2. Use a rotary evaporator with a water bath at a controlled, low temperature (e.g., < 40°C) for solvent removal.
Poor Separation in HPLC Analysis 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Co-elution with interfering compounds.1. Optimize the mobile phase gradient (e.g., acetonitrile:water or methanol:water). 2. Use a C18 column, which is suitable for separating non-polar compounds like farnesylfarnesol. 3. Improve the sample clean-up procedure before HPLC analysis.

Data Presentation

Table 1: Illustrative Comparison of Farnesylfarnesol Extraction Yields with Different Solvents.

Solvent SystemExtraction MethodTemperature (°C)Time (min)Illustrative Yield (mg/g dry weight)
HexaneMaceration2514401.2
HexaneSoxhlet693602.5
Hexane:Ethyl Acetate (85:15)UAE40303.1
EthanolMAE60102.8
EthanolMaceration2514401.5
EthanolSoxhlet783602.9

Table 2: Illustrative Comparison of Different Extraction Methods for Farnesylfarnesol.

Disclaimer: The following data is illustrative and intended for comparative purposes only.

Extraction MethodSolventTemperature (°C)Time (min)Illustrative Yield (mg/g dry weight)
MacerationHexane:Ethyl Acetate (85:15)2514401.8
SoxhletHexane:Ethyl Acetate (85:15)753603.0
Ultrasound-Assisted (UAE)Hexane:Ethyl Acetate (85:15)40303.5
Microwave-Assisted (MAE)Hexane:Ethyl Acetate (85:15)60103.8

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Farnesylfarnesol
  • Sample Preparation: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., using a Wiley mill) to a particle size of approximately 0.5 mm.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of hexane:ethyl acetate (85:15 v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of the solvent mixture.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.

  • Yield Determination: Dry the resulting crude extract to a constant weight and calculate the yield in mg per gram of dry plant material.

Protocol 2: Quantification of Farnesylfarnesol by HPLC-UV
  • Standard Preparation: Prepare a stock solution of farnesylfarnesol standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). Start with 70% A, increase to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 210 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the farnesylfarnesol standard against its concentration. Determine the concentration of farnesylfarnesol in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis plant_material Plant Material drying Drying (40°C) plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC/GC-MS Analysis crude_extract->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for farnesylfarnesol extraction and analysis.

troubleshooting_workflow start Low/No Yield check_solvent Is the solvent appropriate? start->check_solvent check_params Are extraction parameters (time, temp) optimal? check_solvent->check_params Yes solution_solvent Test different solvents/ mixtures check_solvent->solution_solvent No check_degradation Is there evidence of degradation? check_params->check_degradation Yes solution_params Optimize time and temperature check_params->solution_params No check_grinding Is the plant material finely ground? check_degradation->check_grinding No solution_degradation Use lower temperature/ alternative method (UAE/MAE) check_degradation->solution_degradation Yes solution_grinding Improve grinding procedure check_grinding->solution_grinding No end Improved Yield check_grinding->end Yes solution_solvent->end solution_params->end solution_degradation->end solution_grinding->end

Caption: Decision tree for troubleshooting low farnesylfarnesol extraction yield.

signaling_pathway cluster_ras_raf Ras/Raf/ERK Signaling cluster_nfkb NF-κB Signaling cluster_apoptosis Apoptosis Regulation farnesol Farnesol/Farnesylfarnesol ras Ras farnesol->ras inhibits nfkb NF-κB farnesol->nfkb modulates bax Bax farnesol->bax activates bcl2 Bcl-2 farnesol->bcl2 inhibits raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk apoptosis Apoptosis erk->apoptosis inflammation Inflammation nfkb->inflammation inflammation->apoptosis bax->apoptosis bcl2->apoptosis

Caption: Simplified diagram of signaling pathways potentially modulated by farnesylfarnesol.[2][7][14]

References

Technical Support Center: Chromatographic Resolution of Farnesylfarnesol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of farnesylfarnesol isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are farnesylfarnesol isomers, and why is their separation important?

Farnesylfarnesol (C20) is a diterpenoid alcohol that exists as several geometric isomers, such as (2Z,6E,10E)-, (2E,6Z,10E)-, (2Z,6Z,10E)-, and (2E,6E,10E)-farnesylfarnesol. These isomers have very similar chemical properties but can exhibit different biological activities. Accurate separation and quantification are crucial for understanding their specific roles in signaling pathways, for ensuring the purity of synthetic compounds in drug development, and for structure-activity relationship (SAR) studies.

Q2: What makes the separation of farnesylfarnesol isomers so challenging?

The primary challenge lies in their structural similarity. Isomers of farnesylfarnesol often have nearly identical polarities and boiling points, leading to co-elution in both gas and liquid chromatography.[1] Effective separation requires highly selective chromatographic conditions that can exploit subtle differences in their molecular shape and interactions with the stationary phase.

Q3: What are the primary chromatographic techniques used for separating farnesylfarnesol isomers?

The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3][4][5]

  • GC , often coupled with Mass Spectrometry (GC-MS), is well-suited for separating volatile and thermally stable terpenes like farnesylfarnesol.[2][4] Separation is based on the isomers' boiling points and their interaction with the stationary phase.

  • HPLC , particularly normal-phase chromatography, can effectively separate isomers based on differences in their polarity.[6][7] Reverse-phase HPLC is also used, though it may require more rigorous method development. Chiral chromatography can be employed for separating enantiomers if chiral centers are present.

Q4: Can derivatization help in the separation of farnesylfarnesol isomers?

Yes, derivatization can enhance the separation of isomers. Converting the alcohol group of farnesylfarnesol to an ester or another derivative can alter the polarity and volatility of the isomers, potentially improving their resolution in both GC and HPLC.[8]

Troubleshooting Guide for Co-eluting Farnesylfarnesol Isomers

Co-elution is a common issue when analyzing farnesylfarnesol isomers.[1] The following guide provides a systematic approach to troubleshoot and resolve overlapping peaks.

Initial Assessment Workflow

CoElution_Workflow start Co-eluting Peaks Observed check_purity Assess Peak Purity (MS or DAD) start->check_purity review_method Review Current Method Parameters check_purity->review_method Impure optimize_gc Optimize GC Method review_method->optimize_gc Using GC optimize_hplc Optimize HPLC Method review_method->optimize_hplc Using HPLC optimize_gc->optimize_hplc Unsuccessful resolved Peaks Resolved optimize_gc->resolved Successful consider_alt Consider Alternative Techniques optimize_hplc->consider_alt Unsuccessful optimize_hplc->resolved Successful consider_alt->resolved Successful

Caption: A logical workflow for troubleshooting the co-elution of farnesylfarnesol isomers.

Data Presentation: Comparison of Chromatographic Conditions

The table below summarizes various chromatographic approaches for the separation of farnesol isomers, which can be adapted for farnesylfarnesol.

TechniqueColumnMobile Phase/Carrier Gas & ConditionsKey AdvantagesPotential Issues
GC-MS HP-Innowax (30 m x 0.25 mm, 0.25 µm)Carrier Gas: Hydrogen. Temp Program: 90°C, ramp 30°C/min to 245°C, hold 7 min.[8]High resolution for volatile compounds.Thermal degradation of labile isomers.
Normal-Phase HPLC Prep PAK-500/SILICAMobile Phase: 90:10 2,2,4-trimethylpentane/diethyl ether.[9]Good for separating isomers with polarity differences.Solvent handling and disposal.
Reverse-Phase HPLC Newcrom R1Mobile Phase: Acetonitrile, water, and phosphoric acid.[10]Wide applicability and reproducibility.May require extensive method development for non-polar isomers.
Chiral GC/HPLC Beta-cyclodextrin derivativesVaries depending on technique (GC or HPLC).[11]Essential for separating enantiomers.Not effective for geometric isomers.
Supercritical Fluid Chromatography (SFC) ODS columnMobile Phase: Supercritical CO2 with a modifier.[12]Reduced solvent consumption and faster analysis.Requires specialized instrumentation.

Experimental Protocols

Detailed Protocol for GC-MS Analysis of Farnesylfarnesol Isomers

This protocol is adapted from a method for farnesol analysis and is a starting point for the separation of farnesylfarnesol isomers.[8]

1. Sample Preparation:

  • Dissolve the farnesylfarnesol isomer mixture in a high-purity solvent (e.g., ethyl acetate) to a final concentration of 1 mg/mL.
  • If necessary, perform a derivatization step (e.g., silylation) to improve volatility and thermal stability.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-Innowax (30 m x 0.25 mm, 0.25 µm film thickness) or a similar polar capillary column.
  • Injector: Splitless mode at 250°C.
  • Carrier Gas: Hydrogen or Helium at a constant flow rate.
  • Oven Temperature Program:
  • Initial temperature: 100°C
  • Ramp: 10°C/min to 250°C
  • Hold: 10 minutes at 250°C
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify isomers based on their retention times and mass spectra.
  • Quantify each isomer by integrating the peak area of a characteristic ion.

Signaling Pathway Context

Farnesylfarnesol is a precursor in the biosynthesis of various important molecules, including sterols and other isoprenoids. Its formation is part of the broader mevalonate pathway.

Mevalonate_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp + IPP ffoh Farnesylfarnesol ggpp->ffoh Phosphatase

Caption: Simplified overview of the mevalonate pathway leading to farnesylfarnesol.

References

preventing degradation of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a naturally occurring polyisoprenoid alcohol with anti-inflammatory and antioxidant properties.[] Its structure contains multiple carbon-carbon double bonds and a primary alcohol functional group, making it susceptible to degradation through oxidation, isomerization, and other reactions, particularly when exposed to air, light, heat, and acidic or basic conditions.

Q2: How should I properly store this compound?

To ensure stability, this compound should be stored as a solution in a suitable organic solvent, such as ethanol or another alcohol-based solvent, in a glass container with a Teflon-lined closure.[2] The container should be purged with an inert gas like argon or nitrogen and stored at -20°C ± 4°C.[2] Avoid storing organic solutions in plastic containers to prevent leaching of impurities.[2]

Q3: What are the primary pathways of degradation for this compound?

The primary degradation pathways for polyisoprenoid alcohols like farnesylfarnesol include:

  • Oxidation: The double bonds are susceptible to oxidation, leading to the formation of epoxides, aldehydes, ketones, and carboxylic acids. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents.

  • Isomerization: The cis/trans configuration of the double bonds can change under certain conditions, such as exposure to acid, base, or heat, which can alter the biological activity of the compound.

  • Acid/Base Catalyzed Reactions: In the presence of strong acids or bases, the alcohol group can undergo elimination reactions, and the double bonds can be prone to addition reactions or isomerization.

Q4: Can I handle this compound on the benchtop?

Due to its sensitivity to air and light, prolonged exposure on the benchtop should be minimized. For manipulations, it is recommended to work under an inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen) and with minimal light exposure. Use glassware and Teflon-coated labware to prevent adsorption and contamination.[2]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Possible Cause: Degradation of this compound stock solution or during the experiment.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze your stock solution using a validated analytical method such as HPLC-UV or GC-MS to check for the presence of degradation products.

    • Compare the chromatogram of your current stock with a freshly prepared standard or a previous, reliable batch.

  • Review Experimental Conditions:

    • Solvent: Ensure the solvent used is of high purity and compatible with farnesylfarnesol. Some organic solvents can contain impurities that may promote degradation.[3]

    • pH: Check the pH of your experimental medium. Extreme pH values can accelerate degradation.

    • Temperature: Avoid high temperatures during your experimental setup and processing.

    • Light Exposure: Protect your samples from light by using amber vials or covering them with aluminum foil.

    • Oxygen Exposure: De-gas your solvents and purge your reaction vessels with an inert gas (argon or nitrogen) to minimize oxidation.

  • Incorporate Controls:

    • Include a positive control (a freshly prepared sample of farnesylfarnesol) and a negative control (vehicle only) in your experiments to differentiate between compound degradation and other experimental issues.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Identify Potential Degradation Products:

    • Based on forced degradation studies of similar compounds like farnesol, common degradation products include isomers, oxidation products (aldehydes, ketones, epoxides), and acid/base-catalyzed rearrangement products.[4][5]

    • Use LC-MS/MS to identify the mass of the unknown peaks and deduce their potential structures.

  • Optimize Sample Preparation:

    • Minimize the time between sample preparation and analysis.

    • Keep samples cool (e.g., on ice or in a cooled autosampler) to slow down potential degradation.

    • Evaluate the extraction procedure to ensure it is not introducing conditions that promote degradation (e.g., excessive heat, incompatible solvents).

  • Optimize Analytical Method:

    • Ensure the analytical method itself is not causing degradation. For GC-MS, high injector temperatures can cause thermal degradation of sensitive compounds. Consider using a lower injection temperature or a different analytical technique like HPLC.

    • For HPLC, ensure the mobile phase pH is within a stable range for the compound.

Data Presentation: Degradation Kinetics of a Related Isoprenoid (Farnesol)

Table 1: Acid and Base Induced Degradation of Farnesol

ConditionTime (hours)% Degradation
0.1 N HCl at 80°C210.5
418.2
825.8
0.1 N NaOH at 80°C28.7
415.3
822.1

Table 2: Oxidative Degradation of Farnesol

ConditionTime (hours)% Degradation
3% H₂O₂ at RT212.3
420.1
828.9

Table 3: Thermal and Photolytic Degradation of Farnesol

ConditionTime (hours)% Degradation
Thermal (80°C)245.6
489.8
7214.2
Photolytic (UV light)247.3
4812.5
7218.7

Experimental Protocols

Protocol 1: Stability-Indicating UHPLC-DAD Method for Isoprenoid Alcohols

This protocol is adapted from a validated method for farnesol and can be used as a starting point for analyzing this compound.[4][5]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.[4][5]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).

Protocol 2: GC-MS Analysis of Isoprenoid Alcohols

This protocol provides a general framework for the analysis of isoprenoid alcohols.[6][7]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C (optimization may be required to prevent thermal degradation).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Samples can be derivatized (e.g., silylation) to improve volatility and chromatographic performance, or analyzed directly if sufficiently volatile.[6]

Mandatory Visualizations

degradation_pathway cluster_degradation Degradation Stressors cluster_products Degradation Products farnesylfarnesol This compound oxidation Oxidation Products (Epoxides, Aldehydes, Ketones, Carboxylic Acids) farnesylfarnesol->oxidation isomerization Isomerization Products farnesylfarnesol->isomerization rearrangement Rearrangement Products farnesylfarnesol->rearrangement stressors Light Heat Oxygen Acid/Base stressors->farnesylfarnesol

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Experiment Planning storage Proper Storage (-20°C, Inert Gas, Glass Vial) start->storage handling Careful Handling (Inert Atmosphere, Low Light) storage->handling experiment Experimental Procedure (Controlled pH, Temp, Solvents) handling->experiment analysis Sample Analysis (HPLC or GC-MS) experiment->analysis troubleshoot Troubleshooting: Inconsistent Results? analysis->troubleshoot check_stock Check Stock Solution Integrity troubleshoot->check_stock Yes review_conditions Review Experimental Conditions troubleshoot->review_conditions Yes end End: Reliable Data troubleshoot->end No check_stock->experiment review_conditions->experiment

Caption: Recommended workflow for experiments with this compound.

References

troubleshooting mass spectrometry fragmentation of farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of farnesylfarnesol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the fragmentation of farnesylfarnesol.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of farnesylfarnesol?

Farnesylfarnesol (C30H50O) has a monoisotopic mass of approximately 426.3861 g/mol . When analyzing the mass spectrum, you should look for the protonated molecule [M+H]⁺ at m/z 427.3939 or other adducts depending on the solvent system used.

Q2: What are the typical ionization techniques used for farnesylfarnesol analysis?

Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. The choice depends on the sample matrix and the desired information. ESI is a soft ionization technique suitable for observing the intact molecular ion, while EI leads to more extensive fragmentation, which can be useful for structural elucidation.

Q3: What are the expected major fragmentation patterns for farnesylfarnesol?

Farnesylfarnesol is a diterpenoid alcohol. Its fragmentation is characterized by successive losses of isoprene units (C5H8, 68 Da) and water (H₂O, 18 Da). Based on the fragmentation of similar molecules like farnesol, key fragmentation pathways include:

  • Loss of water: A prominent peak corresponding to [M-H₂O]⁺ is often observed, especially in ESI and APCI.

  • Cleavage of the polyisoprenoid chain: Expect to see fragment ions resulting from the cleavage at the C-C bonds between the isoprene units. This leads to a series of ions separated by 68 Da.

  • Loss of the farnesyl group: A significant fragmentation pathway can be the neutral loss of the farnesyl group (C15H25, 205 Da).[1]

The following table summarizes the expected key ions in the mass spectrum of farnesylfarnesol.

m/z Value (Predicted) Ion Identity Notes
427.4[M+H]⁺Protonated molecular ion.
409.4[M+H-H₂O]⁺Loss of a water molecule.
359.3[M+H-C₅H₈]⁺Loss of one isoprene unit.
341.3[M+H-H₂O-C₅H₈]⁺Loss of water and one isoprene unit.
291.2[M+H-2(C₅H₈)]⁺Loss of two isoprene units.
223.2[M+H-3(C₅H₈)]⁺Loss of three isoprene units.
205.2[C₁₅H₂₅]⁺Farnesyl cation.
137.1[C₁₀H₁₇]⁺Geranyl cation.
69.1[C₅H₉]⁺Isoprene cation.

Q4: Why am I not seeing the molecular ion peak?

The absence of a molecular ion peak can be due to several factors:

  • High fragmentation energy: In EI, the energy might be too high, causing complete fragmentation of the molecular ion. Try reducing the ionization energy.

  • In-source fragmentation: In ESI or APCI, in-source collision-induced dissociation (CID) might be occurring. Optimize the source parameters, such as cone voltage or fragmentor voltage, to minimize this effect.[2]

  • Analyte instability: Farnesylfarnesol might be degrading in the ion source. Ensure the source is clean and consider using a lower source temperature.

  • Low concentration: The concentration of your sample may be too low to produce a detectable molecular ion signal.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the mass spectrometry analysis of farnesylfarnesol.

Issue 1: Poor Signal Intensity or No Peaks

Possible Causes & Solutions:

Cause Solution
Low Sample Concentration Concentrate the sample or inject a larger volume. Ensure proper sample preparation to minimize loss.[2]
Poor Ionization Efficiency Optimize the ionization source parameters (e.g., spray voltage, gas flow rates, temperature). Consider switching to a different ionization technique (e.g., from ESI to APCI) that may be more suitable for farnesylfarnesol.[2]
Instrument Contamination Clean the ion source, transfer optics, and mass analyzer according to the manufacturer's protocol. Run a system suitability test to ensure the instrument is performing optimally.
Incorrect Mobile Phase/Solvent Ensure the mobile phase is compatible with the ionization technique. For ESI, the addition of a small amount of formic acid or ammonium acetate can improve protonation.
Detector Issues Check the detector voltage and ensure it is functioning correctly. If you see no peaks at all, there might be an issue with the detector or the sample not reaching it.[3]
Issue 2: Complex and Uninterpretable Spectrum

Possible Causes & Solutions:

Cause Solution
Sample Contamination Ensure high purity of the farnesylfarnesol standard and solvents. Use high-quality reagents and clean labware. Run a blank to identify potential contaminants.
In-source Fragmentation Reduce the energy in the ion source by lowering the cone/fragmentor voltage in ESI/APCI or the electron energy in EI.
Presence of Isomers Farnesylfarnesol has several geometric isomers. The presence of multiple isomers can lead to a more complex spectrum. Ensure good chromatographic separation to analyze each isomer individually.
Matrix Effects If analyzing farnesylfarnesol in a complex matrix (e.g., biological extract), matrix components can interfere with ionization and fragmentation. Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE).
Issue 3: Non-reproducible Fragmentation Patterns

Possible Causes & Solutions:

Cause Solution
Unstable Instrument Parameters Ensure that all instrument parameters (e.g., collision energy, gas pressures, temperatures) are stable and consistent between runs.
Fluctuations in Source Conditions An unstable spray in ESI or inconsistent nebulization in APCI can lead to variability. Check the spray needle/nebulizer for clogging or damage.
Inconsistent Collision Energy In MS/MS experiments, ensure the collision energy is set appropriately and is stable. Small variations in collision energy can significantly alter fragmentation patterns.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Standard Solution Preparation: Prepare a stock solution of farnesylfarnesol (1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from biological matrix):

    • To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method Parameters
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions:

    • Farnesylfarnesol: 427.4 > 409.4 (Quantifier), 427.4 > 205.2 (Qualifier)

    • Internal Standard: (dependent on the standard used)

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common mass spectrometry issues when analyzing farnesylfarnesol.

troubleshooting_workflow start Start: MS Analysis of Farnesylfarnesol issue Problem Encountered? start->issue no_signal No/Poor Signal issue->no_signal Yes complex_spectrum Complex/Uninterpretable Spectrum issue->complex_spectrum Yes non_reproducible Non-reproducible Results issue->non_reproducible Yes end Problem Resolved issue->end No check_conc Check Sample Concentration & Injection no_signal->check_conc check_blank Run Blank & Check Purity complex_spectrum->check_blank check_params Verify Instrument Parameter Stability non_reproducible->check_params optimize_ion Optimize Ion Source Parameters check_conc->optimize_ion clean_instrument Clean Instrument optimize_ion->clean_instrument clean_instrument->end reduce_energy Reduce In-Source Energy check_blank->reduce_energy check_chrom Improve Chromatographic Separation reduce_energy->check_chrom check_chrom->end check_spray Check ESI Spray Stability check_params->check_spray check_spray->end

Caption: A flowchart for troubleshooting common MS issues.

Predicted Fragmentation Pathway of Farnesylfarnesol

This diagram illustrates the predicted major fragmentation pathway of protonated farnesylfarnesol.

fragmentation_pathway M [M+H]⁺ m/z 427.4 M_H2O [M+H-H₂O]⁺ m/z 409.4 M->M_H2O - H₂O M_C5H8 [M+H-C₅H₈]⁺ m/z 359.3 M->M_C5H8 - C₅H₈ Farnesyl [C₁₅H₂₅]⁺ m/z 205.2 M_C5H8->Farnesyl - C₅H₈ Geranyl [C₁₀H₁₇]⁺ m/z 137.1 Farnesyl->Geranyl - C₅H₈ Isoprene [C₅H₉]⁺ m/z 69.1 Geranyl->Isoprene - C₅H₈

Caption: Predicted fragmentation of farnesylfarnesol.

References

Technical Support Center: Enhancing the Resolution of Farnesylfarnesol Isomers in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving farnesylfarnesol isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to resolve farnesylfarnesol isomers using standard 1D ¹H NMR?

A1: Farnesylfarnesol (C₂₀H₃₄O) isomers, like other long-chain isoprenoids, possess multiple stereocenters and double bonds, leading to a high degree of structural similarity between isomers. This results in significant overlap of proton signals in a standard 1D ¹H NMR spectrum, making it difficult to differentiate and assign specific resonances to individual isomers. The flexible nature of the long aliphatic chain further complicates the spectra due to conformational averaging.

Q2: What are the key NMR techniques for differentiating farnesylfarnesol isomers?

A2: A combination of one-dimensional and two-dimensional NMR techniques is typically required. ¹³C NMR is particularly powerful for distinguishing stereoisomers due to the sensitivity of carbon chemical shifts to the local stereochemical environment.[1] Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for complete structural elucidation and assignment of individual isomers.[1]

Q3: Can I use chemical shift reagents to improve the resolution of my spectra?

A3: Yes, lanthanide-induced shift (LIS) reagents are highly effective for resolving overlapping signals in the NMR spectra of farnesylfarnesol and related isoprenoids.[1] These paramagnetic complexes, such as those containing Europium(III) or Praseodymium(III), coordinate to the hydroxyl group of farnesylfarnesol, inducing significant changes in the chemical shifts of nearby protons and carbons. The magnitude of the shift is dependent on the distance from the lanthanide ion, which can effectively spread out crowded regions of the spectrum.[2][3]

Q4: How can I distinguish between enantiomers of a specific farnesylfarnesol isomer?

A4: Enantiomers are indistinguishable in a standard achiral NMR environment. To resolve them, you can use either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of your analyte. This interaction breaks the magnetic equivalence of the enantiomers, leading to separate signals in the NMR spectrum.[4][5][6][7]

  • Chiral Derivatizing Agents (CDAs): These reagents react with the hydroxyl group of farnesylfarnesol to form stable diastereomers, which have distinct NMR spectra.

Troubleshooting Guides

Problem 1: Severe signal overlap in the ¹H NMR spectrum prevents isomer identification.

Cause: The structural similarity of farnesylfarnesol isomers leads to many protons having very similar chemical shifts.

Solution Workflow:

G start Start: Overlapping ¹H NMR Spectrum step1 Acquire a ¹³C NMR Spectrum start->step1 Initial step for better dispersion step2 Utilize 2D NMR (COSY, HSQC, HMBC) step1->step2 For connectivity information end_resolved Resolution Achieved step2->end_resolved If successful end_partial Partial Resolution step2->end_partial If still unresolved step3 Employ Lanthanide Shift Reagents (LSRs) step4 Consider Chiral Solvating Agents (CSAs) step3->step4 For enantiomeric mixtures step3->end_resolved If successful step4->end_resolved If successful end_partial->step3 To induce chemical shift separation

Caption: Troubleshooting workflow for severe signal overlap.

Detailed Steps:

  • Acquire a ¹³C NMR Spectrum: Carbon chemical shifts are more sensitive to subtle stereochemical differences than proton shifts. This is often the most effective initial step for differentiating isomers.

  • Utilize 2D NMR Spectroscopy:

    • COSY: To identify proton-proton coupling networks and establish connectivity within each isomer.

    • HSQC: To correlate each proton to its directly attached carbon.

    • HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

  • Employ Lanthanide Shift Reagents (LSRs):

    • Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent as your sample.

    • Acquire a baseline NMR spectrum of your farnesylfarnesol isomer mixture.

    • Add small, incremental amounts of the LSR stock solution to your NMR tube, acquiring a spectrum after each addition.

    • Monitor the changes in chemical shifts. The signals of nuclei closer to the hydroxyl group will experience larger shifts.

  • Consider Chiral Solvating Agents (CSAs) for Enantiomeric Resolution:

    • If you suspect an enantiomeric mixture, add a chiral solvating agent to your sample.

    • Observe for the splitting of signals, which indicates the presence of both enantiomers.

Problem 2: Difficulty in assigning specific stereochemistry (E/Z) of the double bonds.

Cause: The chemical shifts of the vinylic protons and adjacent methyl groups can be very similar for different isomers.

Solution Workflow:

G start Start: Ambiguous Double Bond Stereochemistry step1 Analyze ¹³C Chemical Shifts of Allylic Carbons start->step1 Key diagnostic signals step2 Acquire a NOESY or ROESY Spectrum step1->step2 For through-space correlations end_assigned Stereochemistry Assigned step2->end_assigned Confirmation of stereochemistry

Caption: Workflow for assigning double bond stereochemistry.

Detailed Steps:

  • Analyze ¹³C NMR Chemical Shifts: The chemical shifts of the methyl carbons attached to the double bonds are particularly diagnostic of the double bond geometry. For farnesol, a close analog, the methyl carbon in a Z configuration is significantly shielded (appears at a lower ppm value) compared to one in an E configuration.

  • Acquire a NOESY or ROESY Spectrum: These experiments detect through-space correlations between protons that are close to each other.

    • For a double bond, a NOE correlation between a vinylic proton and the protons of an adjacent methyl group can confirm a cis (Z) relationship. The absence of such a correlation, and instead a correlation to the allylic methylene protons, would suggest a trans (E) relationship.

Data Presentation

The following table summarizes the ¹³C NMR chemical shifts for the four stereoisomers of farnesol, a C₁₅ sesquiterpenoid alcohol that serves as an excellent model for farnesylfarnesol. The principles of chemical shift differences due to stereochemistry are directly applicable.[1]

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Farnesol Stereoisomers in CDCl₃ [1]

Carbon No.(2E, 6E)(2Z, 6E)(2E, 6Z)(2Z, 6Z)
159.4559.2059.5059.25
2124.36125.10124.48125.15
3137.60137.85137.65137.90
439.7332.1839.8532.45
526.7626.6026.1426.47
6124.36123.44124.48124.31
7135.47135.80135.60135.89
839.7339.7332.0131.97
926.7626.7126.6226.64
10124.36124.33124.32124.28
11131.28131.34131.55131.57
1225.6925.6925.7225.72
1316.0223.5216.4723.55
1416.0216.0023.3723.37
1517.6817.6817.6417.64

Note: The numbering scheme is for the C₁₅ farnesol skeleton.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Dissolve 5-10 mg of the farnesylfarnesol isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, ensure complete dissolution and accurate weighing of the sample and any internal standard.

Protocol 2: Application of a Lanthanide Shift Reagent (LSR)
  • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent used for the sample, at a concentration of approximately 10 mg/mL.

  • Acquire a standard ¹H and/or ¹³C NMR spectrum of the farnesylfarnesol sample.

  • Using a microsyringe, add a small aliquot (e.g., 2-5 µL) of the LSR stock solution to the NMR tube.

  • Gently mix the solution by inverting the capped tube several times.

  • Acquire another NMR spectrum.

  • Repeat steps 3-5 until sufficient signal separation is achieved. Avoid adding excessive amounts of the LSR, as this can lead to significant line broadening.[2]

Protocol 3: Using a Chiral Solvating Agent (CSA)
  • Acquire a standard ¹H NMR spectrum of the farnesylfarnesol sample.

  • Add a molar equivalent of the chosen CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol) directly to the NMR tube.

  • Acquire another ¹H NMR spectrum and look for the splitting of signals corresponding to the different enantiomers. The degree of separation will depend on the specific CSA, solvent, and temperature.

References

minimizing isomerization of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol during experimental workup.

Troubleshooting Guides

Problem: Significant Isomerization Detected After Workup

Possible Causes and Solutions:

CauseTroubleshooting Steps
Acidic or Basic Conditions Neutralize the reaction mixture to a pH of ~7 before extraction using a mild neutralizing agent. For acidic reaction mixtures, use saturated sodium bicarbonate (NaHCO₃) solution. For basic mixtures, use a dilute solution of a weak acid like citric acid. Avoid strong acids and bases.
Light Exposure Conduct all workup procedures in a darkened fume hood or use amber glassware to protect the compound from light.[1][2][3][4] Wrap flasks and separatory funnels in aluminum foil as an additional precaution.
Elevated Temperatures Perform all extractions and solvent removal steps at or below room temperature. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30°C) and do not over-dry the sample. For highly sensitive experiments, consider low-temperature extraction protocols.
Presence of Oxygen Use degassed solvents for all extractions and washes. To degas a solvent, bubble an inert gas like nitrogen or argon through it or use the freeze-pump-thaw method.[5][6] This is particularly important if the workup procedure is lengthy.
Reactive Reagent Residues Quench the reaction thoroughly to deactivate any remaining reagents before starting the workup. For example, reactions involving copper salts can be quenched with a saturated ammonium chloride (NH₄Cl) solution.[2]
Prolonged Workup Time Streamline your workup procedure to minimize the time the compound is in solution. Prepare all necessary solutions and equipment in advance.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of this compound during workup?

Conjugated polyenes like Farnesylfarnesol are susceptible to isomerization induced by several factors, including exposure to acids, bases, light, and heat. The presence of oxygen can also contribute to degradation and isomerization. Careful control of these factors is crucial to maintaining the desired isomeric purity.

Q2: How can I safely neutralize my reaction mixture without causing isomerization?

It is recommended to use mild neutralizing agents. For acidic solutions, a saturated solution of sodium bicarbonate is a good choice. For basic solutions, a dilute solution of a weak organic acid, such as citric acid, is preferable to strong mineral acids. Always add the neutralizing agent slowly while monitoring the pH.

Q3: What is the best way to protect my sample from light?

Using amber glassware is the standard and most effective method for protecting light-sensitive compounds.[1][2][3][4] These bottles are designed to block UV and blue light, which are particularly damaging. For additional protection, you can wrap your glassware in aluminum foil.

Q4: Can I use silica gel chromatography to purify this compound?

Yes, but with caution. The acidic nature of standard silica gel can potentially cause isomerization of acid-sensitive compounds. To mitigate this, you can use deactivated or neutral silica gel. Alternatively, a small amount of a neutral_izing agent, such as triethylamine (~0.1-1%), can be added to the eluent.

Q5: Are there alternative purification methods to silica gel chromatography?

Yes, other purification techniques can be employed, especially if isomerization on silica gel is a concern. These include:

  • Preparative Thin-Layer Chromatography (Prep-TLC): Allows for the separation of compounds on a larger scale than analytical TLC.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for purifying polyenes and can be used to separate isomers.

  • Recrystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization is an excellent method for purification.

Experimental Protocols

General Workup Protocol to Minimize Isomerization

This protocol outlines a general procedure for the aqueous workup of a reaction mixture containing this compound, designed to minimize isomerization.

Materials:

  • Reaction mixture in an organic solvent

  • Degassed saturated sodium bicarbonate (NaHCO₃) solution

  • Degassed deionized water

  • Degassed brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Amber glassware (separatory funnel, flasks, vials)

  • Rotary evaporator with a temperature-controlled water bath

Procedure:

  • Neutralization:

    • If the reaction was conducted under acidic conditions, slowly add degassed saturated NaHCO₃ solution to the reaction mixture with gentle swirling until gas evolution ceases and the pH of the aqueous layer is ~7.

    • If the reaction was conducted under basic conditions, wash the organic layer with a dilute, degassed solution of a weak acid (e.g., 1% citric acid) until the aqueous layer is neutral.

  • Extraction:

    • Transfer the neutralized mixture to an amber separatory funnel.

    • Add a portion of degassed deionized water and gently invert the funnel multiple times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate fully and drain the aqueous layer.

    • Wash the organic layer twice more with degassed deionized water.

    • Finally, wash the organic layer with degassed brine to aid in the removal of residual water.

  • Drying:

    • Drain the organic layer into an amber Erlenmeyer flask containing anhydrous Na₂SO₄ or MgSO₄.

    • Gently swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.

  • Solvent Removal:

    • Filter the dried organic solution into a round-bottom flask suitable for rotary evaporation.

    • Concentrate the solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., ≤ 30°C).

    • Do not evaporate to complete dryness in a single step to avoid prolonged exposure to heat and potential oxygen. It is better to leave a small amount of solvent and remove the final traces under high vacuum at room temperature.

  • Storage:

    • Store the purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C or -80°C) to prevent long-term isomerization and degradation.

Analysis of Isomerization by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • A suitable column for separating nonpolar compounds, such as a C18 reverse-phase column or a normal-phase silica column.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the farnesylfarnesol sample in the mobile phase.

  • Method Development: Develop a suitable isocratic or gradient elution method to achieve baseline separation of the different isomers. The specific mobile phase composition will depend on the column used. For a C18 column, a mixture of methanol/acetonitrile or acetonitrile/water is a common starting point.

  • Quantification: Inject the sample and integrate the peak areas of the different isomers. The percentage of each isomer can be calculated from the relative peak areas.

Visualizations

G cluster_workup Workup Workflow cluster_factors Factors Causing Isomerization Reaction Mixture Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization Add mild acid/base Extraction Extraction Neutralization->Extraction Use degassed solvents Drying Drying Extraction->Drying Use anhydrous salt Solvent Removal Solvent Removal Drying->Solvent Removal Low temperature Purified Product Purified Product Solvent Removal->Purified Product Isomerization Isomerization Acid/Base Acid/Base Acid/Base->Isomerization Light Light Light->Isomerization Heat Heat Heat->Isomerization Oxygen Oxygen Oxygen->Isomerization

Caption: Workflow for minimizing isomerization during workup.

G Start Start Isomerization_Detected Isomerization > 5%? Start->Isomerization_Detected Check_pH Review neutralization step. Use mild reagents. Isomerization_Detected->Check_pH Yes End End Isomerization_Detected->End No Check_Light Use amber glassware. Work in low light. Check_pH->Check_Light Check_Temp Reduce rotovap temp. Avoid overheating. Check_Light->Check_Temp Check_Oxygen Use degassed solvents. Check_Temp->Check_Oxygen Check_Oxygen->End

References

Validation & Comparative

Comparative Bioactivity of Farnesol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on terminology: This guide focuses on the bioactivity of farnesol, a C15 sesquiterpene alcohol, and its isomers. While the initial request specified farnesylfarnesol, a C20 diterpene alcohol, a comprehensive search of available scientific literature yielded insufficient comparative data on the bioactivity of its specific isomers. In contrast, farnesol has been extensively studied, providing a robust dataset for a comparative analysis of its isomeric forms and their biological effects.

Farnesol is a naturally occurring isoprenoid found in the essential oils of many plants. It exists in different isomeric forms, with the (2E,6E)-isomer, often referred to as trans,trans-farnesol, being the most common. The geometric isomerism of farnesol plays a significant role in its diverse biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the bioactivity of farnesol isomers, summarizing key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of different farnesol isomers from various studies. These studies highlight the differential effects of the isomers on cancer cells, inflammatory pathways, and microorganisms.

IsomerBioactivityAssayCell Line/OrganismKey Findings
(2E,6E)-Farnesol AnticancerMTT AssayHuman osteosarcoma (Saos-2) and colorectal carcinoma (HCT-116) cell linesDose-dependent cytotoxicity with IC50 values of 40 µM/ml for HCT-116 and 60 µM/ml for Saos-2 after 24h.
Mixture of Isomers Anti-inflammatoryELISAOvalbumin-sensitized asthmatic miceSupplementation with a mixture of farnesol isomers significantly increased IL-10 levels secreted by splenocytes, suggesting anti-inflammatory potential.[1]
(2E,6E)-Farnesol NeuroprotectiveN/AIn silico and in vitro modelsModulates the Nrf-2/HO-1 antioxidant signaling pathway to mitigate oxidative stress-induced neurological damage.[2]
Mixture of Isomers AntimicrobialMinimum Inhibitory Concentration (MIC)Candida albicansFarnesol is a quorum-sensing molecule that inhibits the filamentation of Candida albicans.
(2E,6E)-Farnesol AnticancerNot specifiedMurine B16 melanoma cellsFarnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone, derivatives of farnesol precursors, suppress proliferation.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate human osteosarcoma (Saos-2) and colorectal carcinoma (HCT-116) cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of farnesol isomers (e.g., 10, 20, 40, 60, 80, and 100 µM/ml) for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

This protocol is used to measure the concentration of cytokines in biological samples to assess anti-inflammatory effects.

  • Sample Collection: Collect bronchoalveolar lavage fluid (BALF) or culture supernatants from splenocytes of experimental animals (e.g., ovalbumin-sensitized asthmatic mice treated with farnesol).

  • Coating: Coat 96-well plates with a capture antibody specific for the cytokine of interest (e.g., IL-10) and incubate overnight at 4°C.

  • Blocking: Block the plates with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add the collected samples and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20 minutes.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to a standard curve.

Signaling Pathways and Mechanisms of Action

Farnesol isomers exert their biological effects by modulating various signaling pathways. The diagrams below, created using the DOT language, illustrate some of the key pathways involved in farnesol's anti-cancer and anti-inflammatory activities.

Farnesol_Anticancer_Pathway Farnesol Farnesol Ras Ras Protein Farnesol->Ras Inhibits Farnesylation Apoptosis Apoptosis Farnesol->Apoptosis Induces Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Farnesol's modulation of the Ras/MAPK signaling pathway.

Farnesol_Anti_Inflammatory_Pathway Farnesol Farnesol NFkB NF-κB Farnesol->NFkB Inhibits Nrf2 Nrf2 Farnesol->Nrf2 Activates Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) NFkB->Inflammatory_Mediators Promotes Expression HO1 HO-1 Nrf2->HO1 Promotes Expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Farnesol's anti-inflammatory and antioxidant mechanisms.

Conclusion

The available evidence strongly suggests that farnesol and its isomers are bioactive molecules with significant therapeutic potential.[3][4] The varying bioactivities of different isomers underscore the importance of stereochemistry in drug design and development. While research on farnesylfarnesol isomers is limited, the extensive studies on farnesol provide a valuable framework for future investigations into the structure-activity relationships of other isoprenoids. Further comparative studies on purified farnesylfarnesol isomers are warranted to explore their potential biological activities and mechanisms of action.

References

A Comparative Guide to Isoprenoids in Cellular Signaling: Farnesol, Geranylgeraniol, and the Sesterterpenoid Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of organic molecules, are fundamental to numerous physiological processes. Derived from the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), these compounds serve not only as essential building blocks for molecules like cholesterol and steroid hormones but also as critical signaling molecules in their own right. This guide provides a comparative analysis of key isoprenoids—farnesol (C15), geranylgeraniol (C20), and the less-explored C25 sesterterpenoid, geranylfarnesol—and their roles in modulating cellular signaling pathways. While direct experimental data on the specific isomer (2Z,6Z,10E,14E,18E)-Farnesylfarnesol remains elusive in publicly available literature, this guide will focus on its closest structural analogs to provide a valuable comparative framework.

The Isoprenoid Biosynthesis Pathway: A Common Origin for Diverse Signals

All isoprenoids originate from the iterative condensation of IPP and DMAPP, which are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. These pathways give rise to a series of prenyl pyrophosphates of increasing chain length, including geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which are the precursors to the corresponding isoprenoid alcohols discussed herein.

Isoprenoid Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_downstream Downstream Isoprenoid Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp_mva IPP mevalonate->ipp_mva dmapp_mva DMAPP ipp_mva->dmapp_mva gpp Geranyl-PP (GPP, C10) ipp_mva->gpp dmapp_mva->gpp + IPP pyruvate Pyruvate doxp DOXP pyruvate->doxp g3p Glyceraldehyde-3-P g3p->doxp mep MEP doxp->mep ipp_mep IPP mep->ipp_mep dmapp_mep DMAPP ipp_mep->dmapp_mep dmapp_mep->gpp fpp Farnesyl-PP (FPP, C15) gpp->fpp + IPP ggpp Geranylgeranyl-PP (GGPP, C20) fpp->ggpp + IPP farnesol Farnesol fpp->farnesol Phosphatase gfpp Geranylfarnesyl-PP (GFPP, C25) ggpp->gfpp + IPP gg Geranylgeraniol ggpp->gg Phosphatase gf Geranylfarnesol gfpp->gf Phosphatase

Isoprenoid Biosynthesis Pathway Overview.

Farnesol (C15): A Well-Characterized Signaling Hub

Farnesol, a 15-carbon acyclic sesquiterpene alcohol, is a well-studied isoprenoid with diverse biological activities. It is known to influence a variety of signaling pathways, primarily through its role as a precursor for farnesylated proteins and as a ligand for nuclear receptors.

Key Signaling Roles of Farnesol:
  • Nuclear Receptor Activation: Farnesol and its metabolites have been identified as activators of the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs).[1] Activation of these nuclear receptors plays a crucial role in regulating lipid and glucose metabolism, as well as inflammatory responses.

  • Induction of Apoptosis: Farnesol has been shown to induce apoptosis in various cancer cell lines.[1] This pro-apoptotic effect is often linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1]

  • Modulation of the PI3K/Akt Pathway: Farnesol can inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.

  • NF-κB Pathway Activation: Farnesol can also activate the NF-κB signaling pathway, a key regulator of inflammation and immune responses.[1]

ParameterFarnesol (C15)
Primary Signaling Mechanism Nuclear Receptor (FXR, PPARs) Activation, Protein Farnesylation
Key Cellular Effects Regulation of lipid metabolism, Induction of apoptosis, Anti-inflammatory effects
Affected Signaling Pathways FXR/RXR signaling, PPAR signaling, ER Stress/UPR, PI3K/Akt, NF-κB
Experimental Protocol: Luciferase Reporter Assay for FXR Activation

This protocol is based on methodologies described for assessing nuclear receptor activation.

  • Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transient Transfection: Cells are transiently transfected with expression vectors for the farnesoid X receptor (FXR), its heterodimeric partner retinoid X receptor (RXR), and a luciferase reporter plasmid containing FXR response elements.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of farnesol (or other test compounds) for 24-48 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of FXR activation.

FXR Activation by Farnesol Farnesol Farnesol FXR FXR Farnesol->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE TargetGene Target Gene Transcription FXRE->TargetGene

Farnesol-mediated FXR Signaling Pathway.

Geranylgeraniol (C20): A Key Player in Protein Prenylation and Beyond

Geranylgeraniol, a 20-carbon diterpene alcohol, is another crucial isoprenoid in cellular signaling. Its primary role is as a precursor for the geranylgeranylation of proteins, a post-translational modification essential for the function of many small GTPases, including members of the Rho, Rac, and Cdc42 families.

Key Signaling Roles of Geranylgeraniol:
  • Protein Geranylgeranylation: Geranylgeraniol, in its pyrophosphate form (GGPP), is attached to proteins by geranylgeranyltransferases. This lipid modification is critical for the proper membrane localization and function of numerous signaling proteins.

  • Regulation of Small GTPases: By enabling the prenylation of small GTPases, geranylgeraniol indirectly regulates a vast array of cellular processes, including cytoskeletal organization, cell proliferation, and vesicular trafficking.

  • Emerging Roles in Nuclear Receptor Signaling: While less studied than farnesol in this context, there is emerging evidence that geranylgeraniol and its derivatives may also modulate the activity of certain nuclear receptors.

ParameterGeranylgeraniol (C20)
Primary Signaling Mechanism Protein Geranylgeranylation
Key Cellular Effects Regulation of cytoskeletal dynamics, cell cycle progression, and intracellular trafficking
Affected Signaling Pathways Rho GTPase signaling, Rac signaling, Cdc42 signaling
Experimental Protocol: Western Blot for Detecting Protein Prenylation

This protocol outlines a general method to assess the impact of isoprenoids on protein prenylation.

  • Cell Treatment: Culture cells of interest (e.g., human umbilical vein endothelial cells - HUVECs) and treat with inhibitors of isoprenoid biosynthesis (e.g., statins) to deplete endogenous isoprenoids. Subsequently, supplement the media with farnesol or geranylgeraniol.

  • Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for a known prenylated protein (e.g., RhoA). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A shift in the molecular weight or a change in the membrane-associated fraction of the protein can indicate altered prenylation status.

Experimental Workflow for Prenylation Analysis A Cell Culture & Treatment (e.g., with statins +/- isoprenoids) B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G

Workflow for Analyzing Protein Prenylation.

Geranylfarnesol (C25) and the Sesterterpenoid Frontier

Geranylfarnesol is a 25-carbon sesterterpenoid, representing a less-explored class of isoprenoids.[2] While detailed studies on the specific signaling roles of geranylfarnesol and its isomers, such as the requested this compound, are scarce, their structural position between the well-understood C20 and C30 isoprenoids suggests they may possess unique biological activities.

Potential Signaling Roles of Geranylfarnesol:
  • Novel Nuclear Receptor Ligands: Given that both shorter (farnesol) and longer (e.g., certain steroids derived from the C30 triterpene squalene) isoprenoids are known nuclear receptor ligands, it is plausible that C25 isoprenoids could also interact with and modulate the activity of nuclear receptors, potentially with unique specificity and affinity.

  • Modulators of Membrane Properties: The increased lipophilicity of C25 isoprenoids compared to their shorter-chain counterparts could lead to distinct interactions with cellular membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins.

  • Precursors to Novel Bioactive Molecules: Geranylfarnesol could serve as a precursor for a yet-to-be-discovered class of C25-derived signaling molecules with specific physiological roles.

Further research, including the synthesis of specific isomers like this compound and their systematic evaluation in various biological assays, is required to elucidate the precise roles of these intriguing molecules in cellular signaling. The stereochemistry of the double bonds, as specified in the requested molecule, is likely to be a critical determinant of its biological activity, as has been demonstrated for different isomers of farnesyl pyrophosphate.

Comparative Summary and Future Directions

FeatureFarnesol (C15)Geranylgeraniol (C20)Geranylfarnesol (C25)
Isoprenoid Class SesquiterpenoidDiterpenoidSesterterpenoid
Known Signaling Roles Nuclear Receptor Ligand (FXR, PPARs), Apoptosis Inducer, PI3K/Akt & NF-κB modulatorPrecursor for Protein Geranylgeranylation, Regulator of Small GTPasesLargely Unexplored; Potential for Novel Signaling Activities
Key Biological Functions Metabolic Regulation, Anti-cancer Activity, Anti-inflammatory EffectsCytoskeletal Regulation, Cell Proliferation, Vesicular TransportHypothetical: Novel Metabolic Regulation, Membrane Modulation

The study of isoprenoids in signaling pathways is a rapidly evolving field. While farnesol and geranylgeraniol have been established as key players, the biological significance of larger isoprenoids like geranylfarnesol remains an exciting area for future investigation. The development of synthetic methods for specific isomers, such as this compound, will be instrumental in unraveling their unique contributions to the complex network of cellular communication. Such studies hold the promise of identifying novel therapeutic targets and developing new strategies for the treatment of a wide range of diseases.

References

A Comparative Guide to the Structural Confirmation of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, a C30 isoprenoid alcohol, with its well-studied C15 precursor, farnesol. While a specific single-crystal X-ray structure for this compound is not publicly available, this guide draws comparisons based on established analytical methodologies for related compounds, including X-ray diffraction studies of farnesol within model membranes and the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating the complex stereochemistry of long-chain isoprenoids.

Structural Comparison

This compound is a larger, more complex molecule than farnesol, comprising a 30-carbon chain with a specific arrangement of double bonds. The stereochemistry, denoted by 'Z' (zusammen) and 'E' (entgegen), dictates the geometry around these double bonds and is crucial for the molecule's three-dimensional shape and biological function. Farnesol, a sesquiterpene alcohol, exists as several stereoisomers, with (2E,6E)-farnesol being the most common.

FeatureThis compoundFarnesol (e.g., (2E,6E)-Farnesol)
Molecular Formula C₃₀H₅₀OC₁₅H₂₆O
Molar Mass 426.7 g/mol 222.37 g/mol
Carbon Chain Length 3015
Number of Isoprene Units 63
Stereochemistry of Double Bonds 2Z, 6Z, 10E, 14E, 18Ee.g., 2E, 6E
Methodologies for Structural Confirmation

The definitive confirmation of a molecule's three-dimensional structure is often achieved through single-crystal X-ray crystallography. However, for long, flexible molecules like farnesylfarnesol, obtaining suitable crystals can be challenging. In the absence of a crystal structure for the specific isomer , a combination of other powerful analytical techniques is employed.

Analytical MethodApplication to this compound (Inferred)Application to Farnesol (Alternative)
X-ray Crystallography No publicly available single-crystal X-ray structure.X-ray diffraction has been used to study the interaction and structural modulation of farnesol within phosphatidylethanolamine model membranes.
NMR Spectroscopy Essential for determining the connectivity and, crucially, the stereochemistry (Z vs. E) of the double bonds through analysis of 1H and 13C chemical shifts and coupling constants.Widely used to differentiate between farnesol stereoisomers and to assign the chemical shifts of all carbon and proton signals.
Mass Spectrometry (MS) Used to determine the molecular weight and fragmentation pattern, confirming the overall composition.Confirms the molecular weight and provides structural clues through fragmentation analysis.

Experimental Protocols

General Protocol for X-ray Crystallography of Natural Products

While a specific protocol for this compound is unavailable, a general procedure for obtaining a crystal structure of a natural product is as follows:

  • Crystallization: A pure sample of the compound is dissolved in a suitable solvent or mixture of solvents. Crystals are grown through slow evaporation, vapor diffusion, or slow cooling methods. This step is often the most challenging, especially for non-polar, flexible molecules.

  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.

Protocol for Structural Elucidation of Isoprenoids by NMR Spectroscopy

NMR is a cornerstone technique for the structural analysis of isoprenoids:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants across double bonds are critical for assigning E/Z stereochemistry.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The chemical shifts of the methyl and vinyl carbons are sensitive to the stereochemistry of the adjacent double bonds.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine through-space proximity of protons, further confirming stereochemical assignments.

Signaling Pathways and Experimental Workflows

Isoprenoid Biosynthesis Pathway

This compound is synthesized via the mevalonate pathway, a critical metabolic pathway that produces isoprenoid precursors. These precursors are used in the synthesis of a wide variety of biomolecules, including sterols, quinones, and for protein prenylation.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin target) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) IPP->Dimethylallyl Pyrophosphate (DMAPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) DMAPP DMAPP DMAPP->Geranyl Pyrophosphate (GPP) GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) FPP FPP Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) FPP->Geranylgeranyl Pyrophosphate (GGPP) Squalene (Sterol synthesis) Squalene (Sterol synthesis) FPP->Squalene (Sterol synthesis) Protein Farnesylation Protein Farnesylation FPP->Protein Farnesylation GGPP GGPP Long-chain isoprenoids Long-chain isoprenoids GGPP->Long-chain isoprenoids Protein Geranylgeranylation Protein Geranylgeranylation GGPP->Protein Geranylgeranylation This compound This compound Long-chain isoprenoids->this compound

Caption: The Mevalonate Pathway leading to Farnesylfarnesol.

Workflow for Structural Elucidation

The logical workflow for confirming the structure of a novel or complex natural product like this compound involves a multi-technique approach.

G cluster_0 Sample Preparation cluster_1 Compositional Analysis cluster_2 Structural Analysis cluster_3 Confirmation Isolation & Purification Isolation & Purification Initial Characterization Initial Characterization Isolation & Purification->Initial Characterization Mass Spectrometry Mass Spectrometry Initial Characterization->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Initial Characterization->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Initial Characterization->X-ray Crystallography Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Final Structure Confirmation Final Structure Confirmation Molecular Formula->Final Structure Confirmation Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry Connectivity & Stereochemistry->Final Structure Confirmation X-ray Crystallography->Final Structure Confirmation

Caption: A typical workflow for natural product structure confirmation.

A Comparative Guide to the Cross-Validation of Analytical Methods for Farnesylfarnesol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of farnesylfarnesol (FFOH), a C20 isoprenoid alcohol. Accurate measurement of FFOH is critical in various research and development areas, including drug development, cellular biology, and biotechnology. This document outlines and compares the performance of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of farnesol, offering a comparative perspective for their application to farnesylfarnesol quantification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with UV or DAD detection.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and fragmentation analysis.Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Linearity Range 10–100 ng/mL0.75 µg/mL - 10 µg/mL0.5–1000 ng/mL[1]
Limit of Detection (LOD) Not widely reported for farnesol, method dependent.0.25 µg/mL0.02 ng/µl (for farnesol)[2][3][4]
Limit of Quantification (LOQ) 0.75 ng (for a UHPLC-HESI-MS method)[5]0.75 µg/mL2.5 ng/mL (for a farnesyl transferase inhibitor)[1]
Accuracy (% Recovery) 98–102%[6][7]95.0–105.7%Within ±10% of nominal concentration[1]
Precision (%RSD) < 2%Intraday and Interday ≤2.56%< 8%[1]
Sample Derivatization Not typically required.May be required to improve volatility and thermal stability.Not typically required.
Strengths - Robust and widely available- Good for purity analysis- Non-destructive- High separation efficiency for volatile compounds- Provides structural information from mass spectra- High sensitivity and selectivity- Suitable for complex matrices- Provides structural confirmation
Weaknesses - Lower sensitivity compared to MS methods- Potential for matrix interference- Requires volatile and thermally stable analytes- Derivatization can add complexity- Higher equipment cost and complexity- Potential for matrix effects (ion suppression/enhancement)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is adapted from a validated method for farnesol analysis and can be optimized for farnesylfarnesol.[6][7]

  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of farnesylfarnesol in the mobile phase over the desired concentration range. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r² > 0.99).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of farnesylfarnesol at low, medium, and high levels. Calculate the percentage recovery.

    • Precision: Analyze replicate injections of standard solutions at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Express the results as the relative standard deviation (%RSD).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for terpene analysis, including farnesol.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Sample Preparation:

    • Extract the sample with a suitable organic solvent (e.g., hexane or ethyl acetate).

    • Concentrate the extract under a gentle stream of nitrogen.

    • (Optional) Derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility if necessary.

  • Validation Parameters:

    • Linearity, Accuracy, and Precision: Follow similar procedures as described for HPLC, using an internal standard (e.g., tetradecanol) for quantification.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method for a farnesyl transferase inhibitor and can be tailored for farnesylfarnesol.[1]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • Start with a high percentage of A and gradually increase the percentage of B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive or negative ion mode, to be optimized for farnesylfarnesol.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor ion to product ion transitions for farnesylfarnesol and an internal standard.

  • Sample Preparation:

    • For biological samples, perform protein precipitation with acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Validation Parameters:

    • Linearity, Accuracy, and Precision: Follow similar procedures as for HPLC and GC-MS.

    • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of farnesylfarnesol by comparing the response in the presence and absence of the matrix.

Mandatory Visualizations

Farnesylfarnesol Biosynthesis Pathway

Farnesylfarnesol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_isoprenoid Isoprenoid Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP FFOH FFOH GGPP->FFOH Phosphatases

Caption: The mevalonate pathway leading to the biosynthesis of farnesylfarnesol (FFOH).

General Experimental Workflow for FFOH Quantification

FFOH_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Collection Sample Collection (e.g., biological fluid, cell lysate) Extraction Extraction (e.g., LLE, SPE, PP) Sample_Collection->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase/Solvent Derivatization->Reconstitution Injection Injection into Chromatographic System Reconstitution->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (DAD, MS, or MS/MS) Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A generalized workflow for the quantification of farnesylfarnesol.

Logical Comparison of Analytical Methods

Method_Comparison cluster_hplc HPLC Attributes cluster_gcms GC-MS Attributes cluster_lcmsms LC-MS/MS Attributes FFOH_Quantification Farnesylfarnesol Quantification HPLC HPLC FFOH_Quantification->HPLC Good for purity GCMS GC-MS FFOH_Quantification->GCMS Requires volatility LCMSMS LC-MS/MS FFOH_Quantification->LCMSMS High sensitivity HPLC_Pros Pros: - Robust - Widely available HPLC->HPLC_Pros HPLC_Cons Cons: - Lower sensitivity HPLC->HPLC_Cons GCMS_Pros Pros: - High resolution - Structural info GCMS->GCMS_Pros GCMS_Cons Cons: - Derivatization may be needed GCMS->GCMS_Cons LCMSMS_Pros Pros: - Highly sensitive & selective - Good for complex samples LCMSMS->LCMSMS_Pros LCMSMS_Cons Cons: - High cost - Matrix effects LCMSMS->LCMSMS_Cons

Caption: A logical comparison of the strengths and weaknesses of each analytical method.

References

A Comparative Guide to the Efficacy of Farnesylfarnesol and Its Isomers Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of farnesylfarnesol and its isomers, with a focus on their potential as antimicrobial and anticancer agents. While direct comparative data for the specific isomer (2Z,6Z,10E,14E,18E)-Farnesylfarnesol is limited in publicly available research, this document synthesizes available data for farnesol and its isomer mixtures to provide a baseline for comparison against established commercial standards. The information is intended to support research and drug development efforts in exploring the therapeutic potential of these isoprenoid compounds.

Executive Summary

Farnesol, a naturally occurring sesquiterpene alcohol, and its derivatives have demonstrated promising biological activities, including antimicrobial and anticancer effects.[1] These compounds are being investigated as potential alternatives or adjuncts to conventional therapies. This guide presents available quantitative data on the efficacy of farnesol, outlines the experimental methods used to generate this data, and visualizes a key signaling pathway influenced by these molecules.

Data Presentation: Efficacy Comparison

Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
OrganismFarnesol (Isomer Mixture) MICCommercial StandardCommercial Standard MIC
Staphylococcus aureus16 - 128 µg/mL[2]Gentamicin4 - 32 µg/mL[2]
Enterococcus faecalis12 - 32 µg/mL[2]Ciprofloxacin2 - 8 µg/mL[2]
Escherichia coli16 - 32 µg/mL[2]Ciprofloxacin2 - 4 µg/mL[2]
Pseudomonas aeruginosa32 - 54 µg/mL[2]Gentamicin32 µg/mL[2]
Candida albicansVaries (often synergistic with antifungals)Voriconazole0.125 - 1 µg/mL[3]
Aspergillus fumigatus1500 - 6000 µM[3]Amphotericin B0.125 - 0.5 µg/mL[3]

Note: The efficacy of farnesol can be significantly influenced by the specific strain and experimental conditions. Some studies indicate that farnesol acts synergistically with conventional antibiotics, enhancing their effectiveness.[4]

Table 2: Anticancer Efficacy (Half-maximal Inhibitory Concentration - IC50)
Cell LineFarnesol (Isomer Mixture) IC50Commercial StandardCommercial Standard IC50
A549 (Human Lung Carcinoma)Concentration-dependent effects observed[5][6]DoxorubicinData varies by study
Caco-2 (Human Colorectal Adenocarcinoma)Concentration-dependent effects observed[5][6]DoxorubicinData varies by study
HeLa (Human Cervical Cancer)Cytotoxic effects reported[7]DoxorubicinData varies by study

Note: Studies have shown that farnesol can induce apoptosis and inhibit the proliferation of various cancer cell lines.[5][8] However, direct IC50 comparisons with standard chemotherapeutic agents like doxorubicin for specific farnesylfarnesol isomers are not well-documented in the reviewed literature. One study noted that neoplastically-derived cell lines showed greater sensitivity to trans-trans farnesol than cells derived from normal tissues.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of farnesol's efficacy.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., farnesol) and the commercial standard are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A growth control (no antimicrobial agent) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., farnesol) and the commercial standard (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Farnesol's Influence on the NF-κB Signaling Pathway

Farnesol has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. The diagram below illustrates the proposed mechanism of action.

Caption: Farnesol-mediated activation of the NF-κB signaling pathway.

General Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of a test compound like farnesylfarnesol with a commercial standard.

Efficacy_Workflow Experimental workflow for comparing compound efficacy. start Start compound_prep Prepare Test Compound (this compound) & Commercial Standard start->compound_prep cell_culture Culture Target Cells (Microbial or Cancerous) start->cell_culture treatment Treat Cells with Serial Dilutions of Compounds compound_prep->treatment cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Efficacy Assay (e.g., MIC or IC50) incubation->assay data_analysis Data Analysis and Comparison assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing compound efficacy.

References

Comparative Guide to Bioisosteric Replacements for the Farnesylfarnesol Backbone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioisosteric replacements for the farnesylfarnesol backbone, focusing on triazole and phenyl-containing analogues. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the performance of these alternatives in biological systems.

Introduction to Farnesylfarnesol and Bioisosterism

Farnesylfarnesol is a C20 isoprenoid alcohol, a derivative of farnesyl pyrophosphate (FPP), which is a key intermediate in the mevalonate pathway. FPP and its derivatives are crucial for the post-translational modification of proteins, such as Ras, a protein frequently implicated in cancer. The farnesyl group from FPP is transferred to a cysteine residue at the C-terminus of target proteins by the enzyme farnesyltransferase (FTase). This modification is essential for the proper localization and function of these proteins. Consequently, inhibitors of FTase are of significant interest as potential therapeutic agents.

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogues of a biologically active compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties. This approach aims to enhance the desired biological or physical properties of a compound without making significant changes to its chemical framework. In the context of the farnesylfarnesol backbone, bioisosteric replacements are explored to create mimetics with improved potency, selectivity, metabolic stability, or other pharmacokinetic properties.

Bioisosteric Replacements for the Farnesylfarnesol Backbone

This guide focuses on two main classes of bioisosteric replacements for the isoprene units of the farnesylfarnesol backbone:

  • Triazole-Containing Analogues: The five-membered triazole ring can act as a bioisostere for the double bond of an isoprene unit. This replacement introduces a more polar and rigid element into the flexible isoprenoid chain.

  • Phenyl-Containing Analogues: Aromatic rings, such as a phenyl group, can serve as isosteres for one or more isoprene units, introducing different steric and electronic properties.

Performance Comparison of Bioisosteric Replacements

The performance of these bioisosteric replacements is primarily evaluated based on their ability to inhibit key biological processes, such as enzymatic activity (e.g., farnesyltransferase) and microbial communication (e.g., quorum sensing in Candida albicans).

Farnesyltransferase (FTase) Inhibition

FTase is a key enzyme in the prenylation of proteins. The inhibitory activity of farnesylfarnesol bioisosteres against FTase is a critical measure of their potential as anticancer agents.

Compound/BioisostereTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Tricyclic Protein Farnesyltransferase InhibitorFTase2.2--
Aminooxyamide Tricyclic CompoundFTase0.0036--
Farnesyl Pyrophosphate Analogs with Aryl Moieties
Benzoylbenzyl ether analog 1aYeast FTaseK_i_ = 45FPP-
Benzoylbenzyl ether analog 1bYeast FTaseK_i_ = 49FPP-

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. K_i_: Inhibition constant.

Quorum Sensing Inhibition in Candida albicans

Farnesol is a quorum-sensing molecule in the pathogenic yeast Candida albicans, inhibiting its transition from a yeast to a hyphal form, a key step in biofilm formation and virulence. The ability of farnesol analogues to mimic this activity is a measure of their potential as antifungal agents.

Compound/BioisostereBiological EffectIC50 (µM)
Fluorescent polyene analog (oxime anti-4)Inhibition of germ-tube formation in C. albicans10
Farnesol in combination with antifungal drugs
Farnesol with FluconazoleInhibition of C. albicans biofilmsMIC = 64 mg/L (in combination)
Farnesol with Amphotericin BInhibition of C. albicans biofilmsMIC = 1 mg/L (in combination)
Farnesol with MicafunginInhibition of C. albicans biofilmsMIC = 0.25 mg/L (in combination)

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Experimental Protocols

Synthesis of Triazole-Containing Farnesol Analogues via Click Chemistry

A common method for synthesizing farnesol analogues with triazole rings is through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

General Procedure:

  • Synthesis of the Alkyne Precursor: An appropriate isoprenoid alcohol containing a terminal alkyne is synthesized. For example, (E)-3-methylhept-2-en-6-yn-1-ol can be used as a building block.

  • In situ Generation of Azides: To avoid handling potentially explosive organic azides, they are often generated in situ from the corresponding alkyl or aryl halides using sodium azide.

  • Click Reaction: The alkyne precursor and the in situ generated azide are reacted in the presence of a copper(I) catalyst, typically generated from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., t-butanol/water).

  • Purification: The resulting triazole-containing farnesol analogue is purified using standard techniques such as column chromatography.

Farnesyltransferase (FTase) Inhibition Assay

The inhibitory effect of the bioisosteric replacements on FTase activity can be determined using various methods, including radioactivity-based assays or fluorescence-based assays.

Fluorescence-Based Assay Protocol:

  • Reagents:

    • Recombinant human farnesyltransferase

    • Farnesyl pyrophosphate (FPP)

    • A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

    • Test compounds (bioisosteric replacements) dissolved in DMSO.

  • Procedure:

    • The FTase enzyme is pre-incubated with the test compound at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding FPP and the fluorescent peptide substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, for example, by adding a stop solution containing EDTA.

    • The farnesylated and unfarnesylated peptides are separated, typically by reverse-phase HPLC.

    • The amount of farnesylated product is quantified by fluorescence detection.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quorum Sensing Inhibition Assay in Candida albicans

This assay measures the ability of farnesol analogues to inhibit the yeast-to-hypha transition in C. albicans.

Protocol:

  • Yeast Culture: Candida albicans is grown overnight in a suitable liquid medium (e.g., YPD broth) at 30°C.

  • Inoculum Preparation: The yeast cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a hyphae-inducing medium (e.g., RPMI-1640) to a specific cell density.

  • Treatment: The yeast suspension is aliquoted into a microtiter plate, and the test compounds (farnesol analogues) are added at various concentrations. A control group with no compound and a positive control with farnesol are included.

  • Incubation: The plate is incubated at 37°C for a period that allows for germ tube formation in the control group (typically 2-4 hours).

  • Microscopic Examination: A sample from each well is observed under a microscope to determine the percentage of cells that have formed germ tubes (hyphae).

  • Data Analysis: The percentage of germ tube inhibition is calculated for each concentration of the test compound relative to the untreated control. The IC50 value is then determined.

Visualizations

Bioisosteric_Replacement_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_comparison Comparison cluster_outcome Outcome Farnesyl Farnesylfarnesol Backbone Bioisostere Bioisosteric Replacement (Triazole/Phenyl) Farnesyl->Bioisostere Identify Replacement Synthesis Chemical Synthesis Bioisostere->Synthesis Design Analogue FTase_Assay FTase Inhibition Assay Synthesis->FTase_Assay QS_Assay Quorum Sensing Inhibition Assay Synthesis->QS_Assay Data_Analysis Data Analysis (IC50/MIC) FTase_Assay->Data_Analysis QS_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Lead_Compound Lead Compound Identification Comparison->Lead_Compound Signaling_Pathway_Inhibition cluster_pathway Ras Signaling Pathway cluster_inhibition Inhibition by Bioisosteres Ras Ras Protein (Inactive) FTase Farnesyltransferase (FTase) Ras->FTase FPP Farnesyl Pyrophosphate FPP->FTase Farnesylated_Ras Farnesylated Ras (Active at Membrane) FTase->Farnesylated_Ras Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Farnesylated_Ras->Downstream Bioisostere Farnesylfarnesol Bioisostere Bioisostere->FTase Inhibits

A Comparative Guide to Assessing the Purity of Synthesized (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stereochemical purity of isoprenoids like (2Z,6Z,10E,14E,18E)-Farnesylfarnesol is critical. This guide provides a comparative framework for assessing the purity of synthesized this compound against a common alternative, (all-E)-Geranylgeraniol, and details the necessary experimental protocols.

Quantitative Purity Comparison

The purity of synthesized isoprenoids is paramount for their application in biological systems. The following table presents representative purity data for this compound and (all-E)-Geranylgeraniol, as might be determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundSynthesis MethodPurity (by HPLC)Isomeric Purity (by NMR)Common Impurities
This compoundMulti-step organic synthesis>96%>95%Other stereoisomers, residual solvents, reaction byproducts
(all-E)-GeranylgeraniolChemical synthesis>98%>97%Geometric isomers, oxidation products

Experimental Protocols

Accurate purity assessment relies on robust and well-defined analytical methods. Below are detailed protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for quantifying the purity of non-volatile organic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

NMR spectroscopy is indispensable for determining the stereochemistry and isomeric purity of synthesized compounds.[1][2]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Sample Preparation: Approximately 10 mg of the synthesized compound is dissolved in 0.7 mL of CDCl3.

  • ¹H NMR Analysis:

    • Acquisition of a standard proton NMR spectrum.

    • Key diagnostic signals for the (Z)- and (E)-isomers are integrated. Specifically, the chemical shifts of the vinyl protons and the methyl groups adjacent to the double bonds are indicative of the stereochemistry.

  • ¹³C NMR Analysis:

    • Acquisition of a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the methyl carbons and the allylic carbons provide clear differentiation between the Z and E configurations of the double bonds.[1]

  • Data Interpretation: The relative integrals of the diagnostic peaks in the ¹H NMR spectrum are used to calculate the isomeric ratio. The presence of single, sharp peaks in the ¹³C NMR spectrum at the expected chemical shifts for the desired isomer indicates high isomeric purity.

Visualizing Experimental Workflows and Biological Context

Understanding the workflow for synthesis and analysis, as well as the biological context of the target molecule, is crucial for researchers.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials reaction Chemical Synthesis (e.g., Wittig Reaction) start->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification hplc HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr final_product Pure (2Z,6Z,10E,14E,18E)- Farnesylfarnesol hplc->final_product nmr->final_product

Caption: Workflow for the synthesis and purity assessment of Farnesylfarnesol.

Isoprenoid_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP FFOH (2Z,6Z,10E,14E,18E)- Farnesylfarnesol GGPP->FFOH Further Elongation & Modification

Caption: Simplified isoprenoid biosynthesis pathway leading to Farnesylfarnesol.

References

Structure-Activity Relationship of Farnesylfarnesol Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule can have a profound impact on its biological activity. This is particularly true for isoprenoids like farnesylfarnesol, where different stereoisomers can exhibit distinct interactions with biological targets. This guide provides a comparative overview of the structure-activity relationships of farnesylfarnesol stereoisomers, drawing on available experimental data to highlight their differential effects on key biological processes. While direct comparative studies on farnesylfarnesol isomers are limited, research on the closely related precursor, farnesyl diphosphate (FPP), provides critical insights into the significance of stereochemistry.

Comparative Biological Activity

The geometry of the double bonds in the farnesylfarnesol molecule dictates its overall shape and ability to bind to enzymes and receptors. The most common stereoisomers are (2E,6E)-farnesylfarnesol and (2Z,6Z)-farnesylfarnesol.

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of proteins, including the Ras family of oncoproteins. Inhibition of FTase is a major target for anti-cancer drug development. A study on the geometric isomers of farnesyl diphosphate (FPP), the immediate precursor to farnesylfarnesol, revealed a striking difference in their interaction with protein-farnesyl transferase.

Stereoisomer of FPPBiological Activity on Protein-Farnesyl TransferaseReference
(E,E)-FPPEffective substrate[1]
(Z,E)-FPPEffective substrate[1]
(Z,Z)-FPPPoor substrate, sub-micromolar inhibitor[1]

This data strongly suggests that the stereochemistry of the farnesyl moiety is critical for substrate recognition and enzymatic activity. The (Z,Z)-isomer of FPP acts as an inhibitor, indicating that farnesylfarnesol with a similar stereochemical configuration may also exhibit inhibitory properties against FTase.

Signaling Pathways

Farnesol and its derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. While specific comparative data for farnesylfarnesol stereoisomers is scarce, the general effects of farnesol provide a basis for understanding their potential mechanisms of action.

Farnesyltransferase and the Ras Signaling Pathway

The inhibition of farnesyltransferase directly impacts the Ras signaling pathway, which is frequently dysregulated in cancer. By preventing the farnesylation of Ras proteins, FTase inhibitors block their localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GEF FTase Farnesyltransferase Ras_inactive->FTase Ras_active->Ras_inactive GAP Raf Raf Ras_active->Raf Farnesyl_PP Farnesyl Diphosphate Farnesyl_PP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylated_Ras->Ras_active Membrane Localization ZZ_FFOH_Inhibition (Z,Z)-Farnesylfarnesol (Potential Inhibitor) ZZ_FFOH_Inhibition->FTase EE_FFOH (E,E)-Farnesylfarnesol (Potential Substrate) EE_FFOH->FTase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Farnesyltransferase Inhibition and Ras Signaling
Farnesoid X Receptor (FXR) Activation

Farnesol is a known activator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid and lipid metabolism.[2] Activation of FXR can have implications for metabolic diseases and cancer. The stereochemistry of farnesylfarnesol likely influences its binding affinity and activation potential for FXR, although direct comparative studies are needed to confirm this.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FFOH_Isomers Farnesylfarnesol Stereoisomers FXR FXR FFOH_Isomers->FXR FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element FXR_RXR_Complex->FXRE Gene_Transcription Target Gene Transcription FXRE->Gene_Transcription Metabolic_Regulation Metabolic_Regulation Gene_Transcription->Metabolic_Regulation Regulation of Lipid & Bile Acid Metabolism

Farnesoid X Receptor (FXR) Activation Pathway

Experimental Protocols

Farnesyltransferase Inhibition Assay

This assay is designed to screen for inhibitors of farnesyltransferase.

Materials:

  • Recombinant farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

  • Test compounds (farnesylfarnesol stereoisomers)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the farnesylfarnesol stereoisomers.

  • In the wells of the microplate, add the assay buffer, farnesyltransferase, and the test compound or vehicle control.

  • Initiate the reaction by adding FPP and the fluorescent peptide substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will depend on the fluorescent label).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of farnesylfarnesol stereoisomers on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Cell culture medium and supplements

  • Farnesylfarnesol stereoisomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the farnesylfarnesol stereoisomers or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each stereoisomer.

Conclusion

The stereochemistry of farnesylfarnesol is a critical determinant of its biological activity. Evidence from studies on its precursor, farnesyl diphosphate, strongly indicates that different geometric isomers can have opposing effects on key enzymes like farnesyltransferase. The (Z,Z)-isomer shows potential as an inhibitor, a characteristic that is highly sought after in the development of anti-cancer therapies. Further research directly comparing the effects of farnesylfarnesol stereoisomers on various biological targets, including farnesyltransferase, nuclear receptors, and different cancer cell lines, is essential to fully elucidate their structure-activity relationships and unlock their therapeutic potential. Such studies will be invaluable for the rational design of novel drugs with improved efficacy and specificity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, protective gloves, and impervious clothing.[1][2] All handling of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[2][3][4] An accessible safety shower and eyewash station are essential.[1]

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water.[1][3] If skin irritation or a rash occurs, consult a physician.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not discharge this material into drains, water courses, or onto the ground.[5][6]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, pipette tips) in a designated, leak-proof, and sealable container.[7]

    • The container should be made of a material that is chemically compatible with long-chain alcohols.

    • Label the container clearly as "Hazardous Waste" and specify the contents: "this compound".[7]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The SAA should be a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

    • Ensure the container is kept closed except when adding waste.[8]

  • Accidental Spills:

    • In the event of a small spill, absorb the material with an inert absorbent such as dry sand, earth, or vermiculite.[5]

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the contaminated surface thoroughly to remove any residual material.[5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[7][9]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][7]

Quantitative Data on Related Compounds

Since specific quantitative data for this compound is limited, the following table summarizes data for the related C15 and C20 terpene alcohols, farnesol and geraniol, to provide context on potential hazards.

PropertyFarnesolGeraniol
Molecular Formula C₁₅H₂₆OC₁₀H₁₈O
Acute Oral Toxicity (LD50) 20,000 mg/kg (rat)[10]>5000 mg/kg (rat)
Acute Dermal Toxicity (LD50) 15,000 mg/kg (rat)[10]>5000 mg/kg (rabbit)
Aquatic Toxicity (EC50) 2.2 mg/L, 48 hours (Daphnia magna)[5]Harmful to aquatic life
Flash Point 135 °C / 275 °F[2]76 °C / 168 °F[3]
Boiling Point 111 °C at 0.35 mmHg[11]229 - 230 °C[3]
Specific Gravity 0.885 at 15 °C[11]0.878[3]
GHS Hazard Statements Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Toxic to aquatic life with long lasting effects.[5][6]Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurred? collect->spill cleanup Follow Spill Cleanup Protocol: - Absorb with inert material - Collect for hazardous disposal spill->cleanup Yes store Store in Satellite Accumulation Area (SAA) spill->store No cleanup->collect disposal Arrange for Pickup by Licensed Waste Disposal Contractor store->disposal end End: Proper Disposal disposal->end

Disposal Workflow for this compound

References

Personal protective equipment for handling (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound and related farnesol isomers. Given that the toxicological properties of many specific isomers are not fully characterized, adherence to prudent laboratory practices for handling chemicals of unknown toxicity is paramount.[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.[2] The following table summarizes the recommended PPE based on available safety data for farnesol and its isomers.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Essential for preventing eye contact with potential splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin and Body Protection Chemical-resistant lab coat.Provides a primary barrier against skin contact and contamination of personal clothing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Crucial for preventing skin absorption. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[4]
Respiratory Protection Not generally required under normal use with adequate ventilation.In case of inadequate ventilation or the potential for aerosolization, a NIOSH-approved respirator may be necessary.[2][5]

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2]

    • Have an emergency eye wash station and safety shower readily accessible.[2]

    • Assemble all necessary PPE as outlined in the table above.

    • Keep spill containment materials (e.g., absorbent pads) nearby.[6]

  • Handling:

    • Avoid direct contact with skin and eyes.[3]

    • Do not breathe in mist, vapors, or spray.[2][3]

    • Use the smallest quantity of material necessary for the experiment.

    • After handling, wash hands thoroughly.[2]

  • Storage:

    • Store in a cool, dark, and well-ventilated area.

    • Keep containers tightly sealed to prevent leakage.

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Spill and Emergency Response
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite).[3][6]

    • Collect the absorbed material into a sealed container for proper disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[6][7]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[6][9]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Method:

    • It is recommended to consult with your institution's EHS department for specific disposal procedures.

    • A common method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[9]

    • Do not dispose of this chemical down the drain or in the general trash.[6][7]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for farnesol (mixture of isomers), which can be used as a reference for handling this compound.

Property Value Reference
Molecular Formula C15H26O[2][10]
Molecular Weight 222.37 g/mol [10]
Appearance Light yellow liquid[3]
Boiling Point 149 °C @ 4 mmHg[3]
Flash Point 96 °C[3][7]
Specific Gravity 0.887[3]
Oral LD50 (Rat) >6000 mg/kg[9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the safe handling and use of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkstation Prepare Ventilated Workstation GatherPPE->PrepWorkstation SpillKit Ensure Spill Kit is Accessible PrepWorkstation->SpillKit HandleChemical Handle this compound SpillKit->HandleChemical Proceed to Handling StoreProperly Store in Cool, Dark, Ventilated Area HandleChemical->StoreProperly CollectWaste Collect Waste in Labeled Container HandleChemical->CollectWaste Generate Waste ConsultEHS Consult EHS for Disposal Protocol CollectWaste->ConsultEHS Dispose Dispose via Approved Method ConsultEHS->Dispose

Caption: Workflow for Safe Handling of Farnesylfarnesol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol
Reactant of Route 2
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.